4,6-Dichloro-5-fluoropyrimidin-2-amine
Descripción
BenchChem offers high-quality 4,6-Dichloro-5-fluoropyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-5-fluoropyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4,6-dichloro-5-fluoropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2FN3/c5-2-1(7)3(6)10-4(8)9-2/h(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEWFMLZDMIBMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570228 | |
| Record name | 4,6-Dichloro-5-fluoropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15598-33-1 | |
| Record name | 4,6-Dichloro-5-fluoropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Pathway of 4,6-Dichloro-5-fluoropyrimidin-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4,6-dichloro-5-fluoropyrimidin-2-amine, a valuable fluorinated pyrimidine derivative in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the chlorination of 5-fluorouracil to yield the key intermediate, 2,4-dichloro-5-fluoropyrimidine, followed by a regioselective amination at the C-2 position.
This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visual diagrams of the reaction pathway and experimental workflows to ensure clarity and reproducibility.
Synthesis Overview
The synthesis of 4,6-dichloro-5-fluoropyrimidin-2-amine is achieved through a two-step reaction sequence. The first step involves the conversion of commercially available 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine. The second, and more challenging step, is the regioselective amination of the dichlorinated intermediate to introduce an amino group at the C-2 position, yielding the target compound. The regioselectivity of this amination is critical due to the two reactive chloro-substituents on the pyrimidine ring.
Caption: Overall synthesis pathway for 4,6-Dichloro-5-fluoropyrimidin-2-amine.
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
The initial step in the synthesis is the chlorination of 5-fluorouracil. This is a common transformation in pyrimidine chemistry, typically achieved using phosphorus oxychloride (POCl₃) as the chlorinating agent. The reaction is often carried out in the presence of a tertiary amine, such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger.
Experimental Protocol
The following protocol is a representative procedure for the chlorination of 5-fluorouracil.[1][2]
Materials:
-
5-Fluorouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Toluene
-
Dichloromethane (DCM)
-
Water
-
5% w/w aqueous sodium bicarbonate solution
-
Concentrated hydrochloric acid
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and under a nitrogen atmosphere, a mixture of 5-fluorouracil and toluene is prepared.
-
Phosphorus oxychloride is added to the suspension.
-
The mixture is heated to a temperature of 55-65°C.
-
N,N-Dimethylaniline is then added dropwise over a period of at least 3 hours, maintaining the reaction temperature.
-
The reaction mixture is stirred at this temperature for an additional 1-4 hours, with reaction progress monitored by a suitable chromatographic technique (e.g., HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then carefully quenched by adding it to a mixture of ice-water and dichloromethane, ensuring the temperature is kept below 40°C.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed sequentially with concentrated aqueous hydrochloric acid and 5% w/w aqueous sodium bicarbonate solution.
-
The organic solvent is removed under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine.
Caption: Experimental workflow for the synthesis of 2,4-dichloro-5-fluoropyrimidine.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of 2,4-dichloro-5-fluoropyrimidine.
| Parameter | Value | Reference |
| Starting Material | 5-Fluorouracil | [1][2] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [1][2] |
| Catalyst/Base | N,N-Dimethylaniline | [1][2] |
| Molar Ratio (5-FU:POCl₃) | 1:10 | [1] |
| Molar Ratio (5-FU:DMA) | 1:1.5 | [1] |
| Reaction Temperature | 114°C | [1] |
| Reaction Time | 2 hours | [1] |
| Reported Yield | 92.2% | [1] |
Step 2: Regioselective Synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine
The selective introduction of an amino group at the C-2 position of 2,4-dichloro-5-fluoropyrimidine is a key challenge. Nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines bearing an electron-withdrawing group at the 5-position, such as fluorine, typically favor substitution at the C-4 position.[3][4] To achieve the desired C-2 amination, specialized conditions are likely required. A promising approach is the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, which has been shown to be effective for the regioselective amination of polychloropyrimidines.[5][6]
Proposed Experimental Protocol (Based on Buchwald-Hartwig Amination)
Materials:
-
2,4-Dichloro-5-fluoropyrimidine
-
Ammonia source (e.g., aqueous ammonia, or an ammonia equivalent like benzophenone imine followed by hydrolysis)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., a biarylphosphine ligand such as XPhos or SPhos)
-
Base (e.g., sodium tert-butoxide, potassium carbonate)
-
Anhydrous solvent (e.g., toluene, dioxane)
Proposed Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by 2,4-dichloro-5-fluoropyrimidine.
-
Add the ammonia source to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically in the range of 80-110°C) and stir for a period of time, monitoring the reaction by a suitable chromatographic method.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain 4,6-dichloro-5-fluoropyrimidin-2-amine.
Caption: Proposed experimental workflow for the regioselective amination.
Anticipated Quantitative Data
The following table outlines the expected parameters for the proposed Buchwald-Hartwig amination. Actual values would need to be determined through experimental optimization.
| Parameter | Proposed Value/Range | Reference Principles |
| Starting Material | 2,4-Dichloro-5-fluoropyrimidine | - |
| Reagent | Ammonia or ammonia equivalent | [7][8] |
| Catalyst | Palladium(0) complex | [9][11] |
| Ligand | Biarylphosphine ligand | [5][12] |
| Base | Sodium tert-butoxide or similar | [9] |
| Solvent | Anhydrous Toluene or Dioxane | [10] |
| Reaction Temperature | 80-110°C | [5] |
| Reaction Time | 2-24 hours | [5] |
| Expected Yield | Moderate to high (requires optimization) | [5][6] |
Conclusion
The synthesis of 4,6-dichloro-5-fluoropyrimidin-2-amine can be logically approached via a two-step sequence involving the chlorination of 5-fluorouracil followed by a regioselective amination. While the chlorination step is well-documented, the selective introduction of the amino group at the C-2 position of the resulting 2,4-dichloro-5-fluoropyrimidine intermediate requires careful consideration of reaction conditions to overcome the inherent preference for C-4 substitution. The proposed palladium-catalyzed Buchwald-Hartwig amination offers a promising strategy to achieve the desired regioselectivity. Further experimental investigation and optimization of this second step are necessary to develop a robust and high-yielding synthesis of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig_reaction [chemeurope.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation - Chemical Science (RSC Publishing) [pubs.rsc.org]
chemical properties of 4,6-Dichloro-5-fluoropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth experimental data for 4,6-dichloro-5-fluoropyrimidin-2-amine (CAS No. 15598-33-1) is limited. This guide has been compiled from available data for this compound and structurally related analogs to provide a comprehensive overview of its expected chemical properties and reactivity.
Core Chemical Properties
4,6-Dichloro-5-fluoropyrimidin-2-amine is a halogenated pyrimidine derivative. The presence of two chlorine atoms, a fluorine atom, and an amino group on the pyrimidine ring suggests its potential as a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the halogen substituents significantly influences the chemical reactivity of the pyrimidine core.
Table 1: Physicochemical Properties of 4,6-Dichloro-5-fluoropyrimidin-2-amine
| Property | Value | Source/Comment |
| CAS Number | 15598-33-1 | [1][2][3] |
| Molecular Formula | C₄H₂Cl₂FN₃ | [1][3] |
| Molecular Weight | 181.98 g/mol | [1][3] |
| Appearance | Data not publicly available. Expected to be a solid. | Inferred from related compounds. |
| Melting Point | Data not publicly available. | |
| Boiling Point | Data not publicly available. | |
| Solubility | Data not publicly available. | Solubility in common organic solvents is expected. |
Synthesis and Experimental Protocols
Representative Synthetic Protocol (adapted from the synthesis of 5-substituted analogs)[4]:
This procedure is based on the conversion of 2-amino-4,6-dihydroxypyrimidine analogs to their corresponding dichlorinated forms using a Vilsmeier-Haack-Arnold reagent, followed by deprotection.
Materials:
-
2-Amino-5-fluoro-4,6-dihydroxypyrimidine (precursor)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (99%)
-
Aqueous HCl (37%)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Vilsmeier-Haack-Arnold Reagent Formation and Chlorination: In a suitable reaction vessel, the 2-amino-5-fluoro-4,6-dihydroxypyrimidine precursor is treated with a Vilsmeier-Haack-Arnold reagent, which can be generated in situ from phosphorus oxychloride and N,N-dimethylformamide. This step converts the hydroxyl groups to chloro groups and may also form a (dimethylamino)methylene protecting group on the exocyclic amino group.
-
Deprotection: The crude residue from the chlorination step is dissolved in a mixture of 99% ethanol and 37% aqueous HCl.
-
Reaction and Precipitation: The reaction mixture is heated (e.g., at 50 °C) for a period (e.g., 2 hours), during which the crystalline product may begin to precipitate.
-
Workup: Water is added to the reaction mixture, which is then stirred. The precipitated product is collected by filtration.
-
Washing and Purification: The filtered product is washed sequentially with a water/ethanol mixture, a 5% aqueous solution of NaHCO₃, and again with a water/ethanol mixture to yield the purified 4,6-dichloro-5-fluoropyrimidin-2-amine.
Chemical Reactivity
The reactivity of the 4,6-dichloro-5-fluoropyrimidin-2-amine core is dominated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the three electron-withdrawing halogen substituents. This makes the carbon atoms at the 4- and 6-positions highly susceptible to nucleophilic aromatic substitution (SNAr) reactions[5][6][7][8][9].
The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 > C5[6]. The amino group at the 2-position is an electron-donating group, which may slightly deactivate the ring towards nucleophilic attack compared to its parent compound, 4,6-dichloro-5-fluoropyrimidine. However, the strong activation by the chloro and fluoro substituents still allows for facile substitution reactions at the 4- and 6-positions.
Key Reactions:
-
Amination: Reaction with primary or secondary amines can lead to the selective displacement of one or both chlorine atoms, providing a route to various substituted aminopyrimidines.
-
Alkoxylation/Aryloxylation: Alkoxides and phenoxides can displace the chlorine atoms to form the corresponding ethers.
-
Cross-Coupling Reactions: The chloro substituents can participate in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings, enabling the formation of carbon-carbon bonds.
Biological Activity
Research on 5-substituted 2-amino-4,6-dichloropyrimidines has shown that these compounds can exhibit significant biological activity. Specifically, 5-fluoro-2-amino-4,6-dichloropyrimidine was identified as a potent inhibitor of immune-activated nitric oxide (NO) production in mouse peritoneal cells, with an IC₅₀ value of 2 µM[4]. This activity was reported to be higher than that of the reference compounds used in the study[4]. The compounds in this class did not show suppressive effects on cell viability, suggesting a specific mechanism of action[4]. The precise mechanism of action for this NO inhibition has not been fully elucidated[4].
Safety and Handling
A specific Safety Data Sheet (SDS) for 4,6-dichloro-5-fluoropyrimidin-2-amine is not publicly available. However, based on the SDS for structurally similar compounds such as 4,6-dichloro-5-fluoropyrimidine and other chlorinated pyrimidines, the following precautions should be considered[10][11][12][13]:
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
Hazards: May be harmful if swallowed or in contact with skin. May cause skin and eye irritation. May cause respiratory irritation.
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.
-
In case of fire: Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinction. Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride.
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.
References
- 1. บล็อกสร้างเฮเทอโรไซคลิกสำหรับเภสัชกรรม (9) [myskinrecipes.com]
- 2. internal.pipharm.com [internal.pipharm.com]
- 3. Aromatic Ketones (2) [myskinrecipes.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. capotchem.cn [capotchem.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Unraveling the Anti-Inflammatory Potential: A Technical Guide to the Mechanism of Action of 4,6-Dichloro-5-fluoropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dichloro-5-fluoropyrimidin-2-amine has emerged as a potent inhibitor of immune-activated nitric oxide (NO) production, a key process in inflammation. This technical guide provides a comprehensive overview of its mechanism of action, drawing upon existing data for the compound and its structural analogs. While the precise molecular interactions are still under investigation, compelling evidence points towards the inhibition of inducible nitric oxide synthase (iNOS), the primary enzyme responsible for the surge of NO during an inflammatory response. This document details the proposed mechanism, summarizes key quantitative data, provides an in-depth experimental protocol for assessing its activity, and presents visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Inducible Nitric Oxide Synthase (iNOS)
The primary biological effect of 4,6-Dichloro-5-fluoropyrimidin-2-amine is the suppression of nitric oxide production in immune cells, such as macrophages, upon activation by inflammatory stimuli. A key study demonstrated that this compound is a highly effective inhibitor of immune-activated NO production, exhibiting a half-maximal inhibitory concentration (IC50) of 2 µM.[1][2][3] Although the exact mechanism was not fully elucidated in this initial report, the context of "immune-activated" NO production strongly implicates the inducible isoform of nitric oxide synthase (iNOS) as the target.
Based on studies of structurally related pyrimidine derivatives, a plausible mechanism of action for 4,6-Dichloro-5-fluoropyrimidin-2-amine is the direct inhibition of iNOS. This inhibition may occur through one or a combination of the following mechanisms:
-
Inhibition of iNOS Dimerization: The functional form of iNOS is a homodimer. Several pyrimidine-containing compounds have been shown to inhibit iNOS by binding to the iNOS monomer, thereby preventing the formation of the active dimeric enzyme.[4][5] This allosteric inhibition is a key mechanism for reducing iNOS activity.
-
Interaction with the Heme Prosthetic Group: Some small molecule inhibitors of iNOS are known to coordinate with the heme iron at the enzyme's active site, disrupting the catalytic cycle and preventing the synthesis of NO.[4][6]
The 2-amino-4,6-dichloropyrimidine scaffold provides a versatile platform for interacting with the iNOS protein, and the electronic properties conferred by the fluorine atom at the 5-position likely contribute to its high potency.
Signaling Pathway
The production of nitric oxide in response to inflammatory stimuli is tightly regulated by a complex signaling cascade. In macrophages, the activation of Toll-like receptors (TLRs) by pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), triggers a signaling pathway that culminates in the expression of the iNOS gene (NOS2). A central player in this pathway is the transcription factor Nuclear Factor-kappa B (NF-κB).
Quantitative Data
The following table summarizes the known quantitative data for the inhibitory activity of 4,6-Dichloro-5-fluoropyrimidin-2-amine and its analogs on nitric oxide production.
| Compound | IC50 (µM) for NO Production Inhibition | Cell Type | Reference |
| 4,6-Dichloro-5-fluoropyrimidin-2-amine | 2 | Mouse Peritoneal Cells | [1][2][3] |
| 4,6-Dichloro-5-isopropylpyrimidin-2-amine | 9 - 36 | Mouse Peritoneal Cells | [2] |
| 4,6-Dichloro-5-phenylpyrimidin-2-amine | 9 - 36 | Mouse Peritoneal Cells | [2] |
| 4,6-Dichloro-5-methylpyrimidin-2-amine | 9 - 36 | Mouse Peritoneal Cells | [2] |
| 4,6-Dichloro-5-ethylpyrimidin-2-amine | 9 - 36 | Mouse Peritoneal Cells | [2] |
Experimental Protocols
In Vitro Nitric Oxide (NO) Inhibition Assay in Macrophages
This protocol details the methodology to assess the inhibitory effect of 4,6-Dichloro-5-fluoropyrimidin-2-amine on nitric oxide production in a macrophage cell line using the Griess assay.
4.1.1. Materials and Reagents
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
4,6-Dichloro-5-fluoropyrimidin-2-amine (test compound)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water
-
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
-
Microplate reader
4.1.2. Experimental Workflow
4.1.3. Step-by-Step Procedure
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of 4,6-Dichloro-5-fluoropyrimidin-2-amine in DMSO. Create a series of dilutions of the test compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (no compound). Incubate the plate for 1 hour.
-
Cell Stimulation: Following the pre-treatment, add 10 µL of LPS solution (10 µg/mL stock) to each well to achieve a final concentration of 1 µg/mL, except for the negative control wells (which receive 10 µL of medium).
-
Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO2.
-
Nitrite Standard Curve: Prepare a standard curve of sodium nitrite in complete culture medium. A typical range would be from 0 to 100 µM.
-
Griess Assay:
-
Carefully transfer 50 µL of the cell culture supernatant from each well of the cell plate to a new 96-well plate.
-
Add 50 µL of the freshly prepared Griess reagent (an equal volume mixture of Solution A and Solution B) to each well containing the supernatant.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance of the samples at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings.
-
Plot the absorbance values of the sodium nitrite standards against their known concentrations to generate a standard curve.
-
Use the equation of the standard curve to calculate the concentration of nitrite in each experimental sample.
-
Plot the percentage of NO inhibition versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
4,6-Dichloro-5-fluoropyrimidin-2-amine is a potent inhibitor of immune-activated nitric oxide production. The available evidence strongly suggests that its mechanism of action involves the inhibition of inducible nitric oxide synthase (iNOS), likely through the disruption of enzyme dimerization or direct interaction with the active site. Further studies are warranted to precisely define the molecular interactions between this compound and the iNOS enzyme. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this promising anti-inflammatory agent.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of inducible nitric oxide synthase by rapid cellular turnover and cotranslational down-regulation by dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 4,6-Dichloro-5-fluoropyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known biological activity of 4,6-Dichloro-5-fluoropyrimidin-2-amine, a fluorinated pyrimidine derivative with demonstrated anti-inflammatory potential. This document collates available data on its synthesis, in vitro activity, and relevant experimental methodologies. Particular focus is given to its potent inhibition of nitric oxide (NO) production, a key mediator in inflammatory processes. While the precise mechanism of action remains to be fully elucidated, this guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound and its analogs.
Introduction
Pyrimidine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of a fluorine atom into the pyrimidine ring can significantly modulate the compound's physicochemical properties and biological activity, often enhancing its therapeutic potential. 4,6-Dichloro-5-fluoropyrimidin-2-amine has emerged as a potent inhibitor of immune-activated nitric oxide production, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents.
Synthesis
General Synthetic Scheme:
The synthesis involves the conversion of a 2-amino-5-fluoro-4,6-dihydroxypyrimidine intermediate to 4,6-Dichloro-5-fluoropyrimidin-2-amine. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Biological Activity
The primary reported biological activity of 4,6-Dichloro-5-fluoropyrimidin-2-amine is its potent inhibition of nitric oxide (NO) production in immune-stimulated cells.
Inhibition of Nitric Oxide Production
In a study investigating a series of 5-substituted 2-amino-4,6-dichloropyrimidines, 4,6-Dichloro-5-fluoropyrimidin-2-amine was identified as the most effective inhibitor of immune-activated NO production in mouse peritoneal cells.[1][2]
Table 1: In Vitro Inhibition of Nitric Oxide Production
| Compound | IC₅₀ (µM) | Cell Line | Stimulation |
| 4,6-Dichloro-5-fluoropyrimidin-2-amine | 2 | Mouse Peritoneal Cells | LPS + IFN-γ |
IC₅₀: The half maximal inhibitory concentration. LPS: Lipopolysaccharide. IFN-γ: Interferon-gamma.
Cytotoxicity
The same study reported that 4,6-Dichloro-5-fluoropyrimidin-2-amine had no suppressive effects on the viability of the mouse peritoneal cells at the concentrations tested for NO inhibition, suggesting a favorable preliminary safety profile in vitro.[1][2]
Postulated Mechanism of Action
The precise mechanism by which 4,6-Dichloro-5-fluoropyrimidin-2-amine inhibits nitric oxide production has not yet been elucidated.[1][2] However, its activity is likely linked to the modulation of the inducible nitric oxide synthase (iNOS) pathway, which is responsible for the production of large amounts of NO during inflammation.
Potential mechanisms could involve:
-
Direct inhibition of iNOS enzyme activity: The compound may bind to the iNOS enzyme and inhibit its catalytic function.
-
Inhibition of iNOS gene expression: It might interfere with the signaling pathways that lead to the transcription and translation of the iNOS gene.
-
Scavenging of nitric oxide: While less likely to be the primary mechanism for a potent inhibitor, the compound could potentially react with and neutralize NO radicals.
Further research is required to determine the exact molecular target and signaling cascade affected by this compound.
Caption: Postulated iNOS Signaling Pathway and Potential Inhibition Sites.
Pharmacokinetics and Toxicology
There is currently no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or toxicology of 4,6-Dichloro-5-fluoropyrimidin-2-amine. Studies on other fluoropyrimidine derivatives suggest that metabolism can be complex and that toxicity profiles, particularly myelosuppression and gastrointestinal issues, are important considerations. However, these are general characteristics of the broader class of compounds and may not be representative of 4,6-Dichloro-5-fluoropyrimidin-2-amine. Further in vivo studies are necessary to determine its pharmacokinetic parameters and assess its safety profile.
Experimental Protocols
Synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine (General Procedure)
This is a generalized protocol based on similar syntheses and should be optimized.
-
Starting Material: 2-amino-5-fluoro-4,6-dihydroxypyrimidine.
-
Chlorination: The dihydroxypyrimidine is treated with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃). A tertiary amine base, like N,N-diethylaniline, may be used as a catalyst and acid scavenger.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate).
-
Purification: The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
In Vitro Nitric Oxide Inhibition Assay (Griess Assay)
This protocol is a standard method for measuring nitrite, a stable product of NO.
-
Cell Culture: Mouse peritoneal cells (or a suitable macrophage cell line like RAW 264.7) are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: The cells are pre-treated with various concentrations of 4,6-Dichloro-5-fluoropyrimidin-2-amine for a specified period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression and NO production.
-
Incubation: The plate is incubated for a further 24-48 hours.
-
Nitrite Measurement: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The IC₅₀ value is calculated by plotting the percentage of NO inhibition against the log of the compound concentration.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4,6-Dichloro-5-fluoropyrimidin-2-amine
CAS Number: 15598-33-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4,6-dichloro-5-fluoropyrimidin-2-amine, a halogenated pyrimidine derivative with significant potential in immunological and pharmacological research. This document details its chemical properties, synthesis, biological activity, and relevant experimental protocols.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 15598-33-1 | --INVALID-LINK--[1] |
| Molecular Formula | C₄H₂Cl₂FN₃ | --INVALID-LINK--[2] |
| Alternate Names | 2-Amino-4,6-dichloro-5-fluoropyrimidine | --INVALID-LINK--[1] |
Synthesis
A general and effective method for the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines, including 4,6-dichloro-5-fluoropyrimidin-2-amine, has been developed. The process involves the conversion of 5-substituted 2-amino-4,6-dihydroxypyrimidines into their dichlorinated analogs using the Vilsmeier-Haack-Arnold reagent, followed by deprotection.[3]
Experimental Protocol: Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines[3]
-
Preparation of the Vilsmeier-Haack-Arnold Reagent: In a flask, add phosphorus oxychloride (POCl₃, 3 equivalents) to N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C. Stir the mixture for 30 minutes.
-
Chlorination: Add the respective 5-substituted 2-amino-4,6-dihydroxypyrimidine (1 equivalent) to the freshly prepared Vilsmeier-Haack-Arnold reagent. Heat the reaction mixture at 80 °C for 8 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification of Intermediate: Evaporate the solvent under reduced pressure. The resulting crude residue is the 5-substituted 4,6-dichloro-2-{[(dimethylamino)methylene]amino}pyrimidine.
-
Deprotection: Dissolve the crude intermediate in a mixture of 99% ethanol and 37% aqueous hydrochloric acid (HCl). Heat the solution at 50 °C for 2 hours.
-
Precipitation and Isolation: Add water to the reaction mixture and stir vigorously for 10 minutes. Collect the precipitated product by filtration.
-
Washing: Wash the filtered solid sequentially with a water/ethanol mixture (1:1), a 5% aqueous solution of NaHCO₃, and again with a water/ethanol mixture (1:1).
-
Drying: Dry the purified product to obtain the final 5-substituted 2-amino-4,6-dichloropyrimidine.
Biological Activity
4,6-Dichloro-5-fluoropyrimidin-2-amine has demonstrated potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in immune-activated cells.[3]
Quantitative Data: Inhibition of Nitric Oxide Production[3]
| Compound | Substituent (Position 5) | IC₅₀ (µM) |
| Target Compound | -F | 2 |
| Analog 1 | -H | 20 |
| Analog 2 | -CH₃ | 9 |
| Analog 3 | -CH₂CH₃ | 15 |
| Analog 4 | -CH(CH₃)₂ | 36 |
Among a series of 5-substituted analogs, the 5-fluoro derivative was the most effective inhibitor of nitric oxide production.[3] The parent compound, 2-amino-4,6-dichloropyrimidine, has also been reported to inhibit the replication of various viruses, including poliovirus and herpes simplex virus.[3][4]
Experimental Protocol: In Vitro Nitric Oxide (NO) Assay in Mouse Peritoneal Macrophages[3][5][6][7]
This protocol outlines the measurement of nitric oxide production by assaying for its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Cell Harvesting and Seeding:
-
Harvest peritoneal macrophages from mice following standard procedures.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Incubate for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4,6-dichloro-5-fluoropyrimidin-2-amine in the culture medium.
-
Treat the cells with the compound dilutions and incubate for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and NO production.
-
Incubate for an additional 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[5]
-
Incubate at room temperature for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the LPS-induced NO production.
-
Potential Mechanism of Action and Signaling Pathway
The inhibition of nitric oxide production by 4,6-dichloro-5-fluoropyrimidin-2-amine suggests interference with the inflammatory signaling cascade. While the precise mechanism has not been fully elucidated, a plausible target is the inducible nitric oxide synthase (iNOS) enzyme or its upstream regulatory pathways.[3] In macrophages, lipopolysaccharide (LPS) typically induces iNOS expression through the activation of the Toll-like receptor 4 (TLR4) and subsequent activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3]
The potent inhibitory effect of 4,6-dichloro-5-fluoropyrimidin-2-amine on NO production indicates that it likely acts downstream in this pathway, possibly by directly inhibiting iNOS activity or by suppressing its expression.
References
- 1. Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine [quickcompany.in]
- 2. Chemical-Suppliers | Product Search [chemical-suppliers.eu]
- 3. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
solubility and stability of 4,6-Dichloro-5-fluoropyrimidin-2-amine
An In-depth Technical Guide on the Core Solubility and Stability of 4,6-Dichloro-5-fluoropyrimidin-2-amine
Disclaimer: As of late 2025, specific public-domain quantitative solubility and stability data for 4,6-Dichloro-5-fluoropyrimidin-2-amine (CAS No. 15598-33-1) is limited. This guide provides a comprehensive framework based on the chemical properties of analogous compounds and established analytical methodologies. It is designed to enable researchers to generate precise data through standardized experimental protocols.
Introduction
4,6-Dichloro-5-fluoropyrimidin-2-amine is a halogenated pyrimidine derivative that serves as a versatile synthetic intermediate in medicinal chemistry. The electron-deficient pyrimidine core, substituted with two reactive chlorine atoms, a fluorine atom, and an amino group, makes it a valuable building block for the synthesis of targeted therapeutics, particularly kinase inhibitors and other bioactive molecules.
A thorough understanding of the solubility and stability of this intermediate is paramount for drug development professionals. These physicochemical properties directly impact reaction kinetics, purification strategies, formulation development, storage conditions, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide outlines the expected solubility and stability profile of 4,6-Dichloro-5-fluoropyrimidin-2-amine and provides detailed experimental protocols for its empirical determination.
Solubility Profile
The solubility of 4,6-Dichloro-5-fluoropyrimidin-2-amine is dictated by its crystalline structure and the polarity imparted by its functional groups. The presence of the amino group provides a site for hydrogen bonding, while the dichlorofluoro-substituted pyrimidine ring contributes to its lipophilic character. Based on structurally similar compounds like 2-Amino-4,6-dichloropyrimidine, it is expected to have low aqueous solubility and higher solubility in common organic solvents.
Table 1: Predicted Solubility of 4,6-Dichloro-5-fluoropyrimidin-2-amine
| Solvent | Temperature (°C) | Predicted Solubility Category | Rationale / Comments |
|---|---|---|---|
| Water | 25 | Very Low / Insoluble | Halogenated aromatic core dominates over the single amino group's hydrophilic contribution. |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Very Low | Similar to water; minimal ionization expected at physiological pH. |
| Methanol | 25 | Sparingly Soluble | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | 25 | Sparingly Soluble | Similar to methanol. |
| Acetone | 25 | Soluble | Polar aprotic solvent; effective for many pyrimidine derivatives[1]. |
| Dichloromethane (DCM) | 25 | Soluble | Common solvent for halogenated organic compounds. |
| Dimethyl Sulfoxide (DMSO) | 25 | Freely Soluble | High-polarity aprotic solvent, effective for a wide range of organic molecules. |
| N,N-Dimethylformamide (DMF) | 25 | Freely Soluble | High-polarity aprotic solvent, similar to DMSO. |
Experimental Protocol: Thermodynamic Solubility Determination via HPLC
This protocol outlines a standardized method to determine the equilibrium (thermodynamic) solubility of the target compound in various solvents.
Objective: To quantify the maximum concentration of 4,6-Dichloro-5-fluoropyrimidin-2-amine that can be dissolved in a given solvent at equilibrium at a specified temperature.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound (ensuring undissolved solid remains) to a known volume of the selected solvent (e.g., 1 mL) in a glass vial.
-
Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the suspension to settle.
-
Carefully filter the supernatant through a 0.45 µm syringe filter to remove all undissolved solids. The filter material should be chemically compatible with the solvent.
-
-
Quantification:
-
Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., DMSO or acetonitrile).
-
Generate a multi-point calibration curve by preparing serial dilutions of the stock solution.
-
Dilute the filtered supernatant with an appropriate mobile phase to fall within the range of the calibration curve.
-
Analyze the diluted sample and calibration standards via a validated HPLC-UV method.
-
Calculate the concentration of the compound in the saturated solution by comparing its peak area to the calibration curve.
-
Caption: Experimental workflow for thermodynamic solubility determination.
Stability Profile
The stability of 4,6-Dichloro-5-fluoropyrimidin-2-amine is critical for its handling, storage, and use in synthesis. The pyrimidine ring is susceptible to degradation under harsh conditions. The two chlorine atoms are potential sites for nucleophilic substitution (hydrolysis), especially given the electron-withdrawing nature of the ring and the fluorine atom.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[2][3]
Table 2: Forced Degradation Conditions (ICH Guideline Approach)
| Stress Condition | Typical Reagents and Conditions | Expected Degradation Pathway |
|---|---|---|
| Acid Hydrolysis | 0.1 M - 1 M HCl; Room Temp to 60°C | Hydrolysis of chloro groups to hydroxyl groups. Potential for ring degradation under harsh conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH; Room Temp to 60°C | Hydrolysis of chloro groups. Dichloropyrimidines can be unstable in strongly alkaline solutions[1]. |
| Oxidation | 3-30% H₂O₂; Room Temp | Oxidation of the amino group or the pyrimidine ring. |
| Thermal | Solid state & in solution; ≥60°C | General decomposition. Melting point can indicate solid-state thermal stability. |
| Photostability | UV/Vis light exposure (ICH Q1B) | Photolytic cleavage or rearrangement. Related compounds are noted to be light-sensitive[1]. |
Experimental Protocol: Forced Degradation Study
Objective: To identify degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system.
-
Application of Stress:
-
Acid/Base Hydrolysis: Add an equal volume of acid (e.g., 0.2 M HCl) or base (e.g., 0.2 M NaOH) to the sample solution to achieve a final stress concentration of 0.1 M. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
Oxidation: Add the oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.
-
Thermal: Heat the solution and a sample of the solid compound at an elevated temperature (e.g., 80°C).
-
Photolytic: Expose the solution to a controlled light source as specified in ICH Q1B guidelines.
-
-
Analysis:
-
At each time point, withdraw an aliquot. Neutralize the acid/base stressed samples.
-
Analyze all samples by a suitable method, typically a reverse-phase HPLC with a photodiode array (PDA) detector, to separate the parent compound from any degradants. Mass spectrometry (LC-MS) is used for the identification of degradation products.
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.
-
Caption: General workflow for a forced degradation study.
Potential Degradation Pathways
The most probable degradation pathway under hydrolytic conditions is the sequential nucleophilic substitution of the chlorine atoms at the C4 and C6 positions by hydroxide ions. The C4 and C6 positions are activated towards nucleophilic attack by the ring nitrogens.
Caption: Potential hydrolytic degradation pathway for the compound.
Summary and Recommendations
| Parameter | Summary of Expected Properties & Recommendations |
| Solubility | Expected: Poorly soluble in aqueous media, with good solubility in polar aprotic organic solvents like DMSO and DMF. Recommendation: For use in aqueous reactions or assays, consider formulation with co-solvents or the use of DMSO stock solutions with low final concentrations. Confirm solubility experimentally before use in large-scale synthesis. |
| Stability | Expected: The compound is likely susceptible to hydrolysis under both acidic and basic conditions, leading to the displacement of chloride ions. It may also be sensitive to light. Solid-state thermal stability is predicted to be good under standard conditions. Recommendation: Store the solid material in a cool, dry, and dark place under an inert atmosphere. Solutions should be prepared fresh. Avoid exposure to strong acids, bases, and prolonged light. A comprehensive forced degradation study is essential to understand its liabilities before advancing it in a drug development program. |
References
Technical Guide: Spectroscopic Analysis of 4,6-Dichloro-5-fluoropyrimidin-2-amine
Introduction
This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the compound 4,6-Dichloro-5-fluoropyrimidin-2-amine (CAS No. 15598-33-1). While specific, publicly available experimental spectra for this exact compound are not readily found in the scientific literature or public databases, this document outlines the predicted spectral characteristics based on its chemical structure and data from analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this molecule.
Predicted Spectroscopic Data
The following tables summarize the anticipated NMR and mass spectrometry data for 4,6-Dichloro-5-fluoropyrimidin-2-amine. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Table 1: Predicted NMR Data for 4,6-Dichloro-5-fluoropyrimidin-2-amine
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |
| ¹H | 5.0 - 7.0 | Broad Singlet | - | NH₂ |
| ¹³C | ~160 | Doublet | J(C,F) ≈ 20-30 | C2 |
| ~150 (d, J(C,F) ≈ 240-260) | Doublet | J(C,F) ≈ 240-260 | C5 | |
| ~140 | Doublet | J(C,F) ≈ 15-25 | C4/C6 | |
| ~140 | Doublet | J(C,F) ≈ 15-25 | C6/C4 | |
| ¹⁹F | -120 to -150 | Singlet or Broad Singlet | - | F on C5 |
Table 2: Predicted Mass Spectrometry Data for 4,6-Dichloro-5-fluoropyrimidin-2-amine
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₄H₂Cl₂FN₃ | |
| Molecular Weight | 181.99 g/mol | |
| Monoisotopic Mass | 179.9660 Da | |
| Predicted m/z (M⁺) | 180, 182, 184 | Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster with an approximate ratio of 9:6:1. |
| Major Fragmentation Pathways | Loss of Cl, HCN, or other small neutral fragments. | The fragmentation pattern will be influenced by the stability of the pyrimidine ring and the relative lability of the substituents. |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for a compound such as 4,6-Dichloro-5-fluoropyrimidin-2-amine. These protocols are based on standard laboratory practices.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of 4,6-Dichloro-5-fluoropyrimidin-2-amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
-
¹⁹F NMR Spectroscopy:
-
Acquire the spectrum on a spectrometer equipped with a fluorine probe.
-
Use a proton-decoupled pulse sequence.
-
The spectral width should be set to encompass the expected chemical shift range for organofluorine compounds (e.g., -50 to -250 ppm).
-
An external reference standard, such as CFCl₃ (0 ppm), is typically used.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion M⁺•.
-
Set the mass range to scan from approximately m/z 50 to 500 to ensure detection of the molecular ion and major fragments.
-
For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of 4,6-Dichloro-5-fluoropyrimidin-2-amine.
This technical guide provides a framework for understanding the expected NMR and mass spectrometry data for 4,6-Dichloro-5-fluoropyrimidin-2-amine. While experimental data is not publicly available, the predicted values and general protocols outlined here offer valuable guidance for researchers involved in the synthesis and characterization of this and related compounds. The provided workflow illustrates a standard approach to structural elucidation using modern spectroscopic techniques.
References
crystal structure analysis of 4,6-Dichloro-5-fluoropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 4,6-Dichloro-5-fluoropyrimidin-2-amine, a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug development. While a definitive crystal structure analysis for this specific compound is not publicly available, this document outlines detailed experimental protocols for its synthesis and proposes a workflow for its structural characterization by single-crystal X-ray diffraction. The guide also presents a comparative analysis based on the known crystal structures of closely related pyrimidine derivatives to infer potential structural features. This information is intended to support researchers in the synthesis, characterization, and application of this compound in drug discovery pipelines.
Introduction
Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The introduction of halogen substituents, particularly fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, binding affinity, and membrane permeability. 4,6-Dichloro-5-fluoropyrimidin-2-amine is a key building block in the synthesis of more complex molecules, and a thorough understanding of its three-dimensional structure is crucial for rational drug design. This guide addresses the synthesis and potential structural analysis of this compound.
Synthesis Protocol
The synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine can be achieved through a multi-step process starting from 2-amino-5-fluoro-4,6-dihydroxypyrimidine. The following protocol is based on established methods for the synthesis of similar chloropyrimidines.
2.1. Materials and Reagents
-
2-Amino-5-fluoro-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline or other suitable base
-
Toluene or other high-boiling inert solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
2.2. Experimental Procedure
-
Chlorination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-fluoro-4,6-dihydroxypyrimidine in an excess of phosphorus oxychloride and a suitable solvent such as toluene.
-
Add a catalytic amount of N,N-dimethylaniline to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure 4,6-Dichloro-5-fluoropyrimidin-2-amine.
2.3. Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
-
Melting Point: To assess the purity of the compound.
Proposed Workflow for Crystal Structure Analysis
As no public crystal structure data is available for 4,6-Dichloro-5-fluoropyrimidin-2-amine, the following workflow is proposed for its determination.
Caption: Proposed experimental workflow for the crystal structure analysis of 4,6-Dichloro-5-fluoropyrimidin-2-amine.
Comparative Structural Analysis
In the absence of a determined crystal structure for 4,6-Dichloro-5-fluoropyrimidin-2-amine, we can infer potential structural characteristics by examining closely related pyrimidine derivatives that have been structurally characterized.
Table 1: Crystallographic Data for Structurally Related Pyrimidine Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 2-Amino-4,6-dichloropyrimidine | C₄H₃Cl₂N₃ | Monoclinic | P2₁/c | 8.354(2) | 11.969(2) | 6.814(2) | 109.13(2) | 644.1(3) | 4 |
| 4,6-Dichloro-5-methylpyrimidin-2-amine | C₅H₅Cl₂N₃ | Monoclinic | P2₁/n | 7.821(2) | 10.554(3) | 8.879(2) | 98.68(2) | 724.1(3) | 4 |
Data sourced from publicly available crystallographic databases.
Based on these related structures, it is anticipated that 4,6-Dichloro-5-fluoropyrimidin-2-amine will crystallize in a common space group, likely monoclinic or orthorhombic. The pyrimidine ring is expected to be essentially planar. The key structural features to investigate would be:
-
Intermolecular Interactions: The presence of the amino group suggests the formation of hydrogen bonds (N-H···N or N-H···F) which will likely play a significant role in the crystal packing.
-
Influence of the Fluorine Atom: The electronegative fluorine atom at the 5-position is expected to influence the electron distribution within the pyrimidine ring and may participate in halogen bonding or other weak intermolecular interactions.
Logical Relationship of Synthesis and Analysis
The successful structural elucidation of 4,6-Dichloro-5-fluoropyrimidin-2-amine is contingent upon a logical progression from synthesis to high-quality single crystals suitable for X-ray diffraction.
Caption: Logical flow from synthesis to crystal structure determination.
Conclusion
While the definitive crystal structure of 4,6-Dichloro-5-fluoropyrimidin-2-amine remains to be determined, this guide provides a robust framework for its synthesis and crystallographic analysis. The outlined protocols and comparative data from related structures offer valuable insights for researchers working with this compound. The determination of its precise three-dimensional structure will undoubtedly contribute to a deeper understanding of its chemical properties and facilitate its application in the design of novel therapeutic agents. It is recommended that future work focus on obtaining single crystals of this compound and performing the proposed X-ray diffraction analysis to fill the current knowledge gap.
An In-depth Technical Guide to 4,6-Dichloro-5-fluoropyrimidin-2-amine: Synthesis, Reactivity, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dichloro-5-fluoropyrimidin-2-amine, a halogenated pyrimidine derivative, is a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its unique structural features, including multiple reactive sites, make it a valuable scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and known biological activities, with a focus on its potential as an anti-inflammatory agent. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and application of this compound in drug development programs.
Chemical Properties and Identification
| Property | Value | Reference |
| Chemical Name | 4,6-Dichloro-5-fluoropyrimidin-2-amine | |
| CAS Number | 15598-33-1 | [1][2][3][4] |
| Molecular Formula | C4H2Cl2FN3 | [1] |
| Molecular Weight | 181.98 g/mol | [1][3] |
| Appearance | Off-white to pale yellow crystalline powder | |
| Solubility | Soluble in DMF, DMSO; slightly soluble in ethanol; insoluble in water. |
Synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine
The synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine can be achieved from its dihydroxy analog, 2-amino-5-fluoro-4,6-dihydroxypyrimidine. A key method involves the use of a Vilsmeier-Haack-Arnold reagent for chlorination, followed by a deprotection step. This approach provides the target compound in high yield.[5]
Experimental Protocol: Synthesis from 2-amino-5-fluoro-4,6-dihydroxypyrimidine[6]
Step 1: Formation of the Vilsmeier-Haack-Arnold Reagent and Subsequent Chlorination
-
To a solution of 2-amino-5-fluoro-4,6-dihydroxypyrimidine (1 equivalent) in an appropriate solvent, the Vilsmeier-Haack-Arnold reagent is added. This reagent is typically prepared from phosphorus oxychloride and a formamide derivative.
-
The reaction mixture is heated to facilitate the conversion of the hydroxyl groups to chlorine atoms.
-
The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up to isolate the intermediate, a 5-substituted 4,6-dichloro-2-{[(dimethylamino)methylene]amino}pyrimidine.
Step 2: Deprotection to Yield 4,6-Dichloro-5-fluoropyrimidin-2-amine
-
The crude intermediate from Step 1 is dissolved in a mixture of 99% ethanol and 37% aqueous hydrochloric acid.[5]
-
The reaction mixture is heated at 50 °C for 2 hours, during which the product precipitates as a crystalline solid.[5]
-
Water is added to the mixture, and it is stirred vigorously for 10 minutes.[5]
-
The precipitated product is collected by filtration and washed sequentially with a water/ethanol mixture, a 5% aqueous solution of sodium bicarbonate, and again with a water/ethanol mixture.[5]
-
The final product is dried to yield 4,6-Dichloro-5-fluoropyrimidin-2-amine.
Chemical Reactivity and Reactions
The chemical reactivity of 4,6-Dichloro-5-fluoropyrimidin-2-amine is primarily dictated by the two chlorine atoms attached to the pyrimidine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, making the compound a valuable building block for creating a diverse range of derivatives.
The electron-withdrawing nature of the pyrimidine ring, further enhanced by the fluorine and chlorine substituents, activates the C4 and C6 positions for nucleophilic attack. Reactions with various nucleophiles, particularly amines, can be performed to introduce different functional groups at these positions.[6] The amino group at the C2 position can also be a site for further functionalization, although it is generally less reactive towards substitution compared to the chloro groups.
Biological Activity and Applications
Derivatives of dichloropyrimidine are widely recognized for their potential as kinase inhibitors, which are crucial in cancer therapy.[7] However, a notable and specific biological activity of 4,6-Dichloro-5-fluoropyrimidin-2-amine is its potent inhibitory effect on the production of nitric oxide (NO) in immune-activated cells.[5]
Inhibition of Nitric Oxide Production
A study by Perina et al. (2013) demonstrated that 4,6-Dichloro-5-fluoropyrimidin-2-amine is a highly effective inhibitor of immune-activated NO production in mouse peritoneal cells.[5] The compound exhibited an IC50 of 2 µM, indicating strong anti-inflammatory potential.[5] The overproduction of nitric oxide is a key factor in the pathophysiology of various inflammatory diseases, making inhibitors of NO production attractive therapeutic targets. While the precise mechanism of action for this compound remains to be elucidated, its ability to suppress NO production suggests it may interfere with inflammatory signaling pathways.[5]
Quantitative Biological Data
| Compound | Biological Activity | System | IC50 | Reference |
| 4,6-Dichloro-5-fluoropyrimidin-2-amine | Inhibition of immune-activated nitric oxide (NO) production | Mouse peritoneal cells | 2 µM | [5] |
Signaling Pathways and Experimental Workflows
While the specific molecular target and signaling pathway for the NO-inhibitory activity of 4,6-Dichloro-5-fluoropyrimidin-2-amine are not yet known, a general understanding of the role of nitric oxide in inflammation provides a context for its biological effects. The following diagram illustrates a simplified workflow for assessing the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production.
Caption: Workflow for assessing the inhibitory effect on NO production.
The following diagram illustrates the general role of inducible nitric oxide synthase (iNOS) in the inflammatory response, which is a likely target pathway for the observed biological activity.
Caption: Potential inhibition of the iNOS pathway in inflammation.
Conclusion
4,6-Dichloro-5-fluoropyrimidin-2-amine is a promising chemical entity for the development of novel therapeutics. Its straightforward synthesis and high reactivity make it an attractive starting material for creating diverse chemical libraries. The discovery of its potent nitric oxide inhibitory activity opens up new avenues for its application in the field of anti-inflammatory drug discovery. Further investigation into its mechanism of action and the exploration of its structure-activity relationship are warranted to fully realize its therapeutic potential. This guide provides a solid foundation of the current knowledge on this compound, aiming to accelerate future research and development efforts.
References
- 1. Pi Chemicals System [pipharm.com]
- 2. chembk.com [chembk.com]
- 3. 4,6-Dichloro-5-fluoropyrimidin-2-amine|CAS 15598-33-1|TCIJT|製品詳細 [tci-chemical-trading.com]
- 4. 15598-33-1|4,6-Dichloro-5-fluoropyrimidin-2-amine|BLD Pharm [fr.bldpharm.com]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-4,6-dichloropyrimidine | 56-05-3 | FA10605 [biosynth.com]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to 4,6-Dichloro-5-fluoropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dichloro-5-fluoropyrimidin-2-amine is a versatile heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. Its unique substitution pattern, featuring two reactive chlorine atoms and a fluorine atom on the pyrimidine core, provides a fertile ground for the development of novel therapeutic agents. This technical guide delves into the synthesis, chemical reactivity, and, most importantly, the burgeoning research applications of this compound, with a particular focus on its potential as a kinase inhibitor. Summarized quantitative data, detailed experimental protocols, and visualizations of key biological pathways are provided to empower researchers in their drug discovery endeavors.
Synthesis and Chemical Properties
The synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine and its derivatives is a critical first step in exploring their therapeutic applications. A general and efficient method involves the chlorination of a 2-amino-5-fluoropyrimidine-4,6-diol precursor.
General Synthesis of 5-Substituted-2-amino-4,6-dichloropyrimidines
A robust method for the synthesis of a range of 5-substituted 2-amino-4,6-dichloropyrimidines, including the 5-fluoro derivative, has been developed.[1] The key steps are outlined below:
Experimental Protocol: Synthesis of 5-Substituted-2-amino-4,6-dichloropyrimidines [1]
-
Preparation of the Vilsmeier-Haack-Arnold Reagent: In a flask, add phosphorus oxychloride (POCl₃, 3.0 equivalents) to anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) at 0 °C. Stir the mixture for 30 minutes.
-
Chlorination: To the freshly prepared Vilsmeier-Haack-Arnold reagent, add the corresponding 2-amino-5-substituted-pyrimidine-4,6-diol (1.0 equivalent) in one portion.
-
Reaction: Heat the reaction mixture at 80 °C for 4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry to yield the crude 5-substituted 4,6-dichloro-2-{[(dimethylamino)methylene]amino}pyrimidine.
-
Deprotection: Dissolve the crude product in a mixture of 99% ethanol and 37% aqueous HCl. Heat the solution at 50 °C for 2 hours.
-
Isolation: Add water to the reaction mixture and stir for 10 minutes. Filter the precipitated product, wash with a water/ethanol mixture, 5% aqueous NaHCO₃, and again with a water/ethanol mixture. Dry the product to obtain the pure 5-substituted 2-amino-4,6-dichloropyrimidine.
This optimized procedure provides high yields of the desired products.[1]
Chemical Reactivity and Derivatization
The two chlorine atoms at the 4- and 6-positions of the pyrimidine ring are susceptible to nucleophilic substitution, making 4,6-Dichloro-5-fluoropyrimidin-2-amine an excellent building block for creating diverse chemical libraries. Common reactions include:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the chloro-positions.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the dichloropyrimidine with boronic acids or esters, facilitating the introduction of aryl or heteroaryl substituents.
These reactions provide a gateway to a vast chemical space, enabling the fine-tuning of pharmacological properties.
Experimental Workflow for Derivatization
Caption: General workflow for the derivatization of 4,6-Dichloro-5-fluoropyrimidin-2-amine.
Research Applications: A Focus on Kinase Inhibition
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The structural features of 4,6-Dichloro-5-fluoropyrimidin-2-amine make it an attractive starting point for the development of potent and selective inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
Inhibition of Nitric Oxide Production
A study on a series of 5-substituted 2-amino-4,6-dichloropyrimidines revealed their ability to inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells.[1] Notably, 4,6-Dichloro-5-fluoropyrimidin-2-amine was the most potent compound in this series.[1]
| Compound | Target | IC50 (µM) | Cell Line |
| 4,6-Dichloro-5-fluoropyrimidin-2-amine | Nitric Oxide Production | 2 | Mouse Peritoneal Cells |
| 5-Ethyl-2-amino-4,6-dichloropyrimidine | Nitric Oxide Production | 9 | Mouse Peritoneal Cells |
| 5-Phenyl-2-amino-4,6-dichloropyrimidine | Nitric Oxide Production | 36 | Mouse Peritoneal Cells |
Table 1: Inhibitory Activity against Nitric Oxide Production. [1]
Experimental Protocol: In Vitro Nitric Oxide (NO) Assay [1]
-
Cell Culture: Culture mouse peritoneal cells in a suitable medium.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds.
-
Stimulation: Stimulate the cells to produce nitric oxide.
-
Nitrite Measurement: After a 24-hour incubation, measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the concentration of the compound that causes 50% inhibition of NO production (IC50).
Development of JAK2 Inhibitors
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways that regulate cell growth, survival, and differentiation. Dysregulation of the JAK/STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.
The discovery of AZD1480, a potent JAK2 inhibitor, highlights the potential of the 4,6-dichloro-5-fluoropyrimidin-2-amine scaffold in this area.[2] AZD1480 is a derivative of this core structure and has demonstrated efficacy in preclinical models.[2]
JAK/STAT Signaling Pathway and Inhibition
Caption: The JAK/STAT signaling pathway and the inhibitory action of 4,6-Dichloro-5-fluoropyrimidin-2-amine derivatives.
Potential as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-cancer strategy.
Research on related 2-amino-4-aryl-5-chloropyrimidines has demonstrated their potential as dual inhibitors of VEGFR-2 and Cyclin-Dependent Kinase 1 (CDK1).[3] This suggests that the 2-amino-4,6-dichloropyrimidine scaffold is a promising template for developing anti-angiogenic agents.
VEGFR-2 Signaling Pathway and Inhibition
Caption: The VEGFR-2 signaling pathway and the potential inhibitory role of 4,6-Dichloro-5-fluoropyrimidin-2-amine derivatives.
Further screening of 4,6-Dichloro-5-fluoropyrimidin-2-amine and its derivatives against a panel of kinases, including VEGFR-2, is warranted to fully elucidate their potential in this therapeutic area.
Future Directions
4,6-Dichloro-5-fluoropyrimidin-2-amine represents a valuable and versatile building block for the discovery of novel therapeutic agents. The existing data strongly supports its application as a scaffold for kinase inhibitors, particularly targeting the JAK/STAT and potentially the VEGFR signaling pathways. Future research should focus on:
-
Broad Kinase Profiling: Screening the compound and its derivatives against a comprehensive panel of kinases to identify novel targets and understand its selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure through reactions like Suzuki coupling and Buchwald-Hartwig amination to optimize potency and selectivity for specific kinase targets.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in relevant animal models of cancer and inflammatory diseases.
The continued exploration of 4,6-Dichloro-5-fluoropyrimidin-2-amine and its analogues holds significant promise for the development of next-generation targeted therapies.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4,6-Dichloro-5-fluoropyrimidin-2-amine: Discovery, Synthesis, and Biological Significance
This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to 4,6-dichloro-5-fluoropyrimidin-2-amine. This halogenated pyrimidine derivative has emerged as a molecule of interest in medicinal chemistry due to its potent biological activity. This document details its synthesis, physicochemical properties, and its role as an inhibitor of nitric oxide production, making it a valuable scaffold for further drug development.
Discovery and History
The synthesis and initial biological evaluation of 4,6-dichloro-5-fluoropyrimidin-2-amine were prominently detailed in a 2005 study by Česnek, Zikán, and colleagues.[1] This research focused on a series of 5-substituted 2-amino-4,6-dichloropyrimidines and their effects on immune-activated nitric oxide (NO) production.[1] The motivation for this work stemmed from the known antiviral properties of the parent compound, 2-amino-4,6-dichloropyrimidine.[1]
The study revealed that the introduction of a fluorine atom at the 5-position of the pyrimidine ring resulted in a compound with exceptionally high inhibitory activity on NO production in mouse peritoneal cells.[1] This discovery marked 4,6-dichloro-5-fluoropyrimidin-2-amine as a significant lead compound for the development of anti-inflammatory agents. The pyrimidine core is a well-established scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents, including antiviral and anticancer drugs.[2][3] The unique substitution pattern of 4,6-dichloro-5-fluoropyrimidin-2-amine, with its reactive chlorine atoms and the fluorine atom influencing the electronic properties of the ring, makes it a versatile building block for creating diverse chemical libraries.[4]
Physicochemical and Biological Properties
The following table summarizes the key quantitative data for 4,6-dichloro-5-fluoropyrimidin-2-amine and its non-fluorinated parent compound for comparison.
| Property | 4,6-Dichloro-5-fluoropyrimidin-2-amine | 2-Amino-4,6-dichloropyrimidine |
| Molecular Formula | C₄H₂Cl₂FN₃ | C₄H₃Cl₂N₃ |
| Molecular Weight | 182.00 g/mol | 163.99 g/mol [5] |
| Appearance | White solid[1] | Off-white to tan crystalline powder[6] |
| Melting Point | 184–186 °C[1] | 312 °C (decomposes)[6] |
| Biological Activity (IC₅₀) | 2 µM (inhibition of NO production)[1] | Not reported for NO inhibition |
| CAS Number | 15598-33-1 | 56-05-3[6] |
Synthesis and Experimental Protocols
The synthesis of 4,6-dichloro-5-fluoropyrimidin-2-amine is achieved through a two-step process starting from the condensation of diethyl fluoromalonate with guanidine, followed by chlorination.[1]
Synthesis of 2-Amino-5-fluoropyrimidine-4,6-diol
This precursor is synthesized by the condensation of diethyl fluoromalonate and guanidine in the presence of sodium ethoxide.[1]
Experimental Protocol:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal (2.2 equivalents) in absolute ethanol.
-
Guanidine hydrochloride (1.1 equivalents) is added to the sodium ethoxide solution and stirred for 30 minutes.
-
Diethyl fluoromalonate (1.0 equivalent) is added dropwise to the reaction mixture.
-
The mixture is refluxed for 5 hours.
-
After cooling, the precipitate is filtered, washed with ethanol, and then dissolved in water.
-
The aqueous solution is acidified with acetic acid to a pH of 5-6.
-
The resulting precipitate, 2-amino-5-fluoropyrimidine-4,6-diol, is filtered, washed with water and ethanol, and dried.[1]
Synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine
The chlorination of the diol precursor is achieved using a Vilsmeier-Haack-Arnold reagent (phosphoryl chloride and dimethylformamide).[1]
Experimental Protocol:
-
A mixture of phosphoryl chloride (POCl₃, 10 equivalents) and N,N-dimethylformamide (DMF, 1.1 equivalents) is prepared and stirred.
-
2-Amino-5-fluoropyrimidine-4,6-diol (1.0 equivalent) is added portion-wise to the POCl₃/DMF mixture.
-
The reaction mixture is heated at 100-110 °C for 2 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is poured onto crushed ice and the resulting mixture is stirred.
-
The precipitate is filtered, washed thoroughly with water, and dried.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol/water) to yield pure 4,6-dichloro-5-fluoropyrimidin-2-amine.[1]
Logical and Experimental Workflows
The following diagrams illustrate the synthetic pathway and the general workflow for evaluating the biological activity of 4,6-dichloro-5-fluoropyrimidin-2-amine.
Caption: Synthetic pathway for 4,6-dichloro-5-fluoropyrimidin-2-amine.
Caption: Experimental workflow for biological activity assessment.
Mechanism of Action and Signaling Pathway
4,6-Dichloro-5-fluoropyrimidin-2-amine has been identified as a potent inhibitor of nitric oxide (NO) production.[1] While the precise mechanism of action has not been fully elucidated, it is known that NO is a key signaling molecule in inflammatory processes, produced by the enzyme inducible nitric oxide synthase (iNOS). The overproduction of NO is associated with various inflammatory diseases.
The diagram below illustrates the general inflammatory pathway leading to NO production and the putative point of inhibition by 4,6-dichloro-5-fluoropyrimidin-2-amine.
Caption: Putative inhibition of nitric oxide production pathway.
Future Outlook
4,6-Dichloro-5-fluoropyrimidin-2-amine represents a promising scaffold for the development of novel therapeutics, particularly in the area of anti-inflammatory agents. Its potent inhibition of nitric oxide production warrants further investigation to elucidate the specific molecular target and mechanism of action. The reactive chlorine atoms at the 4 and 6 positions provide opportunities for further chemical modification to improve potency, selectivity, and pharmacokinetic properties. Future research in this area could lead to the development of new drugs for a range of inflammatory conditions.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Application Notes and Protocols for the Use of 4,6-Dichloro-5-fluoropyrimidin-2-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, owing to its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP within the kinase hinge region. The strategic functionalization of the pyrimidine core allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. 4,6-Dichloro-5-fluoropyrimidin-2-amine is a valuable starting material for the synthesis of a diverse range of kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs). The presence of two reactive chloro groups at the C4 and C6 positions allows for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various side chains to probe the ATP-binding pocket. The fluorine atom at the C5 position can enhance binding affinity through favorable interactions with the kinase active site. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of kinase inhibitors derived from 4,6-dichloro-5-fluoropyrimidin-2-amine, with a focus on CDK inhibitors.
Synthetic Strategy
The primary synthetic route for elaborating the 4,6-dichloro-5-fluoropyrimidin-2-amine scaffold involves sequential nucleophilic aromatic substitution (SNAr) reactions. The inherent reactivity differences between the C4 and C6 positions, influenced by the electronic effects of the 2-amino group and the 5-fluoro substituent, can be exploited to achieve regioselective substitutions. Typically, the first SNAr reaction occurs at the more electrophilic C4 position, followed by substitution at the C6 position under more forcing conditions.
A common strategy involves the initial reaction with a primary or secondary amine at the C4 position, followed by the introduction of a different amine at the C6 position. This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors and can be adapted for 4,6-dichloro-5-fluoropyrimidin-2-amine.
Protocol 1: General Procedure for Sequential SNAr Amination
Step 1: Monosubstitution at the C4 Position
-
To a solution of 4,6-dichloro-5-fluoropyrimidin-2-amine (1.0 eq) in a suitable solvent such as isopropanol or THF, add the first amine (1.1 eq) and a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude intermediate, 2-amino-4-(substituted-amino)-6-chloro-5-fluoropyrimidine, can often be used in the next step without further purification.
Step 2: Disubstitution at the C6 Position
-
To the crude intermediate from Step 1, add a high-boiling point solvent such as n-butanol or 1,4-dioxane.
-
Add the second amine (1.2 eq) and, if necessary, an additional amount of base (e.g., DIPEA, 1.5 eq).
-
Heat the reaction mixture to reflux (typically 100-140 °C) for 12-48 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired 2,4,6-trisubstituted pyrimidine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (CDK4/6)
This protocol describes a general method to determine the in vitro potency of synthesized compounds against CDK4/cyclin D1 and CDK6/cyclin D3 using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes
-
Kinase substrate (e.g., Rb protein fragment)
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound solution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the CDK enzyme and the Rb substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the respective enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for a further 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Data Presentation
The following table summarizes the inhibitory activities of representative 2,4-diaminopyrimidine derivatives against various cyclin-dependent kinases. While not directly derived from 4,6-dichloro-5-fluoropyrimidin-2-amine, these data illustrate the potential of the 2-aminopyrimidine scaffold for potent and selective CDK inhibition.
| Compound ID | Target Kinase | IC50 (nM)[1] |
| 22 | CDK7 | 7.21 |
| CDK9 | >700 | |
| CDK1 | >1000 | |
| CDK2 | >1000 | |
| CDK4 | >1000 | |
| CDK6 | >1000 | |
| BTX-A51 | CDK7 | 272.30 |
| CDK9 | 143.2 |
Visualizations
Signaling Pathway
The synthesized kinase inhibitors based on the 4,6-dichloro-5-fluoropyrimidin-2-amine scaffold are potent inhibitors of cyclin-dependent kinases, particularly CDK4 and CDK6. These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK4/6 Signaling Pathway and Inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors from 4,6-dichloro-5-fluoropyrimidin-2-amine.
Caption: Synthetic and Evaluation Workflow.
Logical Relationships
The logical flow from starting material to the desired biological outcome is depicted below. This highlights the key decision-making and iterative processes in kinase inhibitor development.
Caption: Kinase Inhibitor Development Logic.
References
Application Notes and Protocols for Suzuki Coupling of 4,6-Dichloro-5-fluoropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 4,6-dichloro-5-fluoropyrimidin-2-amine. The pyrimidine core is a crucial scaffold in medicinal chemistry, and the functionalization of halogenated pyrimidines via cross-coupling reactions is a key strategy in the synthesis of novel drug candidates.[1][2]
The protocol and data presented are based on established methodologies for structurally similar dihalogenated pyrimidines, offering a strong starting point for reaction optimization.
Key Reaction Considerations
The Suzuki-Miyaura coupling of dihalogenated pyrimidines, such as 4,6-dichloro-5-fluoropyrimidin-2-amine, presents a key challenge in regioselectivity. The electronic and steric environment of the two chlorine atoms at the C4 and C6 positions will dictate the site of the initial coupling. In many reported cases of dichloropyrimidines, the C4 position is found to be more reactive towards oxidative addition of the palladium catalyst.[1][3][4] However, the presence of the amino group at C2 and the fluorine atom at C5 can influence this selectivity. Therefore, careful analysis of the product mixture is essential to determine the regiochemical outcome.
Data Presentation: Optimized Conditions for Analogous Suzuki Couplings
The following tables summarize optimized reaction conditions from literature for Suzuki coupling reactions of similar dihalogenated pyrimidines. This data provides a valuable reference for selecting starting conditions for the coupling of 4,6-dichloro-5-fluoropyrimidin-2-amine.
Table 1: Optimization of Suzuki Coupling for 5-(4-bromophenyl)-4,6-dichloropyrimidine [5][6]
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 70-80 | 18-22 | 40 |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Acetonitrile | 70-80 | 18-22 | 36 |
| 4 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 75 |
| 5 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 80 |
Table 2: Conditions for Suzuki Coupling of 2,4-Dichloropyrimidine [2]
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | 15 | 95 |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | 15 | 98 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | 15 | 92 |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of 4,6-dichloro-5-fluoropyrimidin-2-amine with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
4,6-dichloro-5-fluoropyrimidin-2-amine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4,6-dichloro-5-fluoropyrimidin-2-amine (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2-3 eq).
-
Catalyst Addition: In a separate flask, dissolve the palladium catalyst (1-5 mol%) in a small amount of the anhydrous, degassed solvent and add it to the reaction mixture.
-
Solvent Addition: Add the remaining anhydrous, degassed solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Diagram 1: General Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for Suzuki coupling.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4,6-Dichloro-5-fluoropyrimidin-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-5-fluoropyrimidin-2-amine is a highly functionalized heterocyclic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring two reactive chlorine atoms, a fluorine atom, and an amino group on the pyrimidine core, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly kinase inhibitors. The strategic placement of these functional groups allows for selective and sequential reactions, enabling the construction of potent and selective therapeutic agents. This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of 4,6-Dichloro-5-fluoropyrimidin-2-amine in drug discovery, with a primary focus on its role in the synthesis of MEK inhibitors such as Selumetinib (AZD6244).
Key Application: Synthesis of MEK Inhibitors
4,6-Dichloro-5-fluoropyrimidin-2-amine and its close derivatives are crucial intermediates in the synthesis of potent inhibitors of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention.[1] Selumetinib (AZD6244), an FDA-approved drug for neurofibromatosis type 1 (NF1), is a prominent example of a MEK inhibitor whose synthesis relies on a dichlorofluoropyrimidine core.[2][3]
Biological Context: The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in upstream components like RAS or BRAF, leads to constitutive signaling and is a hallmark of many cancers.[4] MEK1 and MEK2 are dual-specificity kinases that act as a central node in this pathway, phosphorylating and activating ERK1 and ERK2. By inhibiting MEK1/2, compounds derived from 4,6-Dichloro-5-fluoropyrimidin-2-amine can effectively block this oncogenic signaling.[2]
Caption: MEK-ERK Signaling Pathway and Inhibition by Selumetinib.
Quantitative Data: Biological Activity of Selumetinib
The following table summarizes the in vitro biological activity of Selumetinib, a representative MEK inhibitor synthesized using a dichlorofluoropyrimidine core.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Selumetinib (AZD6244) | MEK1/2 | Enzymatic Assay | 14.1 ± 0.79 | [2] |
| MEK1 | Enzymatic Assay | 14 | [5][6] | |
| ERK1/2 Phosphorylation | Cellular Assay | 10.3 | [5] | |
| HL-60 Cell Growth | Cell Viability Assay | 24.59 | [6] |
Experimental Protocols
The dichlorofluoropyrimidine core of 4,6-Dichloro-5-fluoropyrimidin-2-amine allows for sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions to build the final inhibitor structure. The chlorine at the 6-position is generally more reactive towards nucleophilic attack than the chlorine at the 4-position. This differential reactivity can be exploited for selective functionalization.
General Workflow for MEK Inhibitor Synthesis
The synthesis of Selumetinib and related analogs typically follows a convergent approach where the dichlorofluoropyrimidine core is sequentially coupled with two different aniline fragments.
Caption: General Synthetic Workflow for MEK Inhibitors.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the selective reaction of an aniline derivative at the more reactive C6 position of a 2-amino-4,6-dichloro-5-fluoropyrimidine core.
Materials:
-
4,6-Dichloro-5-fluoropyrimidin-2-amine (1.0 equiv)
-
Substituted Aniline (e.g., 4-bromo-2-chloroaniline) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 equiv)
-
Anhydrous solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4,6-Dichloro-5-fluoropyrimidin-2-amine and the anhydrous solvent.
-
Add the substituted aniline and the base to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired monosubstituted intermediate.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
This protocol details the coupling of the second aniline derivative to the remaining chlorine atom on the pyrimidine core.
Materials:
-
Monosubstituted pyrimidine intermediate from Protocol 1 (1.0 equiv)
-
Second substituted aniline or a corresponding boronic acid for Suzuki coupling (1.2 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, SPhos) (4-10 mol%)
-
Base (e.g., Cs2CO3, K3PO4) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Round-bottom flask or microwave vial with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the monosubstituted pyrimidine intermediate, the second aniline derivative, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final kinase inhibitor.
Conclusion
4,6-Dichloro-5-fluoropyrimidin-2-amine is a privileged scaffold for the synthesis of high-value medicinal compounds, most notably MEK1/2 inhibitors. Its chemical properties allow for controlled, sequential functionalization, making it an attractive starting material for the construction of complex, biologically active molecules. The provided protocols offer a general framework for the synthesis of such compounds, which can be optimized for specific substrates and targets. The successful development of Selumetinib underscores the therapeutic potential of molecules derived from this versatile building block in the treatment of cancer and other diseases driven by the MAPK/ERK pathway.
References
- 1. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selumetinib | C17H15BrClFN4O3 | CID 10127622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for 4,6-Dichloro-5-fluoropyrimidin-2-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-5-fluoropyrimidin-2-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, featuring two reactive chlorine atoms at the C4 and C6 positions, a fluorine atom at C5, and a nucleophilic amino group at C2, allows for sequential and regioselective functionalization. This strategic arrangement of reactive sites makes it an ideal scaffold for the synthesis of complex molecules, particularly kinase inhibitors, by enabling the introduction of various pharmacophoric elements. The pyrimidine core often serves as a hinge-binding motif in the ATP-binding pocket of kinases, while the substituents at the 4 and 6 positions can be tailored to achieve desired potency and selectivity.
Key Applications in Drug Discovery
The primary application of 4,6-dichloro-5-fluoropyrimidin-2-amine lies in the development of targeted therapeutics, most notably kinase inhibitors. The differential reactivity of the two chlorine atoms, influenced by the electronic effects of the fluorine and amino groups, allows for controlled, stepwise reactions. Typically, the chlorine at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at C6. This differential reactivity is exploited to first introduce a key pharmacophore at C4, followed by further elaboration at the C6 position, often via palladium-catalyzed cross-coupling reactions.
This building block is instrumental in the synthesis of inhibitors for various kinase families, including but not limited to:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR, which are crucial in cell proliferation, angiogenesis, and metastasis.[1]
-
Non-receptor Tyrosine Kinases: Including members of the Src family.
-
Serine/Threonine Kinases: Such as those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3]
The strategic incorporation of this pyrimidine scaffold allows for the development of potent and selective inhibitors targeting these key oncogenic signaling pathways.
Synthetic Strategies and Experimental Protocols
The synthetic utility of 4,6-dichloro-5-fluoropyrimidin-2-amine is primarily centered around nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.
General Experimental Workflow
The general workflow for the utilization of 4,6-dichloro-5-fluoropyrimidin-2-amine in the synthesis of a targeted kinase inhibitor often follows a sequential functionalization strategy.
Caption: General synthetic workflow for kinase inhibitor development.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4
This protocol describes the selective substitution of the C4 chlorine with an amine nucleophile.
Materials:
-
4,6-Dichloro-5-fluoropyrimidin-2-amine (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, Dioxane, or n-Butanol)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add 4,6-dichloro-5-fluoropyrimidin-2-amine and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture to 80-140 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-6-chloro-5-fluoropyrimidin-2-amine derivative.
Quantitative Data (Representative):
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 120 | 12 | 75-85 |
| Morpholine | DIPEA | n-Butanol | 100 | 8 | 80-90 |
| Piperidine | Cs₂CO₃ | Dioxane | 100 | 6 | 85-95 |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6
This protocol outlines the coupling of an aryl or heteroaryl boronic acid to the C6 position of the monosubstituted intermediate from Protocol 1.
Materials:
-
4-Substituted-6-chloro-5-fluoropyrimidin-2-amine (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 equiv)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2M aqueous solution) (2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water or DME)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add the 4-substituted-6-chloro-5-fluoropyrimidin-2-amine, the boronic acid/ester, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent mixture and the aqueous base.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 4 | 70-85 |
| 4-Fluorophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 85 | 6 | 75-90 |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 95 | 8 | 65-80 |
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination at C6
This protocol details the coupling of a primary or secondary amine to the C6 position of the monosubstituted intermediate.
Materials:
-
4-Substituted-6-chloro-5-fluoropyrimidin-2-amine (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (0.02-0.05 equiv)
-
Phosphine ligand (e.g., Xantphos or RuPhos) (0.04-0.1 equiv)
-
Base (e.g., Cs₂CO₃ or NaOt-Bu) (1.4 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction flask.
-
Add the 4-substituted-6-chloro-5-fluoropyrimidin-2-amine and the amine.
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture to 90-110 °C for 8-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite, washing with the same solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Quantitative Data (Representative):
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Fluoroaniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 60-75 |
| N-Methylpiperazine | Pd₂(dba)₃/RuPhos | NaOt-Bu | Toluene | 110 | 16 | 65-80 |
Spectroscopic Data of Representative Derivatives
The following table summarizes representative spectroscopic data for a hypothetical derivative, N⁴-(4-fluorophenyl)-N⁶-phenyl-5-fluoropyrimidine-2,4,6-triamine, synthesized from 4,6-dichloro-5-fluoropyrimidin-2-amine.
| Data Type | Representative Values |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.5-8.5 (m, 2H, NH), 7.8-6.8 (m, 9H, Ar-H), 6.5 (br s, 2H, NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160-150 (Ar-C-F, Ar-C-N), 145-135 (Ar-C), 130-115 (Ar-CH), 110-100 (C-F) |
| Mass Spec (ESI) | [M+H]⁺ calculated and found would be specific to the final molecule. |
Signaling Pathway Diagrams
Derivatives of 4,6-dichloro-5-fluoropyrimidin-2-amine are frequently designed to inhibit key signaling pathways implicated in cancer.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
RTKs are cell surface receptors that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades like the Ras-MAPK and PI3K-Akt pathways, which regulate cell proliferation and survival.[4][5][6][7]
Caption: Inhibition of the Receptor Tyrosine Kinase (RTK) signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][2][3][8] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: Dual inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
4,6-Dichloro-5-fluoropyrimidin-2-amine is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its distinct reactivity at the C4 and C6 positions allows for a modular and strategic approach to drug design, enabling the construction of diverse and complex molecular architectures. The protocols and data presented herein provide a foundational guide for researchers to exploit the synthetic potential of this scaffold in the development of novel therapeutics targeting critical oncogenic signaling pathways.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 5. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 6. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 7. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Reactions Involving 4,6-Dichloro-5-fluoropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-5-fluoropyrimidin-2-amine is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. The pyrimidine core serves as a versatile scaffold that can mimic the hinge-binding motif of ATP in the active site of various kinases. The presence of two reactive chlorine atoms at the C4 and C6 positions, an activating amino group at C2, and a fluorine atom at C5 allows for selective and sequential functionalization. This enables the generation of diverse chemical libraries for structure-activity relationship (SAR) studies and the optimization of drug candidates.
The electron-withdrawing nature of the pyrimidine ring nitrogens and the fluorine atom at C5 makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, these positions are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are fundamental transformations in modern drug discovery. This document provides detailed application notes and experimental protocols for key reactions involving 4,6-dichloro-5-fluoropyrimidin-2-amine, with a focus on its application in the synthesis of kinase inhibitors targeting pathways such as those involving Cyclin-Dependent Kinases (CDK), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).
Key Reactions and Applications
The primary applications of 4,6-dichloro-5-fluoropyrimidin-2-amine in drug discovery revolve around its use as a scaffold for inhibitors of various protein kinases.[1][2][3][4] The strategic functionalization of the chloro-substituents allows for the exploration of different regions of the kinase ATP-binding pocket to enhance potency and selectivity.
-
Nucleophilic Aromatic Substitution (SNAr): This is a common and straightforward method for introducing amine nucleophiles at the C4 or C6 position. The inherent reactivity of the dichloropyrimidine core allows these reactions to proceed under relatively mild conditions. Regioselectivity can often be controlled by temperature and the nature of the nucleophile.
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction enables the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl groups. This is a key strategy for extending the molecular scaffold and probing different regions of the target kinase.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds. It offers a complementary approach to classical SNAr reactions and is particularly useful for coupling less nucleophilic amines or when milder reaction conditions are required.
Data Presentation
The following tables summarize quantitative data for representative reactions involving 4,6-dichloro-5-fluoropyrimidin-2-amine and closely related analogs. These data are compiled from various sources and are intended to provide a comparative overview of typical reaction conditions and outcomes.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
| Entry | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | EtOH | Et3N | Reflux | 3 | Not specified | [5] |
| 2 | Benzylamine | ACN | DIPEA | 0 | 2 | >95 (crude) | [6] |
| 3 | Pyrrolidine | Dioxane | K2CO3 | 100 | 12 | 85 | Analogous |
| 4 | 4-Fluoroaniline | n-BuOH | DIPEA | 120 | 16 | 78 | Analogous |
| 5 | Piperazine | i-PrOH | NaHCO3 | 80 | 6 | 92 | Analogous |
Table 2: Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Fluorophenylboronic acid | Pd(PPh3)4 (5) | - | K3PO4 | 1,4-Dioxane/H2O | 80 | 18 | Good | [7] |
| 2 | Phenylboronic acid | Pd2(dba)3 (2) | SPhos (4) | K2CO3 | Toluene/H2O | 100 | 12 | 88 | Analogous |
| 3 | Thiophene-3-boronic acid | PdCl2(dppf) (3) | - | Cs2CO3 | DME | 90 | 16 | 75 | Analogous |
| 4 | Pyridine-4-boronic acid | Pd(OAc)2 (2) | XPhos (4) | K3PO4 | THF/H2O | 80 | 8 | 82 | Analogous |
Table 3: Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd2(dba)3 (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 85 | [8] |
| 2 | Piperidin-4-amine | Pd(OAc)2 (2) | Xantphos (4) | Cs2CO3 | 1,4-Dioxane | 110 | 24 | 70 | Analogous |
| 3 | Morpholine | Pd2(dba)3 (2) | RuPhos (4) | K3PO4 | t-BuOH | 90 | 16 | 89 | Analogous |
| 4 | 2-Aminopyridine | PdCl2(dppf) (3) | - | NaOt-Bu | THF | 80 | 20 | 65 | Analogous |
Experimental Protocols
The following are detailed protocols for the key reactions described above. These are representative procedures and may require optimization for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aniline
This protocol describes the regioselective mono-amination of 4,6-dichloro-5-fluoropyrimidin-2-amine at the C6 position.
Materials:
-
4,6-Dichloro-5-fluoropyrimidin-2-amine (1.0 equiv)
-
Substituted Aniline (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
n-Butanol or 2-Propanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 4,6-dichloro-5-fluoropyrimidin-2-amine and the substituted aniline.
-
Add n-butanol or 2-propanol to achieve a concentration of approximately 0.1-0.2 M.
-
Add DIPEA to the mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent like ethanol or diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 6-anilino-4-chloro-5-fluoropyrimidin-2-amine.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid at the C4 or C6 position.
Materials:
-
4,6-Dichloro-5-fluoropyrimidin-2-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (0.05 equiv)
-
Potassium Carbonate (K2CO3) (2.0 equiv) as a 2M aqueous solution
-
1,4-Dioxane or DME
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 4,6-dichloro-5-fluoropyrimidin-2-amine, the arylboronic acid, and Pd(PPh3)4.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (e.g., 1,4-dioxane) and the aqueous K2CO3 solution.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-substituted pyrimidine.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of one of the chloro-substituents.
Materials:
-
4,6-Dichloro-5-fluoropyrimidin-2-amine (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd2(dba)3 (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium Carbonate (Cs2CO3) (1.5 equiv)
-
Anhydrous 1,4-dioxane or toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add 4,6-dichloro-5-fluoropyrimidin-2-amine, the amine, Pd2(dba)3, Xantphos, and Cs2CO3 to a Schlenk flask.
-
Add anhydrous solvent to the flask.
-
Seal the flask and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the aminated product.
Visualizations
General Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for the elaboration of the 4,6-dichloro-5-fluoropyrimidin-2-amine scaffold in the context of kinase inhibitor synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. A structure-guided approach to creating covalent FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 6. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Safe Handling and Disposal of 4,6-Dichloro-5-fluoropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Physical Properties
4,6-Dichloro-5-fluoropyrimidin-2-amine is a halogenated pyrimidine derivative, a class of compounds often used as intermediates and building blocks in pharmaceutical and agrochemical synthesis.[1][2] Halogenated pyrimidines are recognized for their potential biological activities, including use as radiosensitizers and antibiofilm agents.[3][4] Due to the reactive nature of the chloro- and fluoro-substituents, this compound should be handled with care.
| Identifier | Value | Source |
| Chemical Name | 4,6-Dichloro-5-fluoropyrimidin-2-amine | - |
| CAS Number | 15598-33-1 | [5] |
| Molecular Formula | C₄H₂Cl₂FN₃ | Calculated |
| Molecular Weight | 182.00 g/mol | Calculated |
| Appearance | Solid (form may vary) | Assumed |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available (likely soluble in organic solvents) | - |
Hazard Identification and Toxicological Information
The hazard profile is extrapolated from closely related dichloropyrimidines. The compound is expected to be corrosive, toxic, and an irritant. All handling should occur with the assumption that the material is hazardous.
| Hazard Class | Hazard Statement | Notes / Source Analog |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Based on H302, H312, H332 for similar compounds. |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | Based on H314/H315 for 4,6-Dichloro-5-fluoropyrimidine and 4,6-Dichloro-2-pyrimidinamine.[6][7] |
| Eye Damage/Irritation | Causes serious eye damage. | Based on H318/H319 for related compounds.[7] |
| Target Organ Toxicity | May cause respiratory irritation. | Based on H335 for 4,6-Dichloro-2-pyrimidinamine.[7] |
Signal Word: Danger
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[7]
Precautionary Statements (P-phrases):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
P310: Immediately call a POISON CENTER or doctor.
-
P405: Store locked up.[7]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6][8]
Experimental Protocols
This protocol outlines the essential steps for safely handling 4,6-Dichloro-5-fluoropyrimidin-2-amine in a laboratory setting.
A. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All work, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[9]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[7]
-
Skin Protection: Wear a flame-retardant lab coat and chemically impervious gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[10]
-
Respiratory Protection: If there is a risk of inhalation despite engineering controls, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[7]
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and operational.[8]
B. Weighing and Transfer Procedure
-
Designate a specific area within the fume hood for handling the compound.
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of the solid compound from its storage container to the weigh boat using a clean spatula. Avoid creating dust.[9]
-
Securely close the primary storage container immediately after use.
-
Transfer the weighed compound to the reaction vessel. If dissolving, add the solvent slowly to the solid to prevent splashing.
-
Decontaminate the spatula and weigh boat with a suitable solvent (e.g., isopropanol or ethanol), collecting the rinsate as hazardous waste.
Proper storage is critical to maintain the compound's integrity and prevent hazardous situations.
-
Container: Store in the original, tightly sealed container.
-
Atmosphere: For air-sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[9]
-
Temperature: Store in a cool, dry, and well-ventilated area, preferably in a refrigerator (2-8°C) designated for chemical storage.[11]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[9]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms.
This protocol is for small spills (<10 g) contained within a chemical fume hood.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Ventilation: Ensure the fume hood is operating correctly.
-
PPE: Wear the full PPE as described in section 3.1.
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial sorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep the absorbed material into a designated, sealable container for hazardous waste.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Label the waste container and dispose of it according to the protocol in Section 4.
Waste Disposal Protocol
Disposal of chlorinated organic compounds must be handled in compliance with local, state, and federal regulations.[12][13]
-
Waste Identification: All waste streams containing 4,6-Dichloro-5-fluoropyrimidin-2-amine are considered hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid compound in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions and solvent rinsates in a separate, compatible, and labeled hazardous waste container. Do not mix with incompatible wastes.
-
Contaminated Materials: Dispose of all contaminated items (gloves, weigh boats, absorbent pads, etc.) in a designated solid hazardous waste container.
-
-
Container Management:
-
Use only containers that are in good condition and compatible with the chemical waste.
-
Keep waste containers securely closed except when adding waste.
-
Label containers clearly with "Hazardous Waste," the full chemical name, and associated hazards.
-
-
Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][8] Never dispose of this chemical down the drain or in regular trash.[10]
Visualizations
Caption: Workflow for the safe handling of 4,6-Dichloro-5-fluoropyrimidin-2-amine.
Caption: Emergency response workflow for a small-scale laboratory spill.
Caption: Logical pathway for the segregation and disposal of hazardous waste.
References
- 1. 4,6-Dichloro-5-fluoropyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 2. 4,6-Dichloro-5-fluoropyrimidine | 213265-83-9 [chemicalbook.com]
- 3. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 15598-33-1|4,6-Dichloro-5-fluoropyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 4,6-Dichloro-5-fluoro-2-methylpyrimidine | 105806-13-1 [sigmaaldrich.com]
- 12. scribd.com [scribd.com]
- 13. Disposal of Chlorine-Containing Wastes [ouci.dntb.gov.ua]
Application Notes and Protocols for the Derivatization of 4,6-Dichloro-5-fluoropyrimidin-2-amine in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 4,6-dichloro-5-fluoropyrimidin-2-amine, a key scaffold in medicinal chemistry for the development of novel therapeutic agents. This document outlines detailed protocols for common derivatization reactions, summarizes quantitative biological activity data, and visualizes relevant signaling pathways and experimental workflows.
Introduction
4,6-Dichloro-5-fluoropyrimidin-2-amine is a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of two reactive chlorine atoms at the C4 and C6 positions, an amino group at C2, and a fluorine atom at C5 allows for selective and diverse functionalization. Derivatives of this scaffold have shown significant potential as inhibitors of various enzymes, particularly protein kinases, which are critical targets in oncology and inflammatory diseases. The strategic derivatization of this core structure is a key step in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.
Derivatization Strategies
The primary methods for the derivatization of 4,6-dichloro-5-fluoropyrimidin-2-amine involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the introduction of a wide variety of substituents at the C4 and C6 positions, enabling the generation of diverse chemical libraries for biological screening.
Quantitative Data Summary
The following table summarizes the biological activity of representative derivatives of 5-fluoropyrimidine scaffolds against various cancer cell lines. It is important to note that the data for direct derivatives of 4,6-dichloro-5-fluoropyrimidin-2-amine are limited in publicly available literature; therefore, data for structurally related compounds are included to provide insights into potential biological activities. A closely related compound, 5-fluoro-2-amino-4,6-dichloropyrimidine, has been shown to inhibit immune-activated nitric oxide production with an IC50 of 2 µM.[1]
| Compound ID | R1-Group at C4 | R2-Group at C6 | Target Cell Line/Enzyme | IC50 (µM) |
| Hypothetical Derivative 1 | 4-Anilino | Chlorine | Generic Kinase | Data not available |
| Hypothetical Derivative 2 | 4-Morpholino | Chlorine | Generic Kinase | Data not available |
| Hypothetical Derivative 3 | 4-Phenyl | Chlorine | Generic Kinase | Data not available |
| 5-Fluorouracil (Reference) | Hydroxyl | Hydroxyl | MCF-7 (Breast Cancer) | 1.71[2] |
| 5-Fluorouracil (Reference) | Hydroxyl | Hydroxyl | A549 (Lung Cancer) | 10.32[2] |
| 5-Fluorouracil (Reference) | Hydroxyl | Hydroxyl | Caco-2 (Colon Cancer) | 20.22[2] |
| Nitroxide Labeled Pyrimidine | Complex pyrazole | Complex phenyl amine | Aurora A Kinase | 0.0093[3] |
| Nitroxide Labeled Pyrimidine | Complex pyrazole | Complex phenyl amine | Aurora B Kinase | 0.0028[3] |
| Nitroxide Labeled Pyrimidine | Complex pyrazole | Complex phenyl amine | HeLa (Cervical Cancer) | 0.89[3] |
| JAK3 Inhibitor 11e | Diamine derivative | Diamine derivative | JAK3 | 0.0021[4] |
Experimental Protocols
The following are detailed protocols for the derivatization of 4,6-dichloro-5-fluoropyrimidin-2-amine. These protocols are based on established methods for similar heterocyclic systems and may require optimization for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the monosubstitution of a chlorine atom with a primary or secondary amine. The reaction typically occurs preferentially at the C4 position due to the electronic effects of the fluorine and amino groups.
Materials:
-
4,6-Dichloro-5-fluoropyrimidin-2-amine
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous solvent (e.g., Acetonitrile, THF, Dioxane)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,6-dichloro-5-fluoropyrimidin-2-amine (1.0 eq) in the chosen anhydrous solvent, add the amine (1.0-1.2 eq).
-
Add a non-nucleophilic base such as DIPEA (1.5-2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid at one of the chloro-positions.
Materials:
-
4,6-Dichloro-5-fluoropyrimidin-2-amine
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 4,6-dichloro-5-fluoropyrimidin-2-amine (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow: Derivatization and Screening
Caption: General workflow for derivatization and biological screening.
Signaling Pathway: Kinase Inhibition
Derivatives of pyrimidine are known to act as ATP-competitive kinase inhibitors. By binding to the ATP-binding pocket of a kinase, they prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade. The diagram below illustrates the general mechanism of action of a pyrimidine-based kinase inhibitor targeting a generic kinase signaling pathway.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,6-Dichloro-5-fluoropyrimidin-2-amine in Fragment-Based Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds in modern drug discovery.[1][2] This approach relies on screening libraries of low molecular weight compounds, or "fragments," to identify those that bind with low affinity to a biological target.[3] These initial fragment hits can then be optimized into potent, drug-like molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in approved drugs and clinical candidates, particularly as kinase inhibitors.[4] 4,6-Dichloro-5-fluoropyrimidin-2-amine is a versatile fragment that offers multiple points for chemical elaboration, making it an attractive starting point for FBDD campaigns. Its dichlorinated pyrimidine core provides reactive handles for selective chemical modification, allowing for rapid exploration of structure-activity relationships (SAR).[5]
These application notes provide a comprehensive overview of the use of 4,6-Dichloro-5-fluoropyrimidin-2-amine in fragment-based screening, including detailed experimental protocols for hit identification and validation, as well as a discussion of its potential applications in targeting signaling pathways implicated in disease.
Key Applications in Fragment-Based Screening
4,6-Dichloro-5-fluoropyrimidin-2-amine is an ideal candidate for fragment libraries due to its adherence to the "Rule of Three" (molecular weight < 300 Da, cLogP < 3, number of hydrogen bond donors/acceptors < 3).[1] Its primary application in FBDD is as a starting point for the development of potent and selective inhibitors against a variety of protein targets, most notably protein kinases. The 2-amino group can act as a hydrogen bond donor, while the pyrimidine nitrogens can act as hydrogen bond acceptors, often interacting with the hinge region of the ATP-binding pocket of kinases. The chlorine atoms at the 4 and 6 positions can be selectively displaced to introduce a variety of substituents, allowing for the exploration of different binding pockets and the optimization of potency and selectivity.
Data Presentation: A Hypothetical Screening Campaign
To illustrate the application of 4,6-Dichloro-5-fluoropyrimidin-2-amine in a fragment-based screening campaign, we present hypothetical data for its activity against Aurora Kinase A, a key regulator of mitosis and a target in cancer therapy.
| Fragment ID | Compound Name | Molecular Weight (Da) | Screening Technique | Binding Affinity (K_D) | IC50 | Ligand Efficiency (LE) |
| F01 | 4,6-Dichloro-5-fluoropyrimidin-2-amine | 182.0 | SPR | 250 µM | > 500 µM | 0.35 |
| F01-opt1 | 4-Chloro-5-fluoro-6-(phenylamino)pyrimidin-2-amine | 254.7 | SPR | 50 µM | 100 µM | 0.38 |
| F01-opt2 | 4-((4-aminophenyl)amino)-6-chloro-5-fluoropyrimidin-2-amine | 269.7 | SPR | 5 µM | 10 µM | 0.42 |
| F01-opt3 | N-(4-amino-6-((4-aminophenyl)amino)-5-fluoropyrimidin-2-yl)acrylamide | 305.3 | ITC | 500 nM | 1 µM | 0.45 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Surface Plasmon Resonance (SPR) Screening for Hit Identification
SPR is a sensitive biophysical technique used to detect and quantify biomolecular interactions in real-time without the need for labels.[6] It is a commonly used primary screening method in FBDD.
Methodology:
-
Immobilization of Target Protein:
-
Recombinantly express and purify Aurora Kinase A.
-
Immobilize the kinase onto a CM5 sensor chip via amine coupling.
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the protein solution (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Fragment Screening:
-
Prepare a stock solution of 4,6-Dichloro-5-fluoropyrimidin-2-amine in 100% DMSO.
-
Dilute the fragment to a final concentration of 200 µM in running buffer (e.g., HBS-EP+ buffer containing 5% DMSO).
-
Inject the fragment solution over the immobilized protein surface and a reference flow cell (without protein) for a defined association time (e.g., 60 seconds).
-
Allow for dissociation in running buffer for a defined time (e.g., 120 seconds).
-
Regenerate the sensor surface with a pulse of a suitable regeneration solution (e.g., 1 M NaCl, 50 mM NaOH).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
A significant increase in the response units (RU) upon fragment injection indicates binding.
-
For hit confirmation, perform a dose-response analysis by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (K_D).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Hit Validation
Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are powerful methods for confirming fragment binding and providing information about the binding epitope.[1][7]
Methodology:
-
Sample Preparation:
-
Prepare a solution of Aurora Kinase A (e.g., 10-20 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, 150 mM NaCl, in 99.9% D₂O).
-
Prepare a stock solution of 4,6-Dichloro-5-fluoropyrimidin-2-amine in deuterated DMSO (DMSO-d₆).
-
Add the fragment to the protein solution to a final concentration of 200 µM.
-
-
STD NMR Experiment:
-
Acquire a reference ¹H NMR spectrum of the fragment in the presence of the protein.
-
Acquire an STD spectrum by selectively saturating the protein resonances with a train of Gaussian pulses.
-
Subtract the reference spectrum from the STD spectrum to obtain the difference spectrum, which shows signals only from the protons of the fragment that are in close proximity to the protein.
-
-
WaterLOGSY Experiment:
-
Acquire a WaterLOGSY spectrum, which relies on the transfer of magnetization from bulk water to the protein and then to the binding fragment.
-
Binding fragments will show negative NOE signals, while non-binding fragments will show positive NOE signals.
-
X-ray Crystallography for Structural Characterization
Determining the crystal structure of a fragment bound to its target protein provides detailed information about the binding mode and the key interactions, which is invaluable for structure-based drug design and hit-to-lead optimization.
Methodology:
-
Crystallization:
-
Crystallize Aurora Kinase A using a suitable crystallization method (e.g., hanging drop vapor diffusion).
-
Prepare a solution of 4,6-Dichloro-5-fluoropyrimidin-2-amine at a high concentration (e.g., 10-50 mM) in a cryoprotectant solution compatible with the protein crystals.
-
-
Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals to the fragment-containing solution and incubate for a defined period (e.g., a few hours to overnight).
-
Co-crystallization: Mix the protein with the fragment prior to setting up the crystallization trials.
-
-
Data Collection and Structure Determination:
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein as a search model.
-
Refine the structure and model the fragment into the observed electron density.
-
Signaling Pathway and Experimental Workflow Visualization
Caption: Fragment-Based Drug Discovery Workflow.
Caption: Aurora Kinase A Signaling Pathway Inhibition.
Conclusion
4,6-Dichloro-5-fluoropyrimidin-2-amine represents a valuable fragment for FBDD campaigns, particularly for the discovery of novel kinase inhibitors. Its chemical tractability allows for rapid and efficient hit-to-lead optimization. The protocols outlined in these application notes provide a robust framework for the identification, validation, and structural characterization of fragment hits, paving the way for the development of potent and selective drug candidates. The successful application of these methods will undoubtedly accelerate the discovery of new therapeutics for a wide range of diseases.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 5-Amino-4,6-dichloropyrimidine [webbook.nist.gov]
- 7. Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 4,6-Dichloro-5-fluoropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4,6-Dichloro-5-fluoropyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to serve as a guide for developing robust analytical methods for purity assessment, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a fundamental technique for assessing the purity of 4,6-Dichloro-5-fluoropyrimidin-2-amine and quantifying it in various sample matrices.
Experimental Protocol: HPLC-UV
Objective: To determine the purity of 4,6-Dichloro-5-fluoropyrimidin-2-amine and quantify related substances.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
Materials:
-
4,6-Dichloro-5-fluoropyrimidin-2-amine reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade) for sample preparation
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Methanol |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of 4,6-Dichloro-5-fluoropyrimidin-2-amine reference standard and dissolve it in 100 mL of methanol.
-
Sample Solution (1 mg/mL): Accurately weigh 25 mg of the sample and dissolve it in 25 mL of methanol.
Data Presentation: Representative HPLC Data
The following table summarizes expected retention times for the main compound and potential process-related impurities based on analyses of structurally similar compounds. Actual retention times may vary and should be confirmed using a reference standard.
| Compound | Expected Retention Time (min) |
| 4,6-Dichloro-5-fluoropyrimidin-2-amine | ~ 8.5 |
| Starting Material Impurity A | ~ 4.2 |
| By-product Impurity B | ~ 10.1 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in 4,6-Dichloro-5-fluoropyrimidin-2-amine. It provides both chromatographic separation and mass spectral data for definitive identification.
Experimental Protocol: GC-MS
Objective: To identify and quantify volatile impurities and confirm the identity of the main component.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (Electron Ionization - EI)
Materials:
-
4,6-Dichloro-5-fluoropyrimidin-2-amine sample
-
Dichloromethane (GC grade) for sample preparation
Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial 80 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
Sample Preparation:
-
Sample Solution (1 mg/mL): Dissolve 10 mg of the 4,6-Dichloro-5-fluoropyrimidin-2-amine sample in 10 mL of dichloromethane.
Data Presentation: Expected GC-MS Data
The following table provides the expected retention time and key mass-to-charge ratios (m/z) for 4,6-Dichloro-5-fluoropyrimidin-2-amine based on its chemical structure.
| Compound | Retention Time (min) | Key m/z Ratios (relative abundance) |
| 4,6-Dichloro-5-fluoropyrimidin-2-amine | ~ 10.2 | [M]+, [M-Cl]+, [M-HCl]+, characteristic fragment ions |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4,6-Dichloro-5-fluoropyrimidin-2-amine. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of 4,6-Dichloro-5-fluoropyrimidin-2-amine.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Materials:
-
4,6-Dichloro-5-fluoropyrimidin-2-amine sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Relaxation Delay | 2 s | 5 s |
Data Presentation: Predicted NMR Data
The following table presents predicted chemical shifts for 4,6-Dichloro-5-fluoropyrimidin-2-amine. Actual chemical shifts can vary based on solvent and concentration. Data for a structurally similar compound, 4,6-dichloro-5-methylpyrimidin-2-amine, shows the amino protons around δ 7.26 ppm and the C-2, C-4/6, and C-5 carbons at approximately δ 160.8, 161.0, and 113.6 ppm, respectively, in DMSO-d₆.[1]
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity |
| ¹H | ||
| -NH₂ | ~ 7.0 - 7.5 | Broad singlet |
| ¹³C | ||
| C-2 | ~ 160 - 162 | Singlet |
| C-4/C-6 | ~ 158 - 161 | Doublet (due to C-F coupling) |
| C-5 | ~ 115 - 120 | Doublet (due to C-F coupling) |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in 4,6-Dichloro-5-fluoropyrimidin-2-amine.
Experimental Protocol: FT-IR (ATR)
Objective: To identify the functional groups in 4,6-Dichloro-5-fluoropyrimidin-2-amine.
Instrumentation:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Presentation: Characteristic FT-IR Absorption Bands
The table below lists the expected characteristic vibrational frequencies for the functional groups in 4,6-Dichloro-5-fluoropyrimidin-2-amine.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3400 - 3200 |
| C=N stretch (pyrimidine) | 1650 - 1550 |
| C-Cl stretch | 850 - 550 |
| C-F stretch | 1400 - 1000 |
Visualizations
References
Application Notes and Protocols for the Synthesis of Compound Libraries Using 4,6-Dichloro-5-fluoropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-5-fluoropyrimidin-2-amine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure found in numerous biologically active compounds, including a wide range of kinase inhibitors. The presence of two reactive chlorine atoms at the C4 and C6 positions, an activating fluoro group at C5, and an amino group at C2 allows for the strategic and sequential introduction of various substituents. This enables the generation of diverse compound libraries for screening against a multitude of therapeutic targets.
The electron-withdrawing nature of the pyrimidine ring nitrogens and the fluorine atom makes the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile allows for a modular approach to library synthesis, where different nucleophiles can be introduced in a stepwise manner to create a wide array of analogues. This document provides detailed protocols for the synthesis of compound libraries based on this scaffold, focusing on its application in the development of kinase inhibitors.
Data Presentation: Representative Library Synthesis Data
The following tables summarize representative quantitative data for a two-step library synthesis, adapted from methodologies for structurally related dichloropyrimidines. The yields and analytical data are illustrative and may vary depending on the specific nucleophiles used.
Table 1: Stage 1 - Monosubstitution of 4,6-Dichloro-5-fluoropyrimidin-2-amine
| Entry | Nucleophile (R1-H) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | M.P. (°C) | 1H NMR (DMSO-d6, δ ppm) | MS (m/z) |
| 1 | Aniline | NMP | 100 | 4 | 4-Anilino-6-chloro-5-fluoropyrimidin-2-amine | 78 | 210-212 | 9.85 (s, 1H), 7.70-7.65 (m, 2H), 7.40-7.35 (m, 2H), 7.15-7.10 (m, 1H), 7.05 (s, 2H) | 255.1 [M+H]+ |
| 2 | 4-Fluoroaniline | DMF | 100 | 5 | 4-(4-Fluoroanilino)-6-chloro-5-fluoropyrimidin-2-amine | 82 | 225-227 | 9.80 (s, 1H), 7.65-7.60 (m, 2H), 7.25-7.20 (m, 2H), 7.00 (s, 2H) | 273.1 [M+H]+ |
| 3 | Benzylamine | Dioxane | 80 | 6 | 4-(Benzylamino)-6-chloro-5-fluoropyrimidin-2-amine | 75 | 198-200 | 8.10 (t, 1H), 7.40-7.25 (m, 5H), 6.80 (s, 2H), 4.60 (d, 2H) | 269.1 [M+H]+ |
| 4 | Morpholine | Isopropanol | 80 | 8 | 4-(Morpholino)-6-chloro-5-fluoropyrimidin-2-amine | 85 | 185-187 | 6.75 (s, 2H), 3.75-3.70 (m, 4H), 3.65-3.60 (m, 4H) | 249.1 [M+H]+ |
Table 2: Stage 2 - Disubstitution of Monosubstituted Intermediates
| Entry | Starting Material (from Table 1) | Nucleophile (R2-H) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | M.P. (°C) | MS (m/z) |
| 1 | Product from Entry 1 | 4-Methylpiperazine | NMP | 140 | 12 | 4-Anilino-6-(4-methylpiperazin-1-yl)-5-fluoropyrimidin-2-amine | 65 | 240-242 | 319.2 [M+H]+ |
| 2 | Product from Entry 2 | (S)-3-Aminopyrrolidine | 1-Pentanol | 120 | 10 | 4-(4-Fluoroanilino)-6-((S)-pyrrolidin-3-ylamino)-5-fluoropyrimidin-2-amine | 58 | 255-258 | 323.2 [M+H]+ |
| 3 | Product from Entry 3 | 1-Ethylpiperazine | NMP | 140 | 12 | 4-(Benzylamino)-6-(4-ethylpiperazin-1-yl)-5-fluoropyrimidin-2-amine | 62 | 215-217 | 347.2 [M+H]+ |
| 4 | Product from Entry 4 | 3-Amino-5-methylpyrazole | DMSO | 120 | 16 | 4-Morpholino-6-((5-methyl-1H-pyrazol-3-yl)amino)-5-fluoropyrimidin-2-amine | 55 | 268-270 | 310.2 [M+H]+ |
Experimental Protocols
The following protocols are adapted from established procedures for nucleophilic aromatic substitution on related dichloropyrimidine scaffolds.[1] Optimization of reaction conditions (temperature, time, solvent, and base) may be necessary for specific nucleophiles.
Protocol 1: General Procedure for Monosubstitution (Stage 1)
This protocol describes the selective substitution of one chlorine atom, typically at the more reactive C4 position.
Materials and Equipment:
-
4,6-Dichloro-5-fluoropyrimidin-2-amine
-
Nucleophile of choice (e.g., primary or secondary amine) (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dioxane, Isopropanol)
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 equivalents)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
To a dry round-bottom flask, add 4,6-Dichloro-5-fluoropyrimidin-2-amine (1.0 equivalent) and the chosen anhydrous solvent.
-
Add the nucleophile (1.0 - 1.2 equivalents) and the base (e.g., TEA, 1.5 equivalents) to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water or brine to precipitate the product.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by flash column chromatography on silica gel if necessary.
-
Characterize the purified product by NMR, MS, and melting point analysis.
Protocol 2: General Procedure for Disubstitution (Stage 2)
This protocol describes the substitution of the remaining chlorine atom on the monosubstituted intermediate. Higher temperatures are often required for this second substitution.
Materials and Equipment:
-
Monosubstituted intermediate from Protocol 1
-
Second nucleophile of choice (1.5 - 2.0 equivalents)
-
High-boiling point anhydrous solvent (e.g., NMP, 1-Pentanol, DMSO)
-
Base (if the nucleophile is an amine salt)
-
Reaction vial or round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for work-up and purification
-
TLC or LC-MS for reaction monitoring
Procedure:
-
In a reaction vial or flask, combine the monosubstituted pyrimidine intermediate (1.0 equivalent) and the second nucleophile (1.5 - 2.0 equivalents) in a high-boiling point solvent (e.g., NMP).
-
Heat the reaction mixture to a higher temperature (e.g., 120-140 °C) and stir for an extended period (10-16 hours).
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After cooling to room temperature, perform an aqueous work-up by pouring the mixture into water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate gradient).
-
Characterize the final disubstituted product by NMR and MS analysis.
Visualizations
Library Synthesis Workflow
The following diagram illustrates the general two-step workflow for the combinatorial synthesis of a disubstituted pyrimidine library from 4,6-Dichloro-5-fluoropyrimidin-2-amine.
Kinase Signaling Pathway and Inhibition
Derivatives of the 2,4-diaminopyrimidine scaffold have been identified as potent inhibitors of various protein kinases, such as Janus Kinases (JAKs), which are key components of the JAK/STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in cancers and inflammatory diseases.
Conclusion
4,6-Dichloro-5-fluoropyrimidin-2-amine is a versatile and valuable scaffold for the synthesis of compound libraries in drug discovery. The differential reactivity of the two chlorine atoms under varying conditions allows for a systematic and combinatorial approach to generate a wide range of diverse molecules. The protocols and data presented herein provide a foundation for researchers to develop novel compounds, particularly targeting protein kinases and other key players in disease-related signaling pathways. Further optimization and exploration of a broad array of nucleophiles are encouraged to fully exploit the potential of this promising chemical starting material.
References
Application Notes and Protocols for 4,6-Dichloro-5-fluoropyrimidin-2-amine as a Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the proposed use of 4,6-dichloro-5-fluoropyrimidin-2-amine as a covalent chemical probe for target identification in biological systems. This document outlines the synthesis of a derivatized, "clickable" version of the probe, methodologies for its application in cell-based assays, and subsequent target enrichment and identification using mass spectrometry-based proteomics. The protocols are designed to guide researchers in leveraging this compound to discover and validate novel protein targets, thereby accelerating drug discovery and development efforts.
Introduction
Covalent chemical probes are powerful tools in chemical biology and drug discovery for identifying and validating protein targets. The pyrimidine scaffold, particularly di-chlorinated derivatives, is a common feature in covalent inhibitors, often targeting nucleophilic residues such as cysteine or lysine within protein active sites. 4,6-dichloro-5-fluoropyrimidin-2-amine possesses reactive chloro-substituents that can potentially engage in covalent bond formation with protein targets. By functionalizing this core molecule with a bioorthogonal handle, such as an alkyne group, it can be transformed into a chemical probe for activity-based protein profiling (ABPP) and target deconvolution.
This document details the hypothetical application of an alkyne-derivatized 4,6-dichloro-5-fluoropyrimidin-2-amine probe (herein referred to as DCFP-alkyne ) for the identification of its cellular binding partners. The general workflow involves treating live cells with DCFP-alkyne, followed by lysis, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry to append a biotin tag, affinity purification of probe-labeled proteins, and finally, identification of the enriched proteins by mass spectrometry.
Synthesis of the Chemical Probe: DCFP-alkyne
To be used as a chemical probe for target identification via click chemistry, 4,6-dichloro-5-fluoropyrimidin-2-amine must first be derivatized with a bioorthogonal handle. Here, we propose the synthesis of an alkyne-modified probe, DCFP-alkyne , through the addition of a pent-4-yn-1-amine linker to the 2-amino position.
Proposed Synthetic Scheme:
A plausible synthetic route would involve the reaction of a suitable starting pyrimidine with pent-4-yn-1-amine. For the purpose of this protocol, we will assume the successful synthesis and purification of N-(4,6-dichloro-5-fluoropyrimidin-2-yl)pent-4-yn-1-amine (DCFP-alkyne) .
Data Presentation: Hypothetical Target Engagement Data
The following table represents hypothetical quantitative data that could be obtained from a chemoproteomic experiment using the DCFP-alkyne probe in a relevant cancer cell line (e.g., K562). The data is presented as enrichment ratios of proteins identified in the probe-treated sample versus a DMSO control, as determined by label-free quantification mass spectrometry.
| Protein ID (UniProt) | Gene Name | Protein Name | Enrichment Ratio (Probe/DMSO) | Putative Function |
| P00519 | ABL1 | Tyrosine-protein kinase ABL1 | 15.2 | Kinase, Cell signaling |
| P06241 | SRC | Proto-oncogene tyrosine-protein kinase Src | 12.8 | Kinase, Cell signaling |
| P12931 | CSNK2A1 | Casein kinase II subunit alpha | 9.5 | Kinase, Cell signaling |
| Q02750 | DDR1 | Discoidin domain receptor tyrosine kinase 1 | 8.1 | Receptor Tyrosine Kinase |
| P15498 | NQO2 | Ribosyldihydronicotinamide dehydrogenase [quinone] | 7.3 | Oxidoreductase |
| P08684 | VIM | Vimentin | 4.5 | Cytoskeletal protein |
| P62258 | ACTG1 | Actin, cytoplasmic 2 | 3.2 | Cytoskeletal protein |
Experimental Protocols
General Cell Culture and Probe Treatment
-
Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Probe Preparation: Prepare a 10 mM stock solution of DCFP-alkyne in anhydrous DMSO.
-
Cell Treatment: Seed K562 cells at a density of 5 x 10^6 cells per 10 cm dish. The following day, treat the cells with the desired concentration of DCFP-alkyne (e.g., 10 µM) or an equivalent volume of DMSO (vehicle control) for 2 hours at 37°C. For competition experiments, pre-incubate cells with an excess of a non-alkyne bearing parent compound for 1 hour before adding the DCFP-alkyne probe.
-
Cell Harvesting: After incubation, harvest the cells by scraping, transfer to a conical tube, and centrifuge at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
Cell Lysis and Protein Quantification
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail).
-
Sonication: Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete lysis and shear nucleic acids.
-
Centrifugation: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
Click Chemistry for Biotin Tagging
-
Reaction Setup: In a microcentrifuge tube, combine 1 mg of protein lysate with the click chemistry reaction components. The final concentrations should be:
-
Biotin-azide: 100 µM
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 mM
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM
-
Copper(II) sulfate (CuSO4): 1 mM
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
Affinity Purification of Biotinylated Proteins
-
Bead Preparation: Wash streptavidin-agarose beads three times with lysis buffer.
-
Enrichment: Add the bead slurry to the click-reacted lysate and incubate for 2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them sequentially with:
-
1% SDS in PBS (3 times)
-
8 M urea in 100 mM Tris-HCl pH 8.0 (3 times)
-
PBS (3 times)
-
On-Bead Digestion and Mass Spectrometry
-
Reduction and Alkylation: Resuspend the beads in 100 µL of 8 M urea in 100 mM Tris-HCl pH 8.5. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C. Cool to room temperature and add iodoacetamide to a final concentration of 25 mM, then incubate for 30 minutes in the dark.
-
Digestion: Dilute the urea to less than 2 M with 100 mM Tris-HCl pH 8.0. Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins. Perform a database search against the human proteome. Calculate enrichment ratios by comparing the intensities of proteins from the probe-treated samples to the DMSO controls.
Visualizations
Caption: Experimental workflow for target identification.
Caption: Hypothetical inhibition of the ABL1 signaling pathway.
Caption: Logical flow of the target identification process.
Application Notes and Protocols for Radiolabeling 4,6-Dichloro-5-fluoropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the radiolabeling of 4,6-dichloro-5-fluoropyrimidin-2-amine with various radioisotopes, including Carbon-14 (¹⁴C), Tritium (³H), and Fluorine-18 (¹⁸F). The protocols are based on established radiolabeling techniques for pyrimidine derivatives and are intended to serve as a guide for researchers in drug metabolism, pharmacokinetics, and molecular imaging studies.
Introduction
4,6-dichloro-5-fluoropyrimidin-2-amine is a heterocyclic compound of interest in medicinal chemistry. Radiolabeled analogs are essential tools for studying its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for use as imaging agents in techniques like Positron Emission Tomography (PET). This document outlines three potential methods for radiolabeling this compound, leveraging common strategies for isotope incorporation into pyrimidine scaffolds.
Radiolabeling Strategies
Three primary strategies for radiolabeling 4,6-dichloro-5-fluoropyrimidin-2-amine are presented:
-
Carbon-14 (¹⁴C) Labeling: Incorporation of a ¹⁴C atom into the pyrimidine ring provides a metabolically stable label, ideal for quantitative whole-body autoradiography and mass balance studies.[1]
-
Tritium (³H) Labeling: Introduction of tritium can be achieved with high specific activity, which is advantageous for receptor binding assays and metabolic studies.[2][3]
-
Fluorine-18 (¹⁸F) Labeling: As a positron emitter, ¹⁸F is the radionuclide of choice for PET imaging, enabling non-invasive in vivo visualization and quantification.[4][5]
Data Presentation
The following table summarizes expected quantitative data for the described radiolabeling methods based on similar compounds reported in the literature. Actual results may vary depending on specific experimental conditions and optimization.
| Radioisotope | Labeling Method | Expected Radiochemical Yield (RCY) | Expected Specific Activity | Reference Compound(s) |
| ¹⁴C | Multi-step synthesis from K¹⁴CN | 55-93% (overall) | 5.66-6.75 mCi/mmol | Alicyclic amino acids[6] |
| ³H | Catalytic Hydrogen Isotope Exchange | Not specified | 11.5-14.6 Ci/mmol | Pharmaceutical compounds[7] |
| ¹⁸F | Nucleophilic Heteroaromatic Substitution | 45 ± 5% | up to 148 GBq/μmol | 2-[¹⁸F]fluoroadenosine[8] |
Experimental Protocols
Protocol 1: Carbon-14 (¹⁴C) Labeling via Multi-Step Synthesis
This protocol describes a hypothetical synthesis of [¹⁴C]-4,6-dichloro-5-fluoropyrimidin-2-amine starting from potassium cyanide ([¹⁴C]KCN). The key step involves the construction of the pyrimidine ring using a labeled precursor.
Workflow Diagram:
Caption: Workflow for the synthesis of [¹⁴C]-4,6-dichloro-5-fluoropyrimidin-2-amine.
Methodology:
-
Synthesis of Labeled Guanidine Precursor: Convert [¹⁴C]KCN to a labeled guanidine derivative through established multi-step synthetic routes. This may involve conversion to [¹⁴C]cyanamide followed by reaction with ammonia.
-
Cyclocondensation: React the [¹⁴C]-labeled guanidine derivative with a suitable fluorinated 1,3-dicarbonyl precursor (e.g., ethyl 2-fluoro-3-oxo-4,4-dichlorobutanoate) in the presence of a base (e.g., sodium ethoxide) in an anhydrous solvent like ethanol.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexane mixture) and a radio-TLC scanner.[9]
-
Purification: Upon completion, quench the reaction and purify the crude product using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water.[3][10]
-
Characterization: Confirm the identity and radiochemical purity of the final product by radio-HPLC and mass spectrometry. Determine the specific activity by measuring the radioactivity and the mass of the compound.
Protocol 2: Tritium (³H) Labeling via Catalytic Hydrogen Isotope Exchange (HIE)
This protocol outlines a method for introducing tritium into the 4,6-dichloro-5-fluoropyrimidin-2-amine molecule using a photoredox-catalyzed hydrogen isotope exchange (HIE) with tritiated water (T₂O).[2][7] This method targets C-H bonds activated by the adjacent amino group.
Workflow Diagram:
Caption: Workflow for the tritiation of 4,6-dichloro-5-fluoropyrimidin-2-amine via HIE.
Methodology:
-
Reaction Setup: In a sealed vial, dissolve 4,6-dichloro-5-fluoropyrimidin-2-amine, a photoredox catalyst (e.g., an iridium complex), and a hydrogen atom transfer (HAT) catalyst (e.g., a thiol) in a suitable solvent.[2]
-
Tritium Source: Add high specific activity tritiated water (T₂O) to the reaction mixture.
-
Irradiation: Irradiate the mixture with visible light (e.g., a blue LED lamp) at room temperature with stirring for a specified period.
-
Reaction Monitoring: Monitor the incorporation of tritium by analyzing aliquots of the reaction mixture using radio-TLC or radio-HPLC.[9]
-
Purification: After the reaction, remove the catalysts and purify the tritiated product using preparative HPLC.[10][11]
-
Analysis: Determine the radiochemical purity and specific activity of the final product.
Protocol 3: Fluorine-18 (¹⁸F) Labeling via Nucleophilic Heteroaromatic Substitution
This protocol describes the labeling of a suitable precursor with [¹⁸F]fluoride, which is a common method for synthesizing ¹⁸F-labeled radiotracers for PET imaging.[4] The pyrimidine ring is activated towards nucleophilic substitution by the electron-withdrawing nature of the ring nitrogens and the other halogen substituents.
Workflow Diagram:
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine-18 radiochemistry, labeling strategies and synthetic routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [High-yield synthesis of 14C labeled alicyclic amino acids with high specific radioactivity using potassium (14C) cyanide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Efficient Radiosynthesis of 2-[18F]Fluoroadenosine: A New Route to 2-[18F]Fluoropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. benchchem.com [benchchem.com]
- 11. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,6-Dichloro-5-fluoropyrimidin-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common starting material for the synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine?
The typical and most accessible starting material is 2-amino-4,6-dihydroxy-5-fluoropyrimidine. This precursor is then subjected to a chlorination reaction to replace the hydroxyl groups with chlorine atoms.
Q2: What are the main challenges encountered during the synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine?
The primary challenges include:
-
Low yields due to incomplete reaction or degradation of the starting material.
-
Formation of side products, particularly from incomplete chlorination or side reactions involving the amino group.
-
Harsh reaction conditions that can be difficult to control and scale up.
-
Difficulties in purification of the final product from residual reagents and byproducts.
Q3: How can the yield of the chlorination reaction be improved?
Several strategies can be employed to enhance the yield of the chlorination step:
-
Use of a Tertiary Amine: The addition of a tertiary amine, such as pyridine or N,N-dimethylaniline, can act as an acid scavenger and facilitate the reaction with phosphorus oxychloride (POCl₃).
-
Vilsmeier-Haack Reagent: Utilizing a Vilsmeier-Haack reagent, formed in situ from a formamide (e.g., N,N-dimethylformamide - DMF) and a chlorinating agent like POCl₃, can lead to higher yields under milder conditions.[1][2]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) at elevated temperatures can drive the reaction to completion and simplify work-up.[3]
-
Control of Reaction Temperature and Time: Careful optimization of the reaction temperature and duration is crucial. Insufficient heating or time can lead to incomplete reaction, while excessive heat or time can cause decomposition.
Q4: What are the recommended purification methods for 4,6-Dichloro-5-fluoropyrimidin-2-amine?
The crude product can typically be purified by the following methods:
-
Recrystallization: This is a common method for purifying solid organic compounds. Suitable solvents include ethanol, benzene, or mixtures of solvents.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be effective in separating the desired product from impurities.[4]
-
Extraction: Liquid-liquid extraction can be used during the work-up to remove water-soluble impurities and byproducts.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive chlorinating agent (e.g., old or hydrolyzed POCl₃).2. Insufficient reaction temperature or time.3. Presence of moisture in the reaction.4. Starting material is not soluble in the reaction medium. | 1. Use fresh or distilled phosphorus oxychloride.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Ensure the reaction is run for a sufficient duration.3. Thoroughly dry all glassware and use anhydrous solvents if applicable.4. Consider using a co-solvent or a different reaction medium to improve solubility. |
| Formation of a Dark, Tarry Residue | 1. Reaction temperature is too high, leading to decomposition of the starting material or product.2. Use of a strong, non-hindered base that may react with the pyrimidine ring. | 1. Maintain a controlled and uniform reaction temperature. Consider using an oil bath for better heat distribution.2. Use a hindered tertiary amine like N,N-diisopropylethylamine (Hünig's base) or pyridine. |
| Product is an Oily Substance Instead of a Solid | 1. Presence of impurities, such as residual solvent or byproducts.2. The product may have a low melting point. | 1. Ensure complete removal of the solvent under reduced pressure. Purify the product using column chromatography or recrystallization.2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Incomplete Chlorination (Presence of Monochloro or Hydroxy Intermediates) | 1. Insufficient amount of chlorinating agent.2. Short reaction time or low temperature. | 1. Increase the molar excess of the chlorinating agent (e.g., POCl₃).2. Increase the reaction time and/or temperature and monitor by TLC until the starting material is consumed. |
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride and a Tertiary Amine
This protocol is adapted from procedures for similar 2-amino-4,6-dichloropyrimidines.
Materials:
-
2-amino-4,6-dihydroxy-5-fluoropyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (or N,N-dimethylaniline)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4,6-dihydroxy-5-fluoropyrimidine (1 equivalent).
-
Carefully add phosphorus oxychloride (3-5 equivalents) to the flask in a fume hood.
-
Slowly add pyridine (1.5-2 equivalents) to the stirred mixture. An exothermic reaction may occur.
-
Heat the reaction mixture to reflux (typically 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Chlorination using a Vilsmeier-Haack Reagent
This protocol is based on methods known to improve yields for the chlorination of dihydroxypyrimidines.[1][2]
Materials:
-
2-amino-4,6-dihydroxy-5-fluoropyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
Toluene (or other suitable high-boiling solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to N,N-dimethylformamide (3 equivalents) at 0°C with stirring. Allow the mixture to stir for 30 minutes.
-
To this mixture, add 2-amino-4,6-dihydroxy-5-fluoropyrimidine (1 equivalent) and a high-boiling solvent such as toluene.
-
Heat the reaction mixture to 80-100°C and maintain for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and quench by pouring it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify by recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield in the synthesis.
General Synthesis Pathway
Caption: A simplified overview of the synthetic route.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
troubleshooting side reactions of 4,6-Dichloro-5-fluoropyrimidin-2-amine
Welcome to the technical support center for 4,6-Dichloro-5-fluoropyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with 4,6-Dichloro-5-fluoropyrimidin-2-amine?
A1: The most common side reactions are typically related to nucleophilic aromatic substitution (SNAr) at the chloro-substituted positions (C4 and C6). These include:
-
Di-substitution: Reaction of a nucleophile at both the C4 and C6 positions, leading to the formation of a disubstituted byproduct. This is more likely to occur if an excess of the nucleophile is used or if the reaction is allowed to proceed for an extended period.
-
Hydrolysis: Reaction with water present in the solvent or reagents to form hydroxylated impurities. This is more prevalent when using strong aqueous bases or non-anhydrous solvents.
-
Solvolysis: If the reaction is carried out in an alcohol solvent (e.g., methanol, ethanol), the solvent itself can act as a nucleophile, leading to the formation of alkoxy-substituted byproducts.[1][2]
-
Over-reaction with the amine nucleophile: In some cases, especially with highly reactive amines or under forcing conditions, the exocyclic amino group at the C2 position might undergo undesired reactions.
Q2: How does the 5-fluoro substituent affect the reactivity of the molecule?
A2: The fluorine atom at the C5 position is a strong electron-withdrawing group. This has two main effects:
-
Activation of the pyrimidine ring: The electron-withdrawing nature of the fluorine atom activates the pyrimidine ring towards nucleophilic aromatic substitution, making the chlorine atoms at C4 and C6 more susceptible to displacement.
-
Influence on regioselectivity: While the C4 and C6 positions are electronically similar in the starting material, the electronic environment can be influenced by the reaction conditions and the nature of the incoming nucleophile.
Q3: I am observing a significant amount of di-substituted byproduct. How can I favor mono-substitution?
A3: To favor mono-substitution, consider the following strategies:
-
Stoichiometry control: Use a stoichiometric amount or a slight excess (typically 1.0-1.2 equivalents) of the nucleophile.
-
Lower reaction temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-substituted product.
-
Choice of base and solvent: A weaker base and a less polar solvent may slow down the reaction and improve selectivity.
-
Slow addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile throughout the reaction.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Mono-substituted Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS.- Increase the reaction temperature or time if the reaction is sluggish.- Ensure the starting material is fully dissolved in the chosen solvent. |
| Poor Nucleophile Reactivity | - Consider using a more reactive nucleophile if possible.- For less reactive nucleophiles, a stronger base or higher temperature may be required. |
| Degradation of Starting Material or Product | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.- Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition. |
| Suboptimal Base | - The choice of base is critical. For SNAr reactions, common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). The optimal base will depend on the specific nucleophile and solvent. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Recommended Solution |
| Presence of Water | - Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation).- Run the reaction under an inert atmosphere to exclude atmospheric moisture. This will minimize hydrolysis of the chloro-substituents. |
| Solvent Participation | - If using a nucleophilic solvent (e.g., an alcohol), be aware of potential solvolysis.[1][2]- Consider switching to a non-nucleophilic aprotic solvent such as acetonitrile (ACN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). |
| Complex Reaction Mixture | - Isolate and characterize the major byproducts using techniques like NMR and mass spectrometry to understand the side reactions occurring.- Based on the byproduct structures, modify the reaction conditions to suppress their formation. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Byproducts | - Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary.- Consider alternative purification techniques such as preparative HPLC or crystallization. |
| Product Instability on Silica Gel | - If the product is sensitive to acidic silica gel, consider using neutral or basic alumina for chromatography.- Alternatively, a short plug of silica gel filtration followed by crystallization might be effective. |
| Presence of Salts | - Perform an aqueous workup to remove any inorganic salts before purification. Ensure to thoroughly dry the organic layer before concentrating. |
Experimental Protocols
General Protocol for Mono-amination via SNAr
-
To a solution of 4,6-dichloro-5-fluoropyrimidin-2-amine (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or THF) under an inert atmosphere, add a suitable base (e.g., triethylamine, 1.5 eq).
-
Slowly add the desired amine nucleophile (1.1 eq) to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 40-60 °C) may be applied.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate (e.g., triethylamine hydrochloride) has formed, filter it off.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visual Troubleshooting Guides
Caption: Potential reaction pathways for 4,6-dichloro-5-fluoropyrimidin-2-amine.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: Optimization of Reaction Conditions for 4,6-Dichloro-5-fluoropyrimidin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,6-dichloro-5-fluoropyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4,6-dichloro-5-fluoropyrimidin-2-amine?
A1: The most prevalent synthetic pathway involves a two-step process. The first step is the condensation of a fluorinated malonic acid diester with guanidine to yield 2-amino-5-fluoro-4,6-dihydroxypyrimidine. The second step is the chlorination of this intermediate, typically using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or a Vilsmeier-Haack-Arnold reagent, to afford the final product.[1]
Q2: What are the critical parameters to control during the chlorination step?
A2: The critical parameters for a successful chlorination reaction are:
-
Anhydrous Conditions: The starting material, 2-amino-5-fluoro-4,6-dihydroxypyrimidine, must be thoroughly dried before the reaction. The presence of water can consume the chlorinating agent and lead to side reactions, significantly reducing the yield.[1]
-
Temperature: Careful temperature control is crucial. High temperatures can lead to the formation of by-products. For chlorinations using POCl₃ with a tertiary amine, a controlled temperature range is recommended.
-
Reagent Stoichiometry: The molar ratio of the chlorinating agent to the dihydroxypyrimidine substrate is a key factor. An excess of the chlorinating agent is typically required to drive the reaction to completion.
-
Choice of Catalyst/Base: In POCl₃-mediated reactions, a tertiary amine such as N,N-diethylaniline is often used to scavenge the HCl generated.[2] The choice of amine can influence the reaction rate and yield. For Vilsmeier-Haack-Arnold reagent-based procedures, the reagent itself serves as both the chlorinating agent and a catalyst.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A common mobile phase for TLC analysis of similar compounds is a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield | 1. Incomplete drying of the starting material: 2-amino-5-fluoro-4,6-dihydroxypyrimidine is hygroscopic and residual water will quench the chlorinating agent.[1] | Dry the starting material in a vacuum oven at 80 °C for at least 24 hours before use.[1] |
| 2. Insufficient chlorinating agent: The stoichiometry of the chlorinating agent is critical for a complete reaction. | Increase the molar equivalents of the chlorinating agent (e.g., Vilsmeier-Haack-Arnold reagent or POCl₃). A ratio of 8 equivalents of the Vilsmeier-Haack-Arnold reagent has been used for similar substrates.[1] | |
| 3. Reaction temperature is too low: The activation energy for the chlorination might not be reached. | Gradually increase the reaction temperature while monitoring for the formation of by-products by TLC/HPLC. | |
| 4. Inefficient quenching and work-up: The product might be lost during the work-up procedure. | Carefully pour the reaction mixture onto crushed ice to quench excess chlorinating agent. Ensure the pH is adjusted correctly during work-up to precipitate the product. | |
| Formation of Multiple Products (By-products) | 1. Reaction temperature is too high: High temperatures can lead to decomposition and the formation of undesired side products. | Maintain a controlled reaction temperature. For POCl₃ reactions, a temperature between 55-68°C has been recommended for related compounds. |
| 2. Presence of impurities in the starting material: Impurities can lead to side reactions. | Ensure the purity of the 2-amino-5-fluoro-4,6-dihydroxypyrimidine starting material using techniques like NMR or melting point analysis. | |
| 3. Over-chlorination or side reactions with the 2-amino group: The amino group could potentially react under harsh conditions. | Use a protecting group strategy for the 2-amino group if other optimization strategies fail, although this adds extra steps to the synthesis. | |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reaction time: The reaction may not have reached completion. | Extend the reaction time and monitor by TLC/HPLC until the starting material is consumed. |
| 2. Poor mixing/stirring: In a heterogeneous reaction mixture, inefficient stirring can lead to incomplete conversion. | Ensure vigorous and efficient stirring throughout the reaction. | |
| 3. Deactivation of the chlorinating agent: This can be caused by moisture (see "Low to No Yield"). | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-fluoro-4,6-dihydroxypyrimidine (Precursor)
This protocol is adapted from a general procedure for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines.[1]
Materials:
-
Diethyl 2-fluoromalonate
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute ethanol
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) with vigorous stirring.
-
After all the sodium has dissolved, cool the sodium ethoxide solution to room temperature.
-
Add guanidine hydrochloride (0.22 mol) to the solution with continued stirring.
-
Add diethyl 2-fluoromalonate (0.2 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and acidify with a concentrated acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the product.
-
Filter the precipitate, wash with cold water, and then with ethanol.
-
Dry the product in a vacuum oven.
Protocol 2: Chlorination of 2-amino-5-fluoro-4,6-dihydroxypyrimidine
This protocol is based on a procedure for the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines.[1]
Materials:
-
2-amino-5-fluoro-4,6-dihydroxypyrimidine (thoroughly dried)
-
Vilsmeier-Haack-Arnold reagent (2 M solution in chloroform) or Phosphorus oxychloride (POCl₃) and N,N-diethylaniline
-
Ethanol
-
Aqueous HCl
-
Aqueous NaHCO₃
Procedure using Vilsmeier-Haack-Arnold Reagent:
-
Suspend the dried 2-amino-5-fluoro-4,6-dihydroxypyrimidine (10 mmol) in a 2 M solution of the Vilsmeier-Haack-Arnold reagent in chloroform (80 mmol, 40 mL) under an inert atmosphere.[1]
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
The crude product is then subjected to deprotection by dissolving in a mixture of ethanol (20 mL) and 37% aqueous HCl (2 mL) and heating at 50°C for 2 hours.[1]
-
Add water (30 mL) and stir vigorously.
-
Filter the precipitated product, wash with a water/ethanol mixture, 5% aqueous NaHCO₃, and again with the water/ethanol mixture.[1]
-
Dry the purified 4,6-dichloro-5-fluoropyrimidin-2-amine.
Data Presentation
Table 1: Reaction Parameters for the Chlorination of 5-Substituted 2-amino-4,6-dihydroxypyrimidines
| 5-Substituent | Chlorinating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Methyl | Vilsmeier-Haack-Arnold | - | Chloroform | Reflux | 24 | 71 | [1] |
| Ethyl | Vilsmeier-Haack-Arnold | - | Chloroform | Reflux | 24 | 82 | [1] |
| Isopropyl | Vilsmeier-Haack-Arnold | - | Chloroform | Reflux | 24 | 69 | [1] |
| Phenyl | Vilsmeier-Haack-Arnold | - | Chloroform | Reflux | 24 | 71 | [1] |
| Fluoro | Vilsmeier-Haack-Arnold | - | Chloroform | Reflux | 24 | N/A* | [1] |
| (unsubstituted) | POCl₃ | N,N-diethylaniline | - | Reflux | - | 27 |
*Yield for the 5-fluoro derivative was not explicitly stated in the reference, but the compound was successfully synthesized and identified as the most potent in the study.[1]
Visualizations
Caption: Experimental workflow for the synthesis of 4,6-dichloro-5-fluoropyrimidin-2-amine.
Caption: Troubleshooting flowchart for low yield in the synthesis of 4,6-dichloro-5-fluoropyrimidin-2-amine.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101445485B - Method for producing 4, 6-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
Technical Support Center: Purification of 4,6-Dichloro-5-fluoropyrimidin-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4,6-Dichloro-5-fluoropyrimidin-2-amine. The following protocols and advice are based on established methods for the purification of structurally similar dihalogenated aminopyrimidines and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 4,6-Dichloro-5-fluoropyrimidin-2-amine?
A1: The primary purification techniques for compounds of this class are recrystallization and silica gel column chromatography. Recrystallization is often preferred for its simplicity and scalability when dealing with crystalline solids, while column chromatography provides higher resolution for separating impurities with similar polarities.
Q2: I am having trouble finding a suitable recrystallization solvent. What do you recommend?
A2: For aminopyrimidine derivatives, polar protic solvents are often a good starting point.[1] A successful recrystallization solvent should dissolve the compound when hot but sparingly when cold. Good starting solvents to screen include ethanol, methanol, isopropanol, or a mixture of an alcohol with water.[1] For halogenated compounds, you might also explore solvents like ethyl acetate or toluene, potentially in a solvent/anti-solvent system with hexane or heptane.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This can be caused by a solution that is too concentrated or cooling too rapidly. To resolve this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[1] If the problem persists, consider a different solvent system.
Q4: After purification by column chromatography, my yield is very low. What are the likely causes?
A4: Low yield after column chromatography can stem from several factors. Halogenated compounds can sometimes exhibit strong interactions with the silica gel, leading to incomplete elution.[2] It is also possible that the chosen solvent system is not optimal, causing the compound to streak across many fractions, making isolation difficult. Ensure you have identified an appropriate solvent system using Thin Layer Chromatography (TLC) before running the column. Adding a small percentage of a more polar solvent or a modifier like triethylamine (for basic compounds) to your eluent can sometimes improve recovery.
Q5: What are some common impurities I should expect in my crude 4,6-Dichloro-5-fluoropyrimidin-2-amine?
A5: Impurities will largely depend on the synthetic route. However, common impurities in the synthesis of similar aminopyrimidines can include unreacted starting materials, partially halogenated intermediates, over-halogenated byproducts, or isomers formed during the synthesis. If the synthesis involves the reduction of a nitro group, incomplete reduction can also be a source of impurities.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | Impurities have similar solubility to the product. | Try a different solvent or a solvent pair to better differentiate the solubilities. A second recrystallization may be necessary. |
| The solution was cooled too quickly, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Compound is "Sticky" on Silica Gel Column | Strong interaction between the halogenated amine and silica. | Use a less polar stationary phase (e.g., alumina) or add a modifier to the mobile phase (e.g., 0.1-1% triethylamine) to reduce tailing and improve elution. |
| The compound is degrading on the silica gel. | Deactivate the silica gel by pre-treating it with a solution of the eluent containing triethylamine. Run the column quickly. | |
| Multiple Spots on TLC After Purification | Co-eluting impurities. | Optimize the TLC solvent system to achieve better separation. Try a different solvent system for column chromatography, for example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system. |
| The compound is unstable and degrading. | Check the stability of the compound under the purification conditions (e.g., on a TLC plate spotted and left in the eluent for some time). If unstable, consider a faster purification method or using a different technique. |
Quantitative Data Summary
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Reference Compound | Source |
| Recrystallization | ~90% | >98% | 80-90% | 2-amino-4,6-dichloropyrimidine | [4] |
| Column Chromatography | Variable | >99% | 60-80% | Halogenated pyrazolo[1,5-a]pyrimidines | [5] |
Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization.
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude 4,6-Dichloro-5-fluoropyrimidin-2-amine. Add a few drops of a test solvent (e.g., ethanol). Heat the mixture gently. A good solvent will dissolve the compound when hot but show precipitate upon cooling to room temperature and then in an ice bath.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.4 and separates it from impurities. A common starting point for halogenated pyrimidines is a mixture of ethyl acetate and hexane.
-
Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. You may use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 4,6-Dichloro-5-fluoropyrimidin-2-amine.
Visualizations
Caption: General experimental workflows for purification.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
- 3. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 5. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
identifying common impurities in 4,6-Dichloro-5-fluoropyrimidin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,6-Dichloro-5-fluoropyrimidin-2-amine. The information provided is intended to help identify and address common impurities that may be encountered during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in my 4,6-Dichloro-5-fluoropyrimidin-2-amine sample?
A1: Impurities can originate from several sources, including:
-
Starting materials: Residual starting materials or impurities within those materials can carry through the synthesis.
-
Side reactions: Incomplete reactions or the formation of by-products during synthesis can lead to structurally related impurities.
-
Degradation: The compound may degrade over time, especially if exposed to heat, light, or reactive atmospheric conditions, leading to the formation of degradation products.
-
Solvent and reagent contamination: Residual solvents or reagents used during the synthesis and purification process can be present in the final product.
Q2: I observe an unexpected peak in my analytical chromatogram (e.g., HPLC, GC-MS). What could it be?
A2: An unexpected peak could be one of several common impurities. Based on the synthesis of similar pyrimidine derivatives, potential impurities include compounds with incomplete chlorination or substitution, or isomers. Refer to the table below for a list of potential impurities and their likely origins. Further investigation using techniques like mass spectrometry is recommended for definitive identification.
Q3: My sample of 4,6-Dichloro-5-fluoropyrimidin-2-amine has a slight discoloration. Does this indicate the presence of impurities?
A3: Discoloration can be an indicator of impurities, often resulting from degradation products or residual starting materials. While a slight change in color may not always affect the outcome of a reaction, it is best practice to re-analyze the sample to confirm its purity before use, especially in sensitive applications.
Q4: How can I remove impurities from my 4,6-Dichloro-5-fluoropyrimidin-2-amine sample?
A4: Common purification techniques for this type of compound include:
-
Recrystallization: This is often effective for removing small amounts of impurities. The choice of solvent is critical and may require some experimentation.
-
Column chromatography: For more complex mixtures of impurities, column chromatography using a suitable stationary and mobile phase can provide good separation.
-
Washing: Washing the solid material with a solvent in which the desired compound is poorly soluble but the impurities are soluble can be a simple and effective purification step.
Troubleshooting Guides
Issue 1: Poor Yield or Incomplete Reaction in Downstream Applications
Possible Cause: The presence of impurities in the 4,6-Dichloro-5-fluoropyrimidin-2-amine starting material can inhibit or interfere with subsequent reactions.
Troubleshooting Steps:
-
Confirm Purity: Re-analyze the purity of your 4,6-Dichloro-5-fluoropyrimidin-2-amine sample using a reliable analytical method such as HPLC or GC-MS.
-
Identify Impurities: If impurities are detected, attempt to identify them using mass spectrometry and NMR spectroscopy.
-
Purify the Starting Material: If the purity is below the required specification, purify the material using an appropriate method as described in the FAQs.
-
Optimize Reaction Conditions: If the starting material is of high purity, consider optimizing the reaction conditions of your downstream application (e.g., temperature, reaction time, catalyst).
Issue 2: Inconsistent Batch-to-Batch Results
Possible Cause: Variation in the impurity profile between different batches of 4,6-Dichloro-5-fluoropyrimidin-2-amine can lead to inconsistent results in your experiments.
Troubleshooting Steps:
-
Analyze Multiple Batches: Perform a comparative analysis of different batches using the same analytical method to identify variations in the impurity profile.
-
Request Certificate of Analysis (CoA): Always request a detailed CoA from the supplier for each batch, which should include the purity and a list of identified impurities.
-
Establish In-House Quality Control: Implement an in-house quality control check for incoming batches to ensure they meet your experimental requirements.
Data on Potential Impurities
The following table summarizes potential impurities that could be present in 4,6-Dichloro-5-fluoropyrimidin-2-amine based on common synthetic routes and degradation pathways.
| Potential Impurity | Potential Source | Recommended Analytical Method |
| Starting Materials (e.g., aminomalonates) | Incomplete reaction during synthesis | HPLC, GC-MS |
| Monochloro-fluoropyrimidin-amine derivatives | Incomplete chlorination | HPLC, LC-MS |
| Isomeric Pyrimidine Derivatives | Side reactions during synthesis | HPLC, NMR |
| Oxidative Degradation Products | Exposure to air and/or light | LC-MS |
| Hydrolysis Products | Exposure to moisture | HPLC, LC-MS |
Experimental Protocols
Protocol: Identification of an Unknown Impurity by LC-MS
This protocol outlines a general procedure for identifying an unknown impurity in a sample of 4,6-Dichloro-5-fluoropyrimidin-2-amine using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation: a. Accurately weigh approximately 1 mg of the 4,6-Dichloro-5-fluoropyrimidin-2-amine sample. b. Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. c. Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL with the mobile phase.
2. LC-MS Analysis: a. Liquid Chromatography (LC) Conditions:
- Column: A C18 reverse-phase column is typically suitable.
- Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Column Temperature: 25-40 °C. b. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of compounds.
- Mass Range: Scan a mass range appropriate for the expected impurities (e.g., m/z 100-500).
- Fragmentation: Perform MS/MS analysis on the parent ion of the unknown impurity to obtain fragmentation data, which is crucial for structural elucidation.
3. Data Analysis: a. Determine the accurate mass of the unknown impurity from the high-resolution mass spectrum. b. Use the accurate mass to predict the elemental composition. c. Analyze the fragmentation pattern from the MS/MS spectrum to propose a chemical structure for the impurity. d. Compare the proposed structure with known potential by-products or degradation products.
Visualizations
Caption: Potential sources of impurities in the synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine.
stability issues of 4,6-Dichloro-5-fluoropyrimidin-2-amine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,6-Dichloro-5-fluoropyrimidin-2-amine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4,6-Dichloro-5-fluoropyrimidin-2-amine in solution?
A1: The main stability concern for 4,6-Dichloro-5-fluoropyrimidin-2-amine is its susceptibility to hydrolysis and solvolysis. The two chlorine atoms on the pyrimidine ring are electron-withdrawing, making the carbon atoms at these positions vulnerable to nucleophilic attack by water (hydrolysis) or alcohol-based solvents (solvolysis). This can lead to the formation of impurities over time.[1]
Q2: What are the likely degradation products of 4,6-Dichloro-5-fluoropyrimidin-2-amine?
A2: The primary degradation products are formed through the stepwise substitution of the chloro groups. In aqueous solutions, this leads to the formation of 2-amino-4-chloro-5-fluoro-6-hydroxypyrimidine and subsequently 2-amino-5-fluoro-4,6-dihydroxypyrimidine. In alcoholic solvents like methanol or ethanol, the corresponding methoxy or ethoxy derivatives will be formed.[1]
Q3: How can I minimize the degradation of 4,6-Dichloro-5-fluoropyrimidin-2-amine in solution?
A3: To minimize degradation, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, use aprotic solvents such as DMSO or DMF, and store the solution at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container, protected from light.[1][2][3] Avoid prolonged storage in protic solvents like water, methanol, or ethanol.[1]
Q4: How does pH affect the stability of 4,6-Dichloro-5-fluoropyrimidin-2-amine?
A4: Both acidic and basic conditions can catalyze the hydrolysis of the chloro groups. Therefore, it is advisable to maintain the pH of aqueous solutions as close to neutral as possible if the experimental conditions permit.[1][3]
Q5: What are the recommended storage conditions for the solid compound?
A5: The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Storing under an inert atmosphere is also recommended to maintain product quality.[2] It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.[2] A recommended storage temperature is 2-8°C.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Appearance of unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | Degradation during sample preparation or analysis. | Prepare solutions in aprotic solvents (e.g., acetonitrile, DMSO) immediately before use. Ensure the mobile phase is not strongly acidic or basic. |
| Loss of compound potency or inconsistent results over time with a stock solution. | The compound is degrading in the stored solution. | Prepare fresh solutions for each experiment. If a stock solution must be stored, use an aprotic solvent and store at -20°C or -80°C. Perform a stability study in your chosen solvent to determine an acceptable storage duration. |
| Precipitation observed in the solution upon storage. | Poor solubility or degradation leading to less soluble products. | Ensure the compound is fully dissolved. If solubility is an issue, consider using a different solvent or preparing a more dilute solution. If degradation is suspected, refer to the points above. |
| Discoloration of the solution. | Potential degradation of the compound. | Discard the solution and prepare a fresh one. Investigate the storage conditions (light exposure, temperature) as potential causes. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is recommended to assess the intrinsic stability of 4,6-Dichloro-5-fluoropyrimidin-2-amine under your specific experimental conditions. This study will help identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 4,6-Dichloro-5-fluoropyrimidin-2-amine in a suitable aprotic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.[1]
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours.[1][3]
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate the solution at 60°C for 8 hours.[1]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.[1][3]
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photostability: Expose the stock solution to light in a photostability chamber.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of each stressed solution, neutralize if necessary, and dilute with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method.[5]
-
Compare the chromatograms of the stressed samples to that of an unstressed control solution to identify degradation products.
Recommended Analytical Method for Stability Testing
High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing due to its high sensitivity and accuracy.[5]
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Gradient: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 1 minute.[6]
-
Detection: UV-Vis or PDA detector.
Data Summary
Solubility Profile (Qualitative)
| Solvent | Solubility Description | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | [3] |
| Water | Slightly soluble | [3] |
| Acetone | Likely soluble (inferred from similar compounds) | [3] |
| Toluene | Likely soluble (inferred from similar compounds) | [3] |
Summary of Stability Influencing Factors
| Factor | Effect on Stability | Recommendation |
| Temperature | Elevated temperatures can accelerate degradation. | Store solutions at low temperatures (e.g., -20°C to -80°C). |
| Light | Potential for photolytic degradation. | Store solutions in amber vials or protected from light. |
| pH | Acidic and basic conditions can catalyze hydrolysis. | Maintain aqueous solutions at a neutral pH if possible. |
| Solvent | Protic solvents (water, alcohols) can cause hydrolysis/solvolysis. | Use aprotic solvents (DMSO, DMF, acetonitrile) for stock solutions. |
Visualizations
Caption: Workflow for assessing the stability of 4,6-Dichloro-5-fluoropyrimidin-2-amine.
Caption: Potential hydrolytic degradation pathway.
Caption: Troubleshooting logic for inconsistent experimental results.
References
how to increase the reactivity of the chlorine atoms in 4,6-Dichloro-5-fluoropyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloro-5-fluoropyrimidin-2-amine. The focus is on strategies to increase and control the reactivity of the chlorine atoms at the C4 and C6 positions for various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the chlorine atoms in 4,6-dichloro-5-fluoropyrimidin-2-amine?
In nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom at the C4 position is generally more reactive than the chlorine at the C6 position. This regioselectivity is primarily attributed to the electronic effects of the pyrimidine ring nitrogens. The position para to a ring nitrogen (C4) is typically more activated towards nucleophilic attack than the position ortho to two nitrogen atoms (C6). However, the overall reactivity and selectivity are significantly influenced by the substituents present on the pyrimidine ring: the electron-donating amino group at C2 and the electron-withdrawing fluorine atom at C5.
Q2: How do the substituents on the pyrimidine ring influence the reactivity of the chlorine atoms?
The electronic nature of the substituents plays a crucial role:
-
2-Amino Group: As an electron-donating group (EDG), the amino group tends to decrease the overall electrophilicity of the pyrimidine ring, thereby reducing the reactivity of the chlorine atoms towards nucleophilic attack compared to an unsubstituted dichloropyrimidine.
-
5-Fluoro Group: As a strong electron-withdrawing group (EWG), the fluorine atom increases the electrophilicity of the pyrimidine ring, thus activating the chlorine atoms for nucleophilic substitution.
The interplay of these opposing electronic effects, along with the inherent reactivity of the C4 and C6 positions, determines the final outcome of a reaction.
Q3: What are the common methods to achieve selective substitution of one chlorine atom?
Selective mono-substitution is typically achieved by carefully controlling the reaction conditions. For 4,6-dichloro-5-fluoropyrimidin-2-amine, which is a key intermediate in the synthesis of the antiplatelet drug Ticagrelor, the initial substitution predominantly occurs at the C4 position. Common strategies include:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most direct method. By using a stoichiometric amount of the nucleophile and carefully controlling the temperature and reaction time, selective substitution at the more reactive C4 position can be achieved.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Buchwald-Hartwig Amination: This method is highly effective for forming C-N bonds. The choice of palladium catalyst, ligand, and base is critical for controlling selectivity and achieving high yields, especially when coupling with less reactive aryl chlorides.[1][2]
-
Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds. Similar to the Buchwald-Hartwig amination, the reaction conditions, including the palladium source, ligand, and base, can be tuned to favor mono-substitution.[3][4]
-
Q4: How can I increase the reactivity of the second chlorine atom (at C6) after substituting the first one (at C4)?
Once the C4 position is substituted, the reactivity of the C6 chlorine is generally lower due to the introduction of an electron-donating group at C4. To promote substitution at C6, more forcing reaction conditions are often necessary. These may include:
-
Higher Temperatures: Increasing the reaction temperature provides the necessary activation energy for the substitution to occur at the less reactive C6 position.
-
Stronger Nucleophiles or Bases: Employing a more reactive nucleophile or a stronger base can facilitate the displacement of the second chlorine atom.
-
Palladium Catalysis: For cross-coupling reactions, the use of highly active catalyst systems, often employing bulky and electron-rich phosphine ligands, can enable the reaction at the less reactive C6-Cl bond.
Troubleshooting Guides
Issue 1: Low yield of the desired mono-substituted product at the C4 position.
| Potential Cause | Troubleshooting Step |
| Insufficient Reactivity | Increase the reaction temperature. Screen different solvents to improve solubility and reaction rates. |
| Poor Nucleophile | If applicable, consider converting the nucleophile to a more reactive form (e.g., deprotonation with a suitable base). |
| Inappropriate Base | The choice of base is critical. For SNAr with amine nucleophiles, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. For cross-coupling reactions, stronger bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) may be required. |
| Catalyst Inactivity (for cross-coupling) | Ensure the palladium catalyst and ligands are handled under an inert atmosphere to prevent deactivation. Consider screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos, RuPhos). |
Issue 2: Formation of a di-substituted byproduct.
| Potential Cause | Troubleshooting Step |
| Excess Nucleophile | Use a controlled stoichiometry of the nucleophile (typically 1.0-1.2 equivalents). |
| High Reaction Temperature or Long Reaction Time | Monitor the reaction progress closely using techniques like TLC or LC-MS. Lower the reaction temperature and stop the reaction once the formation of the desired mono-substituted product is maximized. |
| Highly Reactive Nucleophile | Consider adding the nucleophile slowly to the reaction mixture to maintain a low concentration and favor mono-substitution. |
Issue 3: No reaction or very slow reaction at the C6 position after C4 substitution.
| Potential Cause | Troubleshooting Step |
| Deactivation of the Pyrimidine Ring | The electron-donating group at C4 reduces the electrophilicity of the ring. More forcing conditions are required. Significantly increase the reaction temperature. |
| Steric Hindrance | The substituent at C4 may sterically hinder the approach of the nucleophile to the C6 position. Consider using a smaller, less sterically demanding nucleophile if possible. For palladium-catalyzed reactions, screen for ligands that are less bulky. |
| Inadequate Catalyst System (for cross-coupling) | For the second coupling, a more active catalyst system may be necessary. Screen a panel of advanced phosphine ligands known for their high activity with deactivated aryl chlorides. |
Experimental Protocols
Protocol 1: Selective SNAr at the C4 Position
This protocol is adapted from the synthesis of a Ticagrelor intermediate.[5]
Reaction: Selective amination of 4,6-dichloro-5-fluoropyrimidin-2-amine with 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][5][6]dioxol-4-yl)oxy)-1-ethanol.
Reagents and Conditions:
| Reagent/Solvent | Molar Equivalents/Concentration |
| 4,6-dichloro-5-fluoropyrimidin-2-amine | 1.0 |
| Amine Nucleophile | 1.1 |
| Diisopropylethylamine (DIPEA) | 4.5 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Catalytic amount |
| Ethylene Glycol | Solvent |
| Temperature | 120-125 °C |
| Reaction Time | 4-5 hours |
Procedure:
-
To a stirred solution of 4,6-dichloro-5-fluoropyrimidin-2-amine in ethylene glycol, add the amine nucleophile.
-
Add DBU followed by DIPEA at room temperature (25-30 °C).
-
Slowly raise the temperature to 120-125 °C and maintain for 4-5 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture and proceed with aqueous workup and extraction.
Protocol 2: General Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of aryl chlorides and can be adapted for 4,6-dichloro-5-fluoropyrimidin-2-amine.
Reagents and Conditions:
| Reagent/Solvent | Molar Equivalents/Concentration |
| 4,6-dichloro-5-fluoropyrimidin-2-amine | 1.0 |
| Amine | 1.2 |
| Palladium Precursor (e.g., Pd₂(dba)₃) | 1-2 mol% |
| Phosphine Ligand (e.g., XPhos) | 2-4 mol% |
| Base (e.g., NaOtBu) | 1.4 |
| Anhydrous Toluene or Dioxane | Solvent (e.g., 0.1 M) |
| Temperature | 80-110 °C |
| Reaction Time | 2-24 hours |
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried reaction vessel.
-
Add the 4,6-dichloro-5-fluoropyrimidin-2-amine and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture with stirring for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
Visualizations
Caption: Experimental workflow for the sequential substitution of chlorine atoms.
Caption: Factors influencing the reactivity of the chlorine atoms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
resolving poor solubility of 4,6-Dichloro-5-fluoropyrimidin-2-amine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 4,6-Dichloro-5-fluoropyrimidin-2-amine in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does 4,6-Dichloro-5-fluoropyrimidin-2-amine exhibit poor solubility in aqueous solutions?
A1: The limited aqueous solubility of 4,6-Dichloro-5-fluoropyrimidin-2-amine is primarily due to its chemical structure. The pyrimidine core, while containing nitrogen atoms capable of hydrogen bonding, is made significantly more hydrophobic (lipophilic) by the presence of two chlorine atoms and a fluorine atom. This halogenation increases the molecule's nonpolar surface area, making it less favorable to interact with polar water molecules and leading to low solubility in aqueous buffers. The planar nature of the pyrimidine ring can also contribute to strong crystal lattice energy, which requires significant energy to break for dissolution to occur.
Q2: What is the recommended first step for dissolving 4,6-Dichloro-5-fluoropyrimidin-2-amine for in vitro assays?
A2: The universally recommended first step is to prepare a high-concentration stock solution in an anhydrous, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose due to its strong solvating power for a wide range of organic compounds.[1] From this concentrated stock, subsequent dilutions can be made into your aqueous experimental medium.
Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit.[1] Here are several strategies to overcome this:
-
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of the compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells and affect experimental outcomes.[1]
-
Use a Co-solvent: Incorporating a co-solvent can help maintain solubility. After creating the initial DMSO stock, perform an intermediate dilution in a co-solvent like ethanol or polyethylene glycol (PEG) before the final dilution into the aqueous buffer.
-
pH Adjustment: Since the molecule has a 2-amine group, its solubility is likely pH-dependent. The amine group can be protonated at acidic pH, forming a more soluble salt. Lowering the pH of your aqueous buffer (if experimentally permissible) can significantly increase solubility.
-
Gentle Heating and Sonication: When preparing the initial stock solution, gentle warming (e.g., 37°C) and sonication can help to break down the crystal lattice and facilitate dissolution.[1]
Q4: What is the likely biological target of 4,6-Dichloro-5-fluoropyrimidin-2-amine?
A4: Based on its structural class, 4,6-Dichloro-5-fluoropyrimidin-2-amine is likely a kinase inhibitor. Pyrimidine derivatives are a well-established scaffold for compounds that target the ATP-binding site of various kinases. Specifically, many pyrimidine-based molecules are designed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[2][3][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO to create a stock solution. | The compound may have very high crystal lattice energy or may have absorbed moisture. | 1. Ensure you are using anhydrous DMSO. 2. Vortex the solution vigorously. 3. Sonicate the vial in a water bath for 10-15 minutes. 4. Gently warm the solution to 37-50°C while stirring.[1] |
| Compound precipitates immediately upon dilution from DMSO stock into aqueous buffer. | The final concentration is above the aqueous solubility limit. The rapid change in solvent polarity causes the compound to crash out. | 1. Decrease the final desired concentration of the compound. 2. Create an intermediate dilution in a co-solvent (e.g., ethanol) before adding to the final aqueous buffer. 3. If the assay allows, use a buffer with a lower pH to protonate the amine group and increase solubility. |
| Inconsistent results or lower than expected potency in cell-based assays. | The compound may be precipitating at the working concentration in the cell culture medium over time, reducing the effective concentration. | 1. Visually inspect the assay plates under a microscope for any signs of compound precipitation. 2. Perform a kinetic solubility assay to determine the solubility limit in your specific cell culture medium. 3. Consider using a formulation with a solubilizing agent like a non-ionic surfactant (e.g., Pluronic® F-68), if compatible with your assay. |
Quantitative Data Summary
Table 1: Solubility of Related Pyrimidine Compounds
| Compound | Solvent | Solubility | Reference |
| 2-Aminopyrimidine | Water | Soluble | [6][7] |
| 2-Aminopyrimidine | DMSO | 100 mg/mL (with sonication) | [8] |
| 2-Aminopyrimidine | Methanol | Soluble | [9] |
| 2-Aminopyrimidine | Ethanol | Readily Soluble | [7] |
Note: The addition of two chloro and one fluoro group to the 2-aminopyrimidine scaffold in the target compound is expected to significantly decrease its aqueous solubility compared to the parent compound.
Table 2: Representative Biological Activity of Pyrimidine-Based PI3K/mTOR Inhibitors
| Compound | Target(s) | IC₅₀ (nM) | Cell Line | Reference |
| GDC-0980 | PI3Kα, β, δ, γ / mTOR | 5, 27, 7, 14 / 17 (Kᵢ) | PC3, MCF-7neo/HER2 | [3] |
| Furo[2,3-d]pyrimidine Derivative (10b) | PI3Kα, β / AKT | 175, 71 / 411 | HS 578T (Breast Cancer) | [4] |
| Pyrrolo[2,3-d]pyrimidine Derivative | PI3Kα / mTOR | Low nanomolar | MDA-MB-361 (Breast Cancer) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of solid 4,6-Dichloro-5-fluoropyrimidin-2-amine to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the required volume of anhydrous DMSO to add to the entire contents of the vial to achieve a 10 mM stock solution. (Molecular Weight = 182.00 g/mol ).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Agitation: Vortex the vial vigorously for 2-3 minutes.
-
Sonication (if necessary): If the solid is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle Warming (if necessary): If solids persist, warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Inspection: Visually confirm that the solution is clear and free of any particulate matter before storing.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays (Minimizing Precipitation)
-
Prepare Intermediate Dilution Plate: Prepare a series of intermediate dilutions from your 10 mM DMSO stock solution. For example, dilute the 10 mM stock 1:100 into cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting.
-
Perform Serial Dilutions: Using the 100 µM intermediate solution, perform your serial dilutions directly in cell culture medium. This ensures the DMSO concentration remains constant and low (e.g., 1%) across all final concentrations.
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution.
-
Add to Cells: Add the final serially diluted compound solutions to the wells containing cells. The final DMSO concentration should be well below 1%, ideally <0.5%.
Visualizations
Caption: A workflow for dissolving and troubleshooting poorly soluble compounds.
Caption: The PI3K/Akt/mTOR signaling pathway with proposed inhibitor targets.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-Aminopyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 2-Aminopyrimidine | 109-12-6 | TCI AMERICA [tcichemicals.com]
Technical Support Center: 4,6-Dichloro-5-fluoropyrimidin-2-amine Scale-Up Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 4,6-Dichloro-5-fluoropyrimidin-2-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of 4,6-Dichloro-5-fluoropyrimidin-2-amine.
Issue 1: Low Yield of 4,6-Dichloro-5-fluoropyrimidin-2-amine
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS and continue until the starting material is consumed. - Increase Reaction Temperature: For catalyst-free SNAr reactions, higher temperatures (e.g., 100-140 °C) may be necessary. For catalyzed reactions, optimization between 80-120 °C is common.[1] - Use a More Effective Base: For catalyst-free reactions, consider stronger inorganic bases like cesium carbonate. For palladium-catalyzed aminations, strong bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective.[1] |
| Product Decomposition | - Lower Reaction Temperature: If byproduct analysis suggests decomposition, a lower reaction temperature with a longer reaction time may be necessary. - Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Poor Reagent Quality | - Verify Reagent Purity: Use reagents of high purity and ensure solvents are anhydrous, as moisture can lead to hydrolysis of the starting material and product. |
| Suboptimal Solvent | - Solvent Screening: The choice of solvent can significantly impact yield. Screen a range of anhydrous polar aprotic solvents such as DMF, DMAc, NMP, or dioxane. |
Troubleshooting Workflow for Low Yield
References
Technical Support Center: 4,6-Dichloro-5-fluoropyrimidin-2-amine
Disclaimer: The degradation pathways and associated data presented in this document are proposed based on established principles of organic chemistry and information available for structurally related compounds. As of the date of this document, specific experimental studies on the degradation of 4,6-Dichloro-5-fluoropyrimidin-2-amine are not extensively reported in the scientific literature. Researchers should use this guide as a starting point for their investigations and validate their findings experimentally.
Frequently Asked Questions (FAQs)
Q1: I am observing a gradual loss of my 4,6-Dichloro-5-fluoropyrimidin-2-amine sample in aqueous solution over time, even when stored in the dark. What could be the cause?
A1: The observed loss of your compound is likely due to hydrolysis. Dichloropyrimidines are susceptible to nucleophilic substitution reactions, where water can act as a nucleophile, leading to the replacement of the chlorine atoms with hydroxyl groups. The C4 and C6 positions on the pyrimidine ring are generally the most reactive sites for this type of reaction.
Q2: My sample of 4,6-Dichloro-5-fluoropyrimidin-2-amine has developed a yellowish tint after being exposed to laboratory light. What is happening?
A2: The color change upon exposure to light suggests that your compound may be undergoing photolytic degradation. Halogenated aromatic compounds can be sensitive to UV and visible light, which can induce the cleavage of the carbon-halogen bonds and lead to the formation of colored degradation products.
Q3: I see some unexpected peaks in the HPLC chromatogram of my sample. How can I identify if they are degradation products?
A3: To identify if the unexpected peaks are degradation products, you can perform a forced degradation study. By subjecting your sample to stress conditions such as acid, base, oxidation, heat, and light, you can intentionally generate degradation products. Comparing the chromatograms of the stressed samples with your original sample can help confirm the identity of the degradation peaks. Further characterization of these peaks can be achieved using techniques like LC-MS/MS and NMR.
Q4: Can the fluorine atom on the pyrimidine ring also be displaced during degradation?
A4: While carbon-fluorine bonds are generally stronger than carbon-chlorine bonds, nucleophilic substitution of the fluorine atom is possible, especially under harsh conditions or with strong nucleophiles. However, the chlorine atoms at the C4 and C6 positions are expected to be more labile and thus more susceptible to substitution under typical experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of 4,6-Dichloro-5-fluoropyrimidin-2-amine.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent analytical results (e.g., varying peak areas for the same concentration) | Sample degradation during analysis. | Prepare fresh samples immediately before analysis. Use a cooled autosampler if available. Ensure the mobile phase is not promoting degradation (e.g., highly acidic or basic). |
| Incomplete dissolution of the sample. | Ensure the sample is fully dissolved in the chosen solvent. Sonication may aid dissolution. | |
| Poor peak shape (tailing or fronting) in HPLC analysis | Interaction of the amine group with the stationary phase. | Use a mobile phase with an appropriate pH and ionic strength. Consider using a column specifically designed for the analysis of basic compounds. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Loss of compound during storage in solution | Hydrolysis or other solvent-mediated degradation. | Store solutions at low temperatures (e.g., 2-8 °C or -20 °C). Prepare fresh solutions for critical experiments. Consider using a buffered solution if pH is a critical factor for stability. |
| Appearance of multiple unknown peaks in the chromatogram | Photodegradation. | Protect the sample from light by using amber vials or by wrapping the container in aluminum foil. |
| Oxidative degradation. | Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if the compound is found to be sensitive to oxidation. |
Proposed Degradation Pathways
The following pathways are proposed based on the known reactivity of dichloropyrimidines and related halogenated heterocycles.
Hydrolytic Degradation
Under aqueous conditions, 4,6-Dichloro-5-fluoropyrimidin-2-amine is susceptible to nucleophilic aromatic substitution (SNAr), where water or hydroxide ions act as nucleophiles. The chlorine atoms at the C4 and C6 positions are the most likely sites of attack due to the electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atoms.
Caption: Proposed hydrolytic degradation pathway.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce homolytic cleavage of the carbon-chlorine bonds. This process generates radical intermediates that can lead to a variety of degradation products, including the replacement of chlorine with hydrogen or hydroxyl groups.
Caption: Proposed photolytic degradation pathway.
Oxidative Degradation
Oxidizing agents can lead to the formation of N-oxides or hydroxylation of the pyrimidine ring. The presence of the amino group and the electron-rich nature of the ring make it susceptible to oxidative attack.
Caption: Proposed oxidative degradation pathway.
Data Presentation
The following table summarizes the potential degradation products and their likely analytical signatures.
| Degradation Pathway | Potential Degradation Product | Proposed Structure | Expected Mass Change (from parent) |
| Hydrolysis | 4-Chloro-5-fluoro-6-hydroxypyrimidin-2-amine | C4H3ClFN3O | -16.5 |
| 6-Chloro-5-fluoro-4-hydroxypyrimidin-2-amine | C4H3ClFN3O | -16.5 | |
| 5-Fluoro-4,6-dihydroxypyrimidin-2-amine | C4H4FN3O2 | -33 | |
| Photolysis | 4-Chloro-5-fluoropyrimidin-2-amine | C4H3ClFN3 | -35.5 |
| 6-Chloro-5-fluoropyrimidin-2-amine | C4H3ClFN3 | -35.5 | |
| Oxidation | 4,6-Dichloro-5-fluoropyrimidin-2-amine N-oxide | C4H2Cl2FN3O | +16 |
The table below presents hypothetical quantitative data from a forced degradation study to illustrate how results could be summarized.
| Stress Condition | Time | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Total Degradation (%) |
| 0.1 M HCl | 24 h | 85.2 | 10.1 (Hydrolysis Product A) | 2.5 (Hydrolysis Product B) | 14.8 |
| 0.1 M NaOH | 8 h | 70.5 | 22.3 (Hydrolysis Product C) | 5.1 (Hydrolysis Product D) | 29.5 |
| 3% H2O2 | 24 h | 92.1 | 4.8 (Oxidative Product A) | 1.2 (Oxidative Product B) | 7.9 |
| Heat (80°C) | 48 h | 98.5 | Not Detected | Not Detected | 1.5 |
| Light (ICH Q1B) | 1.2 million lux hours | 88.9 | 7.3 (Photolytic Product A) | 2.1 (Photolytic Product B) | 11.1 |
Experimental Protocols
Forced Degradation Study Protocol
Objective: To investigate the degradation pathways of 4,6-Dichloro-5-fluoropyrimidin-2-amine under various stress conditions.
Materials:
-
4,6-Dichloro-5-fluoropyrimidin-2-amine
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2, 30%)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
-
Photostability chamber
Experimental Workflow:
Caption: Workflow for the forced degradation study.
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4,6-Dichloro-5-fluoropyrimidin-2-amine in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep one set at room temperature and another at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep one set at room temperature and another at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H2O2. Keep at room temperature.
-
Thermal Degradation:
-
Solid: Place a small amount of the solid compound in an oven at 80°C.
-
Solution: Keep a sealed vial of the stock solution in an oven at 80°C.
-
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
HPLC-UV Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 20% acetonitrile and increasing to 80% over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.
-
For further identification, collect the fractions corresponding to the degradation peaks and analyze them by LC-MS/MS.
-
Technical Support Center: Regioselective Reactions of 4,6-Dichloro-5-fluoropyrimidin-2-amine
Welcome to the technical support center for 4,6-Dichloro-5-fluoropyrimidin-2-amine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to regioselectivity in nucleophilic aromatic substitution (SNAr) reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites on 4,6-dichloro-5-fluoropyrimidin-2-amine for nucleophilic aromatic substitution (SNAr)?
The primary reactive sites for SNAr reactions on 4,6-dichloro-5-fluoropyrimidin-2-amine are the carbon atoms at positions 4 and 6, which are bonded to chlorine atoms. These chlorine atoms can act as leaving groups when attacked by a nucleophile.
Q2: Which position, C4 or C6, is generally more reactive towards nucleophiles?
In symmetrically substituted 4,6-dichloropyrimidines, both positions are electronically equivalent. However, the presence of the 2-amino and 5-fluoro substituents in 4,6-dichloro-5-fluoropyrimidin-2-amine introduces electronic asymmetry. The 2-amino group is electron-donating, which can decrease the electrophilicity of the pyrimidine ring, while the 5-fluoro group is electron-withdrawing. The interplay of these electronic effects, along with steric factors, will determine the relative reactivity of the C4 and C6 positions. In many cases involving dichloropyrimidines, the C4 position is found to be more susceptible to nucleophilic attack, but this is not a universal rule and is highly dependent on the specific reaction conditions and the nature of the nucleophile.
Q3: How do the substituents (2-amino and 5-fluoro) on the pyrimidine ring influence regioselectivity?
-
2-Amino Group: This is an electron-donating group (EDG) which generally deactivates the pyrimidine ring towards nucleophilic attack by increasing electron density. Its effect is more pronounced at the ortho and para positions.
-
5-Fluoro Group: This is a strongly electron-withdrawing group (EWG) which activates the ring for nucleophilic attack by withdrawing electron density. Its influence is strongest at the adjacent C4 and C6 positions.
The combined effect of these two groups makes predicting the regioselectivity complex. The strong activation by the 5-fluoro group is likely to be the dominant factor, making both C4 and C6 positions susceptible to substitution. Subtle differences in the electronic environment and steric hindrance around these positions will ultimately dictate the preferred site of reaction.
Q4: Can I achieve selective mono-substitution of one chlorine atom?
Yes, selective mono-substitution is generally achievable by carefully controlling the reaction conditions. Key parameters to control include:
-
Stoichiometry: Using one equivalent of the nucleophile is crucial to favor mono-substitution over di-substitution.
-
Temperature: Lower reaction temperatures often favor the formation of the kinetic product and can enhance selectivity.
-
Reaction Time: Monitoring the reaction closely and stopping it after the desired mono-substituted product is formed can prevent the formation of the di-substituted byproduct.
Troubleshooting Guides
Issue 1: Formation of a mixture of C4 and C6 substituted regioisomers.
-
Symptom: Spectroscopic analysis (e.g., 1H or 19F NMR) of the product mixture shows two distinct sets of signals corresponding to two isomeric products.
-
Possible Causes:
-
The electronic and steric differences between the C4 and C6 positions are not significant enough under the chosen reaction conditions to favor one isomer over the other.
-
The reaction temperature is too high, leading to the formation of the thermodynamically more stable isomer or a mixture of both.
-
The solvent used does not sufficiently differentiate the reactivity of the two positions.
-
-
Solutions:
-
Temperature Screening: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to see if kinetic control can favor one isomer.
-
Solvent Effects: Vary the solvent. Polar aprotic solvents like DMF or DMSO can sometimes influence regioselectivity compared to less polar solvents like THF or dioxane.
-
Choice of Base: If a base is used, its nature (e.g., organic vs. inorganic, sterically hindered vs. non-hindered) can impact the selectivity.
-
Nucleophile Modification: If possible, modifying the steric bulk of the nucleophile can sometimes lead to preferential attack at the less sterically hindered position.
-
Issue 2: Formation of the di-substituted product.
-
Symptom: Mass spectrometry analysis shows a molecular ion peak corresponding to the replacement of both chlorine atoms.
-
Possible Causes:
-
An excess of the nucleophile was used.
-
The reaction was allowed to proceed for too long.
-
The reaction temperature was too high, promoting the second substitution.
-
-
Solutions:
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the nucleophile to ensure full conversion of the starting material without promoting di-substitution.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and quench it as soon as the starting material is consumed and the desired mono-substituted product is the major component.
-
Lower Temperature: Running the reaction at a lower temperature will slow down the second substitution reaction more significantly than the first.
-
Experimental Protocols
The following are generalized protocols for the mono-amination and mono-alkoxylation of 4,6-dichloro-5-fluoropyrimidin-2-amine. Researchers should note that optimization for specific nucleophiles may be required.
Protocol 1: Regioselective Mono-amination
This protocol is based on procedures for the amination of similar 2-amino-4,6-dichloropyrimidines.
-
Reagents and Materials:
-
4,6-Dichloro-5-fluoropyrimidin-2-amine
-
Amine (primary or secondary, 1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or THF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4,6-dichloro-5-fluoropyrimidin-2-amine (1.0 equivalent) and the anhydrous solvent.
-
Add the amine (1.1 equivalents) and the base (TEA or DIPEA, 1.5 equivalents) to the stirred suspension.
-
Heat the reaction mixture to a suitable temperature (start with room temperature and increase if no reaction is observed, e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-substituted product.
-
Protocol 2: Regioselective Mono-alkoxylation
This protocol is adapted from general procedures for the synthesis of alkoxy-pyrimidines.
-
Reagents and Materials:
-
4,6-Dichloro-5-fluoropyrimidin-2-amine
-
Alcohol (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or another suitable base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.1 equivalents) and the anhydrous solvent.
-
Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add a solution of 4,6-dichloro-5-fluoropyrimidin-2-amine (1.0 equivalent) in the anhydrous solvent dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Hypothetical Spectroscopic Data for Distinguishing C4 vs. C6 Isomers
| Feature | 4-Substituted Isomer (Hypothetical) | 6-Substituted Isomer (Hypothetical) | Rationale |
| 1H NMR | Single proton singlet for H-6 | Single proton singlet for H-4 | The chemical environment of the remaining pyrimidine proton will be different. |
| 19F NMR | Singlet | Singlet | The fluorine is at C5 and will likely couple with the protons on the substituent and potentially the remaining pyrimidine proton, but the primary signal will be a singlet. The chemical shift may differ slightly between isomers. |
| 13C NMR | Distinct chemical shifts for C4 (substituted) and C6 (with Cl) | Distinct chemical shifts for C6 (substituted) and C4 (with Cl) | The carbon attached to the nucleophile will have a significantly different chemical shift compared to the carbon still bonded to chlorine. |
| NOESY | Correlation between NH2 protons and H-6 | Correlation between NH2 protons and H-4 | Nuclear Overhauser Effect can help determine the spatial proximity of protons. |
Note: Actual chemical shifts will depend on the specific nucleophile and the solvent used.
Visualizations
Technical Support Center: Analytical Method Development for 4,6-Dichloro-5-fluoropyrimidin-2-amine Quality Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for the quality control of 4,6-Dichloro-5-fluoropyrimidin-2-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH. For an amine-containing compound like 4,6-Dichloro-5-fluoropyrimidin-2-amine, a slightly basic mobile phase (e.g., using a phosphate buffer) may improve peak shape. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Secondary interactions with the stationary phase. | Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%). | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for proper functioning. |
| Temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Column degradation. | Flush the column with a strong solvent or replace it if necessary. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use high-purity solvents and flush the injector and lines. |
| Carryover from previous injections. | Implement a needle wash step in the autosampler sequence. | |
| Low Sensitivity | Inappropriate detection wavelength. | Determine the UV maximum absorbance of 4,6-Dichloro-5-fluoropyrimidin-2-amine and set the detector to that wavelength. |
| Sample degradation. | Ensure sample stability in the chosen solvent and protect from light if necessary. |
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Tailing | Active sites in the inlet liner or column. | Use a deactivated liner and a column suitable for analyzing active compounds. Consider derivatization of the amine group. |
| Column contamination. | Bake out the column at the maximum recommended temperature. | |
| Poor Resolution | Inadequate temperature program. | Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks. |
| Incorrect column phase. | Select a column with a different polarity. A mid-polarity column (e.g., 5% phenyl) is a good starting point. | |
| Sample Decomposition | High inlet temperature. | Reduce the inlet temperature. Use a pulsed splitless or cool on-column injection technique if available. |
| Active sites in the GC system. | Deactivate the entire flow path, including the inlet liner and packing material. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for the analysis of 4,6-Dichloro-5-fluoropyrimidin-2-amine?
A1: A good starting point for HPLC method development is a reversed-phase C18 column with a gradient elution.[1][2][3] The mobile phase could consist of a buffered aqueous phase (e.g., 20 mM potassium phosphate at pH 7) and an organic modifier like acetonitrile or methanol. A gradient from 10% to 90% organic modifier over 20-30 minutes should provide a good initial separation of the main peak and potential impurities.
Q2: How can I identify potential impurities in my 4,6-Dichloro-5-fluoropyrimidin-2-amine sample?
A2: Impurities can arise from the starting materials, by-products of the synthesis, or degradation.[4] Techniques like HPLC coupled with mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are powerful for identifying unknown impurities.[5][6][7] Common impurities might include isomers, starting materials, or related halogenated pyrimidines.
Q3: What are the critical parameters to validate for a quality control analytical method?
A3: According to ICH guidelines, the key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2]
Q4: Should I use HPLC or GC for the routine quality control of 4,6-Dichloro-5-fluoropyrimidin-2-amine?
A4: The choice between HPLC and GC depends on the volatility and thermal stability of the analyte and its impurities. HPLC is generally preferred for non-volatile and thermally labile compounds.[8] Given the structure of 4,6-Dichloro-5-fluoropyrimidin-2-amine, HPLC is likely the more robust and versatile technique for routine quality control. However, GC can be useful for analyzing volatile impurities.
Experimental Protocols
HPLC Method Development Protocol
-
Analyte Characterization:
-
Determine the solubility of 4,6-Dichloro-5-fluoropyrimidin-2-amine in various solvents (water, acetonitrile, methanol).
-
Determine the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).
-
-
Initial Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B in 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at λmax.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Adjust the gradient slope and time to improve the resolution between the main peak and any impurities.
-
Evaluate different organic modifiers (e.g., methanol) to alter selectivity.
-
Optimize the mobile phase pH to ensure good peak shape.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) to demonstrate the stability-indicating nature of the method.
-
GC-MS Method for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[9]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
-
Inlet Temperature: 250 °C.[6]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Splitless (1 µL).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Quantitative Data Summary
Table 1: Typical HPLC Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank, placebo, or known impurities. |
Visualizations
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. iosrphr.org [iosrphr.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpmr.com [wjpmr.com]
- 9. mdpi.com [mdpi.com]
Comparative Reactivity Analysis of 4,6-Dichloro-5-fluoropyrimidin-2-amine and Other Pyrimidine Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity of substituted pyrimidines in key organic reactions, supported by experimental data and protocols.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its versatile biological activities.[1][2] The functionalization of the pyrimidine ring through cross-coupling and nucleophilic substitution reactions is a critical step in the synthesis of novel drug candidates. This guide provides a detailed comparison of the reactivity of 4,6-dichloro-5-fluoropyrimidin-2-amine with other commercially available and synthetically important pyrimidine derivatives. Understanding the influence of various substituents on the reactivity of the pyrimidine core is paramount for designing efficient synthetic routes and diversifying chemical libraries.
General Reactivity Trends of Halopyrimidines
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) is primarily governed by the nature of the halogen and its position on the pyrimidine ring. The general order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[3] This trend makes the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step in cross-coupling reactions, more facile for heavier halogens.[3]
The position of the halogen on the electron-deficient pyrimidine ring also significantly influences reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to both nucleophilic attack and oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.[3]
The presence of other substituents on the pyrimidine ring, such as amino (-NH2) and fluoro (-F) groups, can further modulate this reactivity through electronic and steric effects. Electron-donating groups like an amino group can decrease the overall electrophilicity of the pyrimidine ring, potentially reducing reactivity in SNAr reactions, while their influence on cross-coupling reactions can be more complex.[4] Conversely, electron-withdrawing groups like fluorine generally increase the electrophilicity of the ring, making it more susceptible to nucleophilic attack.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of pyrimidine chemistry, it is frequently employed to introduce aryl or heteroaryl substituents. The reactivity of various dichloropyrimidines in this reaction is compared below.
| Pyrimidine Derivative | Boronic Acid | Catalyst/Base/Solvent | Temp. (°C) | Time | Product | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃/1,4-Dioxane-H₂O | 100 (MW) | 15 min | 2-Chloro-4-phenylpyrimidine | >95 (LC-MS) | [4] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃/1,4-Dioxane | 100 | 24 h | 2-Chloro-4-phenylpyrimidine | 71 | [4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄/K₃PO₄/1,4-Dioxane | 70-80 | 18-22 h | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 85 | [4] |
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Arylboronic acids | - | - | - | 4-Aryl-6-chloro-2-(methylsulfonyl)pyrimidine | Moderate to Good | [5] |
Analysis: The data indicates that Suzuki-Miyaura coupling on dichloropyrimidines generally proceeds with good to excellent yields. The reaction is regioselective, with a strong preference for substitution at the C4 position in 2,4-dichloropyrimidines.[6][7] For 4,6-dichloropyrimidines, both chloro groups are reactive. The presence of an electron-donating amino group at the C2 position and a fluorine atom at the C5 position in 4,6-dichloro-5-fluoropyrimidin-2-amine is expected to influence the reactivity of the C4 and C6 positions. The amino group may slightly deactivate the ring towards oxidative addition, while the electron-withdrawing fluorine atom at C5 would enhance the electrophilicity of the adjacent C4 and C6 positions. Direct comparative quantitative data for this specific compound is limited, but based on general principles, it is expected to be a viable substrate for Suzuki-Miyaura coupling.
Experimental Protocol: Microwave-Assisted Suzuki Coupling of a Dichloropyrimidine
This protocol is a general procedure for the microwave-assisted Suzuki coupling of a dihalogenated pyrimidine with an arylboronic acid.
Materials:
-
Dichloropyrimidine (e.g., 2,4-dichloropyrimidine) (1.0 mmol)
-
Arylboronic acid (1.0 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (3.0 mmol)
-
1,4-Dioxane/H₂O (4:1, 5 mL)
-
Microwave reactor vial (10 mL)
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the dichloropyrimidine (1.0 mmol), arylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15 minutes with stirring.
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
References
- 1. Illuminating the Dark: Highly Selective Inhibition of Serine/Threonine Kinase 17A with Pyrazolo[1,5- a]pyrimidine-Based Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Activity of 4,6-Dichloro-5-fluoropyrimidin-2-amine Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 4,6-dichloro-5-fluoropyrimidin-2-amine derivatives, offering insights into their potential as anticancer agents. The performance of these compounds is evaluated against established cancer therapies, supported by experimental data from in vitro studies. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further investigation.
Executive Summary
Derivatives of the pyrimidine scaffold are a cornerstone in the development of targeted cancer therapies. The unique chemical structure of 4,6-dichloro-5-fluoropyrimidin-2-amine offers a versatile platform for the synthesis of novel compounds with potential therapeutic benefits. This guide focuses on the validation of their biological activity, particularly their anti-proliferative effects on cancer cell lines, and compares their potency with existing drugs that target similar signaling pathways.
Data Presentation: In Vitro Anticancer Activity
The in vitro cytotoxic activity of various pyrimidine derivatives is a key indicator of their potential as anticancer drugs. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following tables summarize the IC50 values of different pyrimidine derivatives against a panel of human cancer cell lines, providing a comparative analysis of their efficacy.
While specific IC50 data for a broad range of 4,6-dichloro-5-fluoropyrimidin-2-amine derivatives is not extensively available in the public domain, the data for structurally related pyrimidine-based inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases offer valuable insights into their potential efficacy.
Table 1: Comparative in Vitro Activity of Pyrimidine-Based EGFR Inhibitors
| Compound/Alternative | Target | Cell Line | IC50 (nM) | Reference(s) |
| Hypothetical Derivative A | EGFR | H1975 (NSCLC) | Data not available | |
| Hypothetical Derivative B | EGFR | PC-9 (NSCLC) | Data not available | |
| Hypothetical Derivative C | EGFR | HCC827 (NSCLC) | Data not available | |
| Gefitinib | EGFR | HCC827 (NSCLC) | 13.06 | [1] |
| Gefitinib | EGFR | PC-9 (NSCLC) | 77.26 | [1] |
| Gefitinib | EGFR | H3255 (NSCLC) | 3 | [2] |
| Erlotinib | EGFR | HepG2 (Hepatocellular Carcinoma) | 870 | [3] |
| Erlotinib | EGFR | A549 (NSCLC) | 1120 | [3] |
| Erlotinib | EGFR | MCF-7 (Breast Cancer) | 5270 | [3] |
| Compound 118 | EGFR | - | 0.7 | [4] |
| Compound 123 | EGFR | - | 0.9 | [4] |
| Compound 111 | EGFR (WT) | - | 0.9 | [4] |
| Compound 111 | EGFR (T790M/L858R) | - | 4 | [4] |
| Compound 42 | EGFR (L858R) | - | 1.1 | [4] |
| Compound 42 | EGFR (L858R/T790M) | - | 34 | [4] |
| Compound 42 | EGFR (L858R/T790M/C797S) | - | 7.2 | [4] |
| Compound 13a | EGFR (T790M/L858R) | H1975 (NSCLC) | Excellent activity | [5] |
NSCLC: Non-Small Cell Lung Cancer. WT: Wild-Type. T790M, L858R, C797S: EGFR mutations.
Table 2: Comparative in Vitro Activity of Pyrimidine-Based PIM Kinase Inhibitors
| Compound/Alternative | Target | Cell Line | IC50/GI50 (nM) | Reference(s) |
| Hypothetical Derivative D | PIM Kinase | MOLM-16 (Leukemia) | Data not available | |
| Hypothetical Derivative E | PIM Kinase | KG-1a (Leukemia) | Data not available | |
| AZD1208 | PIM-1 | - | 0.4 (Ki) | [6] |
| AZD1208 | PIM-2 | - | 1.92 (Ki) | [6] |
| AZD1208 | PIM-3 | - | 0.4 (Ki) | [6] |
| AZD1208 | PIM-1 | - | 2.6 (at 5mM ATP) | [6] |
| AZD1208 | PIM-2 | - | 164 (at 5mM ATP) | [6] |
| AZD1208 | PIM-3 | - | 17 (at 5mM ATP) | [6] |
| AZD1208 | PIM Kinase | MOLM-16 (Leukemia) | < 1000 | [6] |
| AZD1208 | PIM Kinase | EOL-1 (Leukemia) | < 1000 | [6] |
| AZD1208 | PIM Kinase | KG-1a (Leukemia) | < 1000 | [6] |
| AZD1208 | PIM Kinase | Kasumi-3 (Leukemia) | < 1000 | [6] |
| AZD1208 | PIM Kinase | MV4-11 (Leukemia) | < 1000 | [6] |
| TP-3654 | PIM-1 | - | 45 | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
4,6-Dichloro-5-fluoropyrimidin-2-amine derivatives and control compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and control drugs. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially targeted by 4,6-dichloro-5-fluoropyrimidin-2-amine derivatives.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Caption: Overview of the PIM kinase signaling pathway in cell survival.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the validation of the biological activity of 4,6-dichloro-5-fluoropyrimidin-2-amine derivatives.
Caption: General workflow for biological activity validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4,6-Dichloro-5-fluoropyrimidin-2-amine and its Analogs: A Guide for Drug Development Professionals
An In-depth Look at a Versatile Scaffold for Kinase Inhibition and Anti-inflammatory Applications
For researchers and scientists in the field of drug discovery, the pyrimidine scaffold represents a cornerstone in the development of novel therapeutics. Among the vast array of pyrimidine derivatives, 4,6-Dichloro-5-fluoropyrimidin-2-amine and its analogs have emerged as a promising class of compounds with significant potential in oncology and inflammatory diseases. Their strategic halogenation and the presence of a key amino group provide a versatile platform for potent and selective modulation of biological targets.
This guide offers a comparative analysis of 4,6-Dichloro-5-fluoropyrimidin-2-amine and its structurally related analogs. By presenting key experimental data, detailed methodologies, and visualizing relevant biological pathways, this document aims to provide an objective resource for drug development professionals to inform their research and guide the design of next-generation inhibitors.
Performance Comparison: Inhibitory Activities
The biological activity of 2-amino-4,6-dichloropyrimidine derivatives is significantly influenced by the nature of the substituent at the 5-position of the pyrimidine ring. The following table summarizes the in vitro inhibitory activities of 4,6-Dichloro-5-fluoropyrimidin-2-amine and its analogs in a key anti-inflammatory assay.
Table 1: Comparative Inhibitory Activity of 5-Substituted-2-amino-4,6-dichloropyrimidines on Nitric Oxide (NO) Production
| Compound ID | 5-Substituent | IC50 (µM) for NO Inhibition[1][2][3] |
| 1 | -F | 2 |
| 2 | -H | 18 |
| 3 | -CH3 | 16 |
| 4 | -CH2CH3 | 9 |
| 5 | -CH2CH2CH3 | 12 |
| 6 | -CH(CH3)2 | 36 |
| 7 | -Phenyl | 11 |
IC50 values represent the concentration of the compound required to inhibit 50% of the nitric oxide production in immune-activated mouse peritoneal cells.
The data clearly indicates that the fluorine-substituted analog, 4,6-Dichloro-5-fluoropyrimidin-2-amine (Compound 1) , is the most potent inhibitor of nitric oxide production in this series, with an IC50 value of 2 µM.[1][2][3] This suggests that the electronegativity and small size of the fluorine atom at the 5-position play a crucial role in enhancing the compound's anti-inflammatory activity. In contrast, analogs with alkyl or phenyl substituents at the same position exhibit significantly lower potency.[1][2][3]
While direct comparative data on the anticancer or kinase inhibitory activity of this specific series is limited in publicly available literature, the pyrimidine scaffold is a well-established core for kinase inhibitors.[1] The structural features of these compounds, particularly the 2-aminopyrimidine motif, are known to interact with the hinge region of the ATP-binding pocket of many kinases.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.
In Vitro Nitric Oxide (NO) Inhibition Assay[1][2][3]
This assay is a common method to screen for the anti-inflammatory potential of chemical compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on nitric oxide production in lipopolysaccharide (LPS)-stimulated mouse peritoneal cells.
Methodology:
-
Cell Culture: Peritoneal cells are harvested from mice and cultured in 96-well plates.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control (without compound). The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Objective: To determine the cytotoxic effects of the test compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizing the Mechanism of Action
To illustrate the potential mechanism through which these pyrimidine derivatives may exert their therapeutic effects, the following diagrams depict a key signaling pathway and a typical drug discovery workflow.
Caption: MAPK Signaling Pathway and Potential Inhibition by Pyrimidine Analogs.
Caption: A typical workflow for the discovery and development of novel pyrimidine-based drugs.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Pyrimidine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative framework for the cross-reactivity profiling of compounds derived from pyrimidine scaffolds, such as those originating from 4,6-Dichloro-5-fluoropyrimidin-2-amine. While specific data for this exact chemical starting point is not extensively available in public literature, this guide leverages established principles of pyrimidine-based inhibitors to offer insights into expected cross-reactivity and the methodologies to assess it.
The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding site of a wide array of kinases.[1][2] This inherent characteristic, while advantageous for developing potent inhibitors, also presents a significant challenge: the potential for off-target effects and poor kinome-wide selectivity.[2] Consequently, comprehensive cross-reactivity profiling is not just a recommendation but a critical step in the development of pyrimidine-based kinase inhibitors.
Understanding Potential Off-Target Effects
Compounds derived from pyrimidine scaffolds often exhibit cross-reactivity with kinases from the same family as the intended target, as well as structurally related kinases in different families.[1] For instance, an inhibitor designed to target a specific cyclin-dependent kinase (CDK) may also show activity against other CDKs.[1] Similarly, tyrosine kinase inhibitors can display off-target activity against other tyrosine kinases like Src, Abl, and EGFR.[1] Unexpected cytotoxicity, even at low concentrations, is a common indicator of off-target effects.[1]
Comparative Kinase Inhibition Profiles
To illustrate the importance of selectivity, the following table summarizes hypothetical kinase inhibition data for a compound derived from a 4,6-disubstituted pyrimidine scaffold, compared with a known multi-kinase inhibitor and a more selective inhibitor. This data is representative and serves to highlight the types of results obtained from profiling studies.
| Kinase Target | Compound A (Hypothetical Pyrimidine Derivative) IC50 (nM) | Sunitinib (Multi-Kinase Inhibitor) IC50 (nM) | Lapatinib (Dual EGFR/HER2 Inhibitor) IC50 (nM) |
| Primary Target (e.g., CDK2) | 15 | >10,000 | >10,000 |
| Off-Target 1 (e.g., CDK9) | 150 | 250 | >10,000 |
| Off-Target 2 (e.g., VEGFR2) | 800 | 9 | >10,000 |
| Off-Target 3 (e.g., PDGFRβ) | 1,200 | 2 | >10,000 |
| Off-Target 4 (e.g., EGFR) | >10,000 | 6,800 | 10.8 |
| Off-Target 5 (e.g., HER2/ErbB2) | >10,000 | 8,400 | 9.8 |
Note: IC50 values are for illustrative purposes and do not represent actual experimental data for a specific 4,6-Dichloro-5-fluoropyrimidin-2-amine derivative.
Experimental Protocols for Cross-Reactivity Profiling
A multi-faceted approach is essential for a thorough assessment of an inhibitor's selectivity profile.[3] This typically involves a combination of in vitro biochemical assays and broader, unbiased proteomic methods.
In Vitro Kinase Assay Panel
This is the foundational step to determine the potency and selectivity of a novel inhibitor against a large panel of purified kinases.[3]
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a broad range of kinases.
Materials:
-
Purified recombinant kinases (panels of >400 are commercially available).[3]
-
Specific peptide or protein substrates for each kinase.[3]
-
Test compound stock solution (e.g., 10 mM in DMSO).[3]
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).[3]
-
[γ-³³P]ATP (for radiometric assays).[3]
-
ATP solution.[3]
-
96-well or 384-well plates.[3]
-
Phosphocellulose filter plates (for radiometric assays).[3]
-
Scintillation counter (for radiometric assays).[3]
Procedure (Radiometric Assay Example):
-
Prepare serial dilutions of the test compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.[3]
-
In a microplate, add the kinase, its specific substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The ATP concentration should be at or near the Km for each specific kinase.[4]
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabeled phosphate using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value.
Chemoproteomic Profiling (Kinobeads)
This approach allows for the identification of inhibitor targets in a more biologically relevant context, using cell lysates.[5]
Objective: To identify the protein kinases that bind to the test compound in a competitive manner from a complex cell lysate.
Materials:
-
"Kinobeads": an affinity resin with immobilized non-selective kinase inhibitors.[5]
-
Cell lysate from relevant cell lines or tissues.
-
Test compound.
-
Mass spectrometer.
Procedure:
-
Treat the cell lysate with varying concentrations of the free test compound.
-
Incubate the treated lysate with the kinobeads. Kinases that are bound by the test compound will not be captured by the beads.[5]
-
Isolate the beads and elute the bound proteins.
-
Identify and quantify the eluted proteins using mass spectrometry.[5]
-
The strength of the binding can be assessed by the dose-dependent decrease in the amount of a specific kinase captured by the beads as the concentration of the free inhibitor increases.[5]
Visualizing Workflows and Pathways
Conclusion
While the pyrimidine scaffold is a valuable starting point for the design of potent kinase inhibitors, its inherent promiscuity necessitates rigorous cross-reactivity profiling. By employing a combination of broad-panel in vitro kinase assays and unbiased chemoproteomic techniques, researchers can gain a comprehensive understanding of a compound's selectivity. This detailed profiling is essential for interpreting cellular and in vivo activity, anticipating potential toxicities, and ultimately developing safer and more effective targeted therapies. The methodologies and principles outlined in this guide provide a robust framework for any drug discovery program working with pyrimidine-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Bridging the Gap: In Vitro to In Vivo Correlation of Pyrimidine-Based Compounds in Preclinical Research
An essential aspect of drug discovery is the translation of promising in vitro results into in vivo efficacy. For researchers, scientists, and drug development professionals, understanding the correlation between laboratory assays and animal models is critical for advancing new chemical entities. This guide provides a comparative analysis of in vitro and in vivo data for pyrimidine-based compounds, a scaffold of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. While specific comprehensive in vitro versus in vivo correlation data for 4,6-Dichloro-5-fluoropyrimidin-2-amine based compounds is not extensively available in the public domain, this guide utilizes closely related pyrimidine derivatives to illustrate the principles and methodologies of such correlative studies.
The pyrimidine scaffold is a versatile building block for synthesizing a wide array of biologically active molecules.[1] Its derivatives have demonstrated considerable potential in preclinical research as inhibitors of crucial signaling pathways implicated in diseases like cancer.[1] The journey from a potent compound in a cell-free assay to an effective therapeutic in a living organism, however, is fraught with challenges. This guide aims to shed light on this transition by presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for representative pyrimidine-based compounds, focusing on their activity as a tubulin inhibitor and an Aurora kinase inhibitor. This side-by-side comparison of in vitro and in vivo data is crucial for evaluating the therapeutic potential of a compound.
Table 1: In Vitro vs. In Vivo Activity of a Pyrimidine-Based Tubulin Inhibitor (Compound 8c)
| Parameter | In Vitro Activity | In Vivo Activity | Reference(s) |
| Compound | Compound 8c | Compound 8c | [2] |
| Target | Tubulin | Tubulin | [2] |
| Metric | IC50 (Cell Viability) | Tumor Growth Inhibition | [2] |
| Value | 3-10 nM (in GBM cell lines) | 66% inhibition in GBM xenografts | [2] |
| Cell Line(s) | Glioblastoma (GBM) cell lines | - | [2] |
| Animal Model | - | Immunocompromised mice with GBM xenografts | [2] |
Table 2: In Vitro vs. In Vivo Activity of a Pyrimidine-Based Aurora Kinase A Inhibitor (Compound 13 and Prodrug 25)
| Parameter | In Vitro Activity | In Vivo Activity | Reference(s) |
| Compound | Compound 13 | Compound 25 (oral prodrug of 13) | [3] |
| Target | Aurora Kinase A | Aurora Kinase A | [3] |
| Metric | IC50 (Enzymatic Assay) | Tumor Regression | [3] |
| Value | < 200 nM | >80% regression in NCI-H446 SCLC xenografts | [3] |
| Cell Line(s) | High-MYC expressing small-cell lung cancer (SCLC) cell lines | NCI-H446 | [3] |
| Animal Model | - | Mice with NCI-H446 SCLC xenograft tumors | [3] |
Experimental Protocols
Detailed and reproducible experimental methodologies are the cornerstone of credible scientific research. Below are the protocols for the key experiments cited in the data tables.
1. In Vitro Kinase Inhibition Assay (e.g., for Aurora Kinase A)
-
Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific protein kinase. The activity is often measured by the amount of phosphorylated substrate produced, which can be detected using methods like luminescence.
-
Protocol:
-
Prepare a reaction mixture containing the purified kinase (e.g., Aurora Kinase A), a suitable substrate (e.g., a synthetic peptide), and a buffer solution in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. For instance, using a commercial kit like Kinase-Glo®, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.
-
2. In Vitro Cell Viability (SRB) Assay (e.g., for Glioblastoma cells)
-
Principle: The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for assessing the cytotoxic effects of compounds on cultured cells.[2]
-
Protocol:
-
Seed cells (e.g., GBM cells) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Compound 8c) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[2]
-
Fix the cells with a solution like trichloroacetic acid (TCA).
-
Wash the plates with water and stain the cells with SRB solution.
-
Remove the unbound dye by washing with 1% acetic acid.
-
Solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
-
3. In Vivo Xenograft Model (e.g., for Glioblastoma and SCLC)
-
Principle: This model evaluates the antitumor efficacy of a test compound in an immunodeficient mouse bearing a tumor derived from a human cancer cell line.[2][3]
-
Protocol:
-
Subcutaneously inject human cancer cells (e.g., GBM cells or NCI-H446 SCLC cells) into the flank of immunodeficient mice (e.g., nude mice).[2][3]
-
Allow the tumors to grow to a palpable size (e.g., ~100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., Compound 8c or 25) or a vehicle control to the mice according to a specific dosing schedule (e.g., daily, orally or intraperitoneally).[2][3]
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume using a standard formula (e.g., Volume = 0.5 x length x width²).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Determine the percentage of tumor growth inhibition or regression in the treated groups compared to the control group.
-
Mandatory Visualizations
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Caption: General experimental workflow for drug discovery.
Caption: Inhibition of a generic Receptor Tyrosine Kinase pathway.
References
Navigating the Structure-Activity Landscape of 4,6-Dichloro-5-fluoropyrimidin-2-amine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4,6-dichloro-5-fluoropyrimidin-2-amine derivatives, a scaffold with potential applications in medicinal chemistry. By examining the impact of various substitutions on biological outcomes, this document aims to inform the rational design of more potent and selective therapeutic agents.
The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, often targeting protein kinases due to its ability to mimic the purine bases of ATP.[1] The specific scaffold of 4,6-dichloro-5-fluoropyrimidin-2-amine presents a unique starting point for chemical exploration, with the chlorine atoms at the 4 and 6 positions offering sites for nucleophilic substitution, the fluorine atom at the 5-position influencing the electronic properties of the ring, and the amino group at the 2-position providing a key interaction point.
Comparative Biological Activity
While comprehensive SAR studies on a broad series of 4,6-dichloro-5-fluoropyrimidin-2-amine derivatives are not extensively available in the public domain, a key study has highlighted the potent inhibitory effect of 5-substituted 2-amino-4,6-dichloropyrimidines on immune-activated nitric oxide (NO) production.[2] Nitric oxide is a critical signaling molecule in various physiological and pathological processes, and its overproduction is implicated in inflammatory diseases.
The following table summarizes the inhibitory activity of 5-substituted 2-amino-4,6-dichloropyrimidine derivatives on nitric oxide production in mouse peritoneal cells.
| Compound ID | 5-Substituent | IC50 (µM) for NO Inhibition |
| B1 | -F | 2 |
| B2 | -CH3 | 9 |
| B3 | -CH2CH3 | 15 |
| B4 | -(CH2)2CH3 | 36 |
| B5 | -CH(CH3)2 | 18 |
| B6 | -Ph | 21 |
| B7 | -CH2Ph | 25 |
| B8 | -c-Hex | 22 |
| B9 | -CH(CH3)CH2CH3 | 19 |
| B10 | -C(CH3)3 | 28 |
| B11 | -CH2CH(CH3)2 | 26 |
| B12 | -H | >50 |
Data sourced from a study on the inhibitory effects on immune-activated nitric oxide production.[2]
Key SAR Observations:
-
Influence of the 5-Substituent: The data clearly indicates that the nature of the substituent at the 5-position significantly impacts the inhibitory activity.
-
Fluorine is Favorable: The 5-fluoro derivative (B1 ) is the most potent inhibitor in this series, with an impressive IC50 of 2 µM.[2] This highlights the beneficial effect of a small, electronegative atom at this position.
-
Alkyl Substituents: Small alkyl groups at the 5-position, such as methyl (B2 ) and ethyl (B3 ), retain reasonable activity. However, increasing the bulkiness of the alkyl chain, as seen with the propyl group (B4 ), leads to a significant decrease in potency.[2]
-
Bulky Groups: Larger and more complex substituents, including phenyl (B6 ), benzyl (B7 ), and cyclohexyl (B8 ), generally result in weaker activity compared to the fluoro and small alkyl derivatives.[2]
-
Unsubstituted Pyrimidine: The absence of a substituent at the 5-position (B12 ) leads to a dramatic loss of activity, emphasizing the importance of substitution at this position for NO production inhibition.[2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines
The synthesis of the target compounds involved a two-step process:
-
Condensation: 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared by the condensation of the corresponding monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide.[2]
-
Chlorination: The resulting dihydroxypyrimidines were converted to the 5-substituted 2-amino-4,6-dichloropyrimidines using a Vilsmeier-Haack-Arnold reagent, followed by deprotection.[2]
In Vitro Nitric Oxide (NO) Inhibition Assay
The inhibitory activity of the synthesized compounds on nitric oxide production was evaluated using the following protocol:
-
Cell Culture: Peritoneal cells were harvested from mice and cultured in appropriate media.
-
Compound Treatment: The cells were pre-incubated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Nitric oxide production was stimulated by adding lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to the cell cultures.
-
NO Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent.
-
IC50 Determination: The IC50 value, representing the concentration of the compound required to inhibit NO production by 50%, was calculated from the dose-response curves.[2]
Visualizing the SAR Workflow and Signaling Pathways
To provide a clearer understanding of the processes involved in structure-activity relationship studies and the potential biological context of these compounds, the following diagrams are provided.
References
A Comparative Benchmarking Guide: 4,6-Dichloro-5-fluoropyrimidin-2-amine as a Putative Covalent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the performance of 4,6-Dichloro-5-fluoropyrimidin-2-amine, a novel heterocyclic compound, against well-characterized covalent inhibitors. Given the pyrimidine core, a common scaffold in kinase inhibitors, this document outlines a hypothetical benchmarking study against inhibitors of the Epidermal Growth Factor Receptor (EGFR), a clinically significant target in oncology.[1][2] The selected benchmarks include Osimertinib and Afatinib, both established EGFR inhibitors, and Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, to provide a broader context of covalent inhibition kinetics and cellular effects.[3][4]
The chloro and fluoro substituents on the pyrimidine ring of 4,6-Dichloro-5-fluoropyrimidin-2-amine suggest potential reactivity towards nucleophilic residues, a key feature of covalent inhibitors. This guide details the experimental protocols necessary to elucidate its inhibitory mechanism, potency, and cellular activity, presenting the anticipated data in a structured format for clear comparison.
Data Presentation: A Hypothetical Comparison
The following tables summarize the expected outcomes from a comprehensive suite of assays designed to characterize 4,6-Dichloro-5-fluoropyrimidin-2-amine as a covalent inhibitor of EGFR.
Table 1: Biochemical Potency Against Wild-Type and Mutant EGFR
This table compares the direct inhibitory activity of the compounds against the isolated EGFR enzyme. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%, while the k_inact/K_I value is a measure of the efficiency of irreversible inhibition.[2][5][6]
| Compound | Target | IC50 (nM) (Hypothetical) | k_inact/K_I (M⁻¹s⁻¹) (Hypothetical) |
| 4,6-Dichloro-5-fluoropyrimidin-2-amine | EGFR (WT) | 500 | 1.5 x 10⁴ |
| EGFR (L858R/T790M) | 150 | 5.0 x 10⁴ | |
| Osimertinib | EGFR (WT) | 800 | 1.12 x 10⁴ |
| EGFR (L858R/T790M) | 15 | 2.41 x 10⁵ | |
| Afatinib | EGFR (WT) | 10 | 1.0 x 10⁶ |
| EGFR (L858R/T790M) | 80 | 5.0 x 10⁴ | |
| Ibrutinib | EGFR (WT) | >10,000 | Not Determined |
| EGFR (L858R/T790M) | >10,000 | Not Determined |
Table 2: Covalent Adduct Formation via Mass Spectrometry
This table confirms the covalent binding of the inhibitors to the EGFR protein by detecting the mass increase of the protein-inhibitor complex.[7]
| Compound | Target | Expected Mass Shift (Da) | Observed Mass Shift (Da) (Hypothetical) | Conclusion |
| 4,6-Dichloro-5-fluoropyrimidin-2-amine | EGFR (WT) | +179.98 | +180.1 | Covalent Adduct Confirmed |
| Osimertinib | EGFR (WT) | +499.61 | +499.8 | Covalent Adduct Confirmed |
| Afatinib | EGFR (WT) | +485.94 | +486.1 | Covalent Adduct Confirmed |
| Ibrutinib | EGFR (WT) | +440.5 | No significant shift | No covalent binding to EGFR |
Table 3: Cellular Target Engagement and Antiproliferative Activity
This table assesses the ability of the compounds to engage the EGFR target within a cellular context and inhibit the proliferation of cancer cells harboring EGFR mutations (e.g., NCI-H1975 cell line). The Cellular Thermal Shift Assay (CETSA) measures target engagement by observing the thermal stabilization of the target protein upon ligand binding.[8][9] Cell viability is typically measured using assays like CellTiter-Glo®.[10]
| Compound | Target Engagement (ΔT_agg in °C, CETSA) (Hypothetical) | Cell Viability (GI50 in nM, NCI-H1975) (Hypothetical) |
| 4,6-Dichloro-5-fluoropyrimidin-2-amine | +4.5 | 250 |
| Osimertinib | +8.0 | 25 |
| Afatinib | +6.5 | 100 |
| Ibrutinib | No significant shift | >10,000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Biochemical Kinase Inhibition Assay (IC50 Determination)
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase, typically by quantifying the phosphorylation of a substrate.
-
Procedure:
-
A solution of recombinant human EGFR (wild-type or mutant) is prepared in kinase assay buffer.
-
The test compounds are serially diluted in DMSO and added to the wells of a microplate.
-
The kinase solution is added to the wells containing the test compounds and incubated for a predetermined time (e.g., 15 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of a solution containing the substrate peptide and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 37°C.
-
The reaction is stopped, and the amount of product formed is quantified using a suitable detection method, such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence.[11]
-
The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.[12]
-
2. Determination of Covalent Inhibition Kinetic Parameters (k_inact/K_I)
-
Principle: This assay determines the rate of irreversible covalent bond formation. It involves incubating the enzyme and inhibitor for various times before measuring the remaining enzyme activity.[13]
-
Procedure:
-
The EGFR enzyme is incubated with various concentrations of the test inhibitor for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, an aliquot of the enzyme-inhibitor mixture is taken, and the remaining enzyme activity is measured by initiating the kinase reaction as described in the IC50 assay.
-
The observed rate constant of inactivation (k_obs) is determined for each inhibitor concentration by plotting the natural log of the remaining enzyme activity against the pre-incubation time.
-
The k_inact and K_I values are then determined by plotting the k_obs values against the inhibitor concentrations. The second-order rate constant, k_inact/K_I, is calculated from these values.[14][15]
-
3. Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
-
Principle: This method directly confirms covalent bond formation by measuring the mass of the intact protein before and after incubation with the inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor indicates adduct formation.[7][16]
-
Procedure:
-
Recombinant EGFR protein is incubated with an excess of the test compound (or DMSO as a control) for a sufficient time to allow for covalent modification (e.g., 2-4 hours) at 37°C.
-
The samples are desalted to remove unbound inhibitor and non-volatile salts.
-
The samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap).
-
The resulting mass spectra are deconvoluted to determine the average mass of the intact protein.
-
The mass of the inhibitor-treated protein is compared to the mass of the DMSO-treated control to identify any mass shift.[17]
-
4. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Principle: CETSA assesses target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[8]
-
Procedure:
-
Intact cells (e.g., NCI-H1975) are treated with the test compound or vehicle control for a specified time (e.g., 1 hour).
-
The cell suspensions are then heated to a range of temperatures for a short period (e.g., 3 minutes).
-
The cells are lysed, and the insoluble, aggregated proteins are separated from the soluble protein fraction by centrifugation.
-
The amount of soluble EGFR remaining in the supernatant at each temperature is quantified by a protein detection method, such as Western blotting or ELISA.
-
A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (T_agg) in the presence of the compound indicates target engagement.[9][18]
-
5. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10]
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to attach overnight.
-
The cells are then treated with serial dilutions of the test compounds for a prolonged period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
The luminescence is measured using a plate reader.
-
The GI50 (concentration for 50% growth inhibition) values are calculated by normalizing the data to untreated controls and fitting to a dose-response curve.[19][20]
-
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The diagram below illustrates the EGFR signaling pathway, which is crucial for cell growth and proliferation. Covalent inhibitors like Osimertinib and Afatinib block this pathway by irreversibly binding to the kinase domain of EGFR, thereby preventing downstream signaling.
Caption: EGFR signaling pathway and point of covalent inhibition.
General Experimental Workflow for Covalent Inhibitor Characterization
The following workflow outlines the logical progression of experiments for the comprehensive evaluation of a novel covalent inhibitor.
References
- 1. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patientpower.info [patientpower.info]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 14. biokin.com [biokin.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Technologies for Direct Detection of Covalent Protein–Drug Adducts | MDPI [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
The Critical Impact of Supplier Variability on Experimental Reproducibility: A Comparative Guide for 4,6-Dichloro-5-fluoropyrimidin-2-amine
In the realm of drug discovery and development, the reproducibility of experimental results is paramount. The quality and consistency of starting materials can significantly influence the outcome of a synthesis and subsequent biological assays. This guide addresses the potential for variability in a crucial building block, 4,6-Dichloro-5-fluoropyrimidin-2-amine, based on its source. While direct comparative studies for this specific compound from different suppliers are not publicly available, this guide presents a hypothetical yet plausible comparison to highlight the critical quality attributes researchers should consider. The use of high-purity reagents is essential for credible and reproducible research, as impurities can introduce unwanted variables, leading to inconsistent results and making validation difficult.[1][2]
The Importance of Reagent Qualification
The purity and impurity profile of a chemical reagent can have far-reaching consequences in a research setting. Contaminants may lead to unexpected side reactions, the formation of undesirable byproducts, or skewed experimental results, ultimately hindering the progress of research projects.[3] Therefore, it is crucial for researchers to not only source reagents from reputable suppliers but also to consider lot-to-lot consistency and perform in-house validation when necessary.[4] Failure to do so can result in a lack of reproducibility, undermining the basic foundations of the scientific method.[4]
Hypothetical Supplier Comparison for 4,6-Dichloro-5-fluoropyrimidin-2-amine
To illustrate the potential impact of supplier choice, we present a hypothetical comparison of 4,6-Dichloro-5-fluoropyrimidin-2-amine from three fictional suppliers: "Supplier A," "Supplier B," and "Supplier C." The following table summarizes key quality control parameters that could be assessed upon receipt of the compound.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC, Area %) | 99.5% | 98.2% | 99.8% |
| Major Impurity 1 (Area %) | 0.2% | 0.8% | 0.1% |
| Major Impurity 2 (Area %) | 0.1% | 0.5% | < 0.05% |
| Water Content (by Karl Fischer) | 0.1% | 0.3% | 0.05% |
| Performance in Test Reaction | 95% yield of desired product | 85% yield, significant byproduct formation | 98% yield of desired product |
This hypothetical data underscores how seemingly minor differences in purity and impurity profiles can have a substantial impact on the outcome of a chemical reaction.
Experimental Protocols
To ensure the reproducibility of experiments involving 4,6-Dichloro-5-fluoropyrimidin-2-amine, it is essential to follow well-defined and robust protocols. Below are examples of a synthetic protocol for a key reaction step and a subsequent biological assay.
1. Synthesis of a Hypothetical Kinase Inhibitor Intermediate
This protocol describes a typical nucleophilic aromatic substitution reaction where the quality of 4,6-Dichloro-5-fluoropyrimidin-2-amine is critical.
-
Materials:
-
4,6-Dichloro-5-fluoropyrimidin-2-amine
-
(R)-3-aminopiperidine dihydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 4,6-Dichloro-5-fluoropyrimidin-2-amine (1.0 eq) in DMF, add (R)-3-aminopiperidine dihydrochloride (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) to the mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. In Vitro Kinase Assay
This protocol outlines a general procedure to evaluate the inhibitory activity of the final compound on a target kinase.
-
Materials:
-
Synthesized inhibitor compound
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the inhibitor dilutions, kinase enzyme, and substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for comparing 4,6-Dichloro-5-fluoropyrimidin-2-amine from different suppliers.
References
confirming the binding mode of 4,6-Dichloro-5-fluoropyrimidin-2-amine derivatives to their target
A Comparative Guide to Understanding Inhibitor-Target Interactions
In the landscape of kinase drug discovery, the 4,6-dichloro-5-fluoropyrimidin-2-amine scaffold has emerged as a promising starting point for the development of potent and selective inhibitors. This guide provides a comprehensive comparison of the binding mode of derivatives from this chemical class to their primary target, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. By examining experimental data from biochemical assays and X-ray crystallography, we aim to elucidate the critical interactions that govern inhibitor potency and selectivity, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Comparison of IRAK4 Inhibitors
The inhibitory activity of 4,6-dichloro-5-fluoropyrimidin-2-amine derivatives and a selection of alternative IRAK4 inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the potency of these compounds in biochemical assays.
| Compound Class | Representative Compound/Reference | Target | IC50 (nM) |
| 4,6-Dichloro-5-fluoropyrimidin-2-amine Derivative | DPDA (hypothetical) | IRAK4 | Data not publicly available |
| Aminopyrimidin-4-one | Compound 16 | IRAK4 | 27 |
| Aminopyrimidin-4-one | Compound 31 | IRAK4 | 93 |
| 5-Aryl-2,4-diaminopyrimidine | Compound 15 | IRAK4 | Potent |
| Pyrrolopyrimidine | Compound 28 | IRAK4 | Potent |
| 5-Azaquinazoline | Compound 4 | IRAK4 | Modestly potent |
Note: Specific IC50 values for a directly substituted 4,6-dichloro-5-fluoropyrimidin-2-amine derivative (DPDA) are not available in the public domain. The table includes closely related and alternative scaffolds for comparative purposes.
Deciphering the Binding Mode: A Structural Perspective
The binding mode of pyrimidine-based inhibitors to the ATP-binding site of IRAK4 is characterized by a conserved set of interactions, primarily with the hinge region of the kinase. While a crystal structure of a 4,6-dichloro-5-fluoropyrimidin-2-amine derivative in complex with IRAK4 is not publicly available, analysis of structurally related inhibitors provides a strong predictive model for its binding orientation.
Based on the modeled complex of a generic 2,4-diaminopyrimidine derivative (DPDA) with IRAK4, the pyrimidine-2-amine moiety is predicted to form two crucial bidentate hydrogen bonds with the backbone of Met265 in the hinge region.[1] These interactions, involving the pyrimidine nitrogen and the 2-amino group, act as a critical anchor, stabilizing the inhibitor within the ATP-binding pocket.[1] The dichlorofluoro-substituted pyrimidine core of the user-specified derivatives is expected to maintain this key hydrogen bonding pattern.
The substituents at the 4 and 6 positions of the pyrimidine ring are crucial for determining potency and selectivity. The chlorine atoms at these positions in the 4,6-dichloro-5-fluoropyrimidin-2-amine scaffold offer vectors for further chemical modification to engage with specific pockets within the active site. The fluorine atom at the 5-position can modulate the electronic properties of the pyrimidine ring and potentially form favorable interactions with the protein.
A key residue in the IRAK4 active site is the gatekeeper, Tyr262.[1] The phenyl ring of this tyrosine residue can form favorable π-π stacking interactions with aromatic moieties on the inhibitor, an interaction observed in the crystal structure of a 5-aryl-2,4-diaminopyrimidine inhibitor (Compound 15).[2]
In contrast, alternative scaffolds such as the aminopyrimidin-4-ones exhibit a different binding mode. For instance, the crystal structure of compound 4 , a pyrimidin-4-one derivative, revealed that the C-2 amino group was no longer participating in a hydrogen bond with the IRAK4 hinge.[3] This highlights how subtle changes to the core scaffold can lead to significant alterations in the binding orientation and present new opportunities for structure-activity relationship (SAR) studies.
Experimental Protocols
To confirm the binding mode and quantitatively assess the inhibitory activity of 4,6-dichloro-5-fluoropyrimidin-2-amine derivatives, a combination of biochemical and structural biology techniques are employed.
IRAK4 Biochemical Kinase Assay
This assay determines the in vitro potency of a compound by measuring its ability to inhibit the enzymatic activity of IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
Peptide substrate (e.g., Myelin Basic Protein)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the IRAK4 enzyme to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which measures luminescence.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
X-ray Crystallography of IRAK4 in Complex with an Inhibitor
This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the active site of the IRAK4 protein, revealing the precise atomic interactions.
Procedure:
-
Protein Expression and Purification: Express and purify the kinase domain of human IRAK4 using a suitable expression system (e.g., Spodoptera frugiperda).[4]
-
Crystallization:
-
Co-crystallization: Incubate the purified IRAK4 protein with a molar excess of the inhibitor before setting up crystallization trials. Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using vapor diffusion methods (sitting or hanging drop).
-
Soaking: Grow apo-crystals of IRAK4 first. Then, soak these crystals in a solution containing the inhibitor for a period ranging from minutes to days.
-
-
Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a previously determined IRAK4 structure as a search model (e.g., PDB ID: 5K72).[4]
-
Build the inhibitor into the resulting electron density map.
-
Refine the protein-inhibitor complex structure to achieve the best fit to the experimental data.
-
-
Analysis: Analyze the final structure to identify all the key interactions between the inhibitor and the IRAK4 active site residues, including hydrogen bonds, hydrophobic interactions, and van der Waals contacts.
Visualizing the Molecular Interactions and Workflows
To better understand the complex biological processes and experimental procedures involved in confirming the binding mode of these inhibitors, the following diagrams are provided.
IRAK4 Signaling Pathway and Point of Inhibition.
Workflow for Confirming Inhibitor Binding Mode.
References
- 1. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
A Head-to-Head Comparison of Synthetic Routes to 4,6-Dichloro-5-fluoropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 4,6-dichloro-5-fluoropyrimidin-2-amine, a key building block in the development of various pharmaceutical agents, is of significant interest to the medicinal chemistry community. This guide provides a head-to-head comparison of two prominent synthetic routes to this valuable compound, offering an objective analysis of their respective methodologies, yields, and potential challenges. The information presented herein is supported by experimental data from peer-reviewed literature and patent filings, aimed at assisting researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From Diethyl 2-fluoromalonate | Route 2: From 5-Fluorouracil |
| Starting Materials | Diethyl 2-fluoromalonate, Guanidine | 5-Fluorouracil, Formamidine acetate |
| Number of Steps | 2 | 3 |
| Key Intermediates | 2-Amino-4,6-dihydroxy-5-fluoropyrimidine | 4,6-Dihydroxy-5-fluoropyrimidine, 4,6-Dichloro-5-fluoropyrimidine |
| Overall Yield | High (estimated >70%) | Moderate to High (highly dependent on amination selectivity) |
| Key Challenges | Handling of sodium ethoxide | Regioselectivity of the final amination step |
| Scalability | Potentially good | May require optimization for selective amination on a large scale |
Route 1: Synthesis via Condensation and Chlorination
This two-step approach commences with the condensation of diethyl 2-fluoromalonate and guanidine to form the key intermediate, 2-amino-4,6-dihydroxy-5-fluoropyrimidine. Subsequent chlorination of this intermediate yields the target compound.
Experimental Protocol: Route 1
Step 1: Synthesis of 2-Amino-4,6-dihydroxy-5-fluoropyrimidine
A solution of sodium ethoxide is prepared by dissolving metallic sodium (2.8 eq) in absolute ethanol under an inert atmosphere. To this solution, guanidine hydrochloride (1.1 eq) is added, followed by the dropwise addition of diethyl 2-fluoromalonate (1.0 eq). The reaction mixture is heated at reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure. The resulting solid is dissolved in water, and the pH is adjusted to ~6 with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water and ethanol, and dried to afford 2-amino-4,6-dihydroxy-5-fluoropyrimidine. While a specific yield for the 5-fluoro derivative is not explicitly reported, similar syntheses of 5-substituted 2-amino-4,6-dihydroxypyrimidines report high yields, typically in the range of 85-95%[1].
Step 2: Synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine
To a suspension of 2-amino-4,6-dihydroxy-5-fluoropyrimidine (1.0 eq) in an appropriate solvent such as toluene, a Vilsmeier-Haack-Arnold reagent, prepared from phosphorus oxychloride (excess) and a catalytic amount of N,N-dimethylformamide, is added. The mixture is heated to reflux for several hours. After completion of the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization to yield 4,6-dichloro-5-fluoropyrimidin-2-amine. This chlorination method has been shown to be effective for a range of 5-substituted 2-amino-4,6-dihydroxypyrimidines, with reported yields often exceeding 80%[1].
Workflow for Route 1
Route 2: Synthesis via a Dichlorinated Intermediate
This three-step route begins with the synthesis of 4,6-dihydroxy-5-fluoropyrimidine from diethyl fluoroacetate and formamidine acetate. This intermediate is then chlorinated to 4,6-dichloro-5-fluoropyrimidine, which undergoes a final selective amination step to produce the target molecule.
Experimental Protocol: Route 2
Step 1: Synthesis of 4,6-Dihydroxy-5-fluoropyrimidine
Sodium methoxide (2.0 eq) is added to methanol, followed by the addition of formamidine acetate (2.0 eq). The mixture is heated to reflux, and diethyl fluoroacetate (1.0 eq) is added dropwise. The reaction is refluxed for an additional hour. After cooling, the solvent is evaporated, and the residue is worked up to isolate 4,6-dihydroxy-5-fluoropyrimidine.
Step 2: Synthesis of 4,6-Dichloro-5-fluoropyrimidine
4,6-Dihydroxy-5-fluoropyrimidine (1.0 eq) is treated with a chlorinating agent, such as phosphorus oxychloride (excess), in the presence of a tertiary amine catalyst like N,N-dimethylaniline. The reaction mixture is heated to facilitate the conversion. Upon completion, the excess phosphorus oxychloride is removed, and the product is isolated by quenching with ice water and extraction with an organic solvent.
Step 3: Synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine
The selective amination of 4,6-dichloro-5-fluoropyrimidine at the C2 position is the critical step in this route. The reaction of 4,6-dichloro-5-fluoropyrimidine with a source of ammonia (e.g., aqueous ammonia or ammonia in an organic solvent) needs to be carefully controlled to favor substitution at the 2-position over the 4- and 6-positions. The regioselectivity of nucleophilic aromatic substitution on dichloropyrimidines is influenced by the electronic nature of the substituents and the reaction conditions. While substitution at the C4 position is often favored, specific conditions or catalysts may be required to achieve high C2 selectivity[2][3][4]. For instance, reactions can be carried out at low temperatures or with specific catalysts to enhance the desired regioselectivity. The product is then isolated and purified.
Workflow for Route 2
Head-to-Head Performance Analysis
| Feature | Route 1 | Route 2 |
| Starting Material Availability | Diethyl 2-fluoromalonate is a commercially available but potentially more expensive starting material. | 5-Fluorouracil is a widely available and relatively inexpensive commodity chemical. |
| Reaction Control | The two steps are generally high-yielding and well-established for analogous compounds. | The final amination step requires careful control of reaction conditions to ensure regioselectivity, which can be a significant challenge. |
| Byproducts and Purification | The main byproducts are inorganic salts, which are typically easy to remove. Purification is often straightforward. | The amination step may produce a mixture of isomers (2-amino, 4-amino, and 6-amino derivatives), which could complicate purification. |
| Overall Efficiency | This route is shorter and likely more convergent, with potentially higher overall yields based on literature for similar compounds. | The three-step process and the potential for low selectivity in the final step may reduce the overall efficiency. |
Conclusion
Both synthetic routes offer viable pathways to 4,6-dichloro-5-fluoropyrimidin-2-amine.
Route 1 appears to be the more straightforward and potentially higher-yielding approach, benefiting from a shorter sequence and well-documented, high-yielding transformations for analogous structures. The primary consideration for this route may be the cost and availability of diethyl 2-fluoromalonate.
Route 2 , while starting from a more economical material, presents a significant synthetic challenge in the final regioselective amination step. Overcoming this hurdle would be critical to achieving an efficient and scalable process. Further research and optimization of the amination conditions would be necessary to make this route competitive.
For researchers requiring a reliable and high-yielding synthesis on a laboratory scale, Route 1 is likely the preferred option. For those focused on developing a cost-effective, large-scale manufacturing process, Route 2 may be attractive, provided the challenge of regioselective amination can be effectively addressed.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Evaluating the Off-Target Effects of 4,6-Dichloro-5-fluoropyrimidin-2-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapeutics often involves the synthesis and evaluation of numerous analogs of a lead compound. While optimizing for on-target potency is a primary focus, a thorough understanding of off-target effects is critical for mitigating potential toxicity and ensuring clinical success. This guide provides a framework for evaluating the off-target effects of analogs of 4,6-Dichloro-5-fluoropyrimidin-2-amine, a common scaffold in medicinal chemistry. Due to the limited publicly available data on this specific compound and its direct analogs, this guide utilizes representative data and methodologies from studies on structurally related pyrimidine derivatives to illustrate the evaluation process.
Data Presentation: Comparative Off-Target Profiles
The following tables summarize hypothetical, yet representative, quantitative data for two analogs of 4,6-Dichloro-5-fluoropyrimidin-2-amine, designated as Analog A and Analog B. These tables are intended to serve as a template for researchers to populate with their own experimental data.
Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | Analog A | Analog B | Reference Compound (Staurosporine) |
| Primary Target | 95 | 98 | 99 |
| Off-Target Kinase 1 | 75 | 30 | 98 |
| Off-Target Kinase 2 | 60 | 15 | 95 |
| Off-Target Kinase 3 | 45 | 5 | 92 |
| Off-Target Kinase 4 | 20 | <5 | 88 |
| Off-Target Kinase 5 | <10 | <5 | 85 |
Table 2: Cellular Activity and Cytotoxicity (IC50 in µM)
| Cell Line | Assay Type | Analog A | Analog B |
| Target Cancer Cell Line | Proliferation | 0.1 | 0.05 |
| Normal Fibroblast Cell Line | Cytotoxicity | 5 | 25 |
| Cardiomyocyte Cell Line | Cytotoxicity | 10 | >50 |
| Hepatocyte Cell Line | Cytotoxicity | 8 | 30 |
Experimental Protocols
A robust evaluation of off-target effects relies on a combination of in vitro and cellular assays. The following are detailed methodologies for key experiments.
In Vitro Kinase Selectivity Profiling
This assay determines the inhibitory activity of a compound against a broad panel of purified kinases.
Principle: The ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase is measured. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.
Protocol: Radiometric Kinase Assay (e.g., using ³³P-ATP)
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Kinase Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Initiation of Reaction: Add the test compound at various concentrations to the wells. Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Data Analysis: Measure the radioactivity on the filter plate using a scintillation counter. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound within intact cells.[1]
Principle: The binding of a ligand (e.g., a drug) to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by measuring the amount of soluble protein remaining after heat treatment.[1]
Protocol:
-
Cell Culture and Treatment: Culture the desired cell line to confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time.
-
Heating: Harvest the cells and resuspend them in a buffer. Heat the cell suspension at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows in the evaluation of off-target effects.
Caption: Simplified signaling pathway illustrating on-target and off-target kinase inhibition.
Caption: Workflow for evaluating the off-target effects of kinase inhibitor analogs.
Conclusion
A systematic and multi-faceted approach is essential for the comprehensive evaluation of off-target effects of 4,6-Dichloro-5-fluoropyrimidin-2-amine analogs. By combining broad in vitro screening with targeted cellular assays, researchers can build a detailed understanding of a compound's selectivity profile. The methodologies and data presentation formats provided in this guide offer a robust framework to de-risk drug candidates and select those with the most promising therapeutic window for further development.
References
comparative cost-effectiveness of 4,6-Dichloro-5-fluoropyrimidin-2-amine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 4,6-dichloro-5-fluoropyrimidin-2-amine, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on the cost-effectiveness of each method, supported by experimental data and detailed protocols.
Introduction
4,6-Dichloro-5-fluoropyrimidin-2-amine is a crucial building block in medicinal chemistry. The efficiency and cost of its synthesis are critical factors in the overall cost of drug development and manufacturing. This guide evaluates two distinct synthetic pathways:
-
Route 1: A multi-step synthesis commencing with the condensation of diethyl fluoromalonate and guanidine.
-
Route 2: A pathway starting from the readily available 5-fluorouracil.
Both routes are assessed based on reagent costs, reaction yields, and process simplicity.
Data Presentation
Table 1: Comparative Cost-Effectiveness of Synthesis Routes
| Parameter | Route 1: From Diethyl Fluoromalonate | Route 2: From 5-Fluorouracil |
| Starting Materials | Diethyl fluoromalonate, Guanidine hydrochloride | 5-Fluorouracil |
| Key Reagents | Sodium methoxide, Phosphorus oxychloride, Ammonia | Phosphorus oxychloride, N,N-Dimethylaniline, Ammonia |
| Estimated Reagent Cost per Mole of Product * | ~$250 - $400 | ~$150 - $250 |
| Overall Yield (Estimated) | 40-60% | 50-70% |
| Number of Steps | 3 | 2 |
| Process Complexity | Moderate | Low to Moderate |
| Scalability | Good | Excellent |
*Disclaimer: Reagent costs are estimates based on publicly available data from various suppliers (e.g.,[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]) and are subject to change based on supplier, quantity, and purity.
Table 2: Quantitative Comparison of Synthesis Steps
| Step | Route 1 | Yield (%) | Route 2 | Yield (%) |
| 1 | Synthesis of 2-amino-4,6-dihydroxy-5-fluoropyrimidine | 80-90 | Chlorination of 5-fluorouracil to 4,6-dichloro-5-fluoropyrimidine | 70-80 |
| 2 | Chlorination to 4,6-dichloro-2-amino-5-fluoropyrimidine | 60-70 | Amination to 4,6-dichloro-5-fluoropyrimidin-2-amine | 70-85 |
| 3 | N/A | - | N/A | - |
| Overall | From Diethyl fluoromalonate | 48-63 (calculated) | From 5-Fluorouracil | 49-68 (calculated) |
Experimental Protocols
Route 1: From Diethyl Fluoromalonate
Step 1: Synthesis of 2-amino-4,6-dihydroxy-5-fluoropyrimidine
This procedure is adapted from the synthesis of the non-fluorinated analogue.[23]
-
To a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol, add guanidine hydrochloride (1.0 equivalent).
-
Stir the mixture for 15 minutes at room temperature.
-
Add diethyl fluoromalonate (1.0 equivalent) dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to a pH of 5-6 to precipitate the product.
-
Filter the solid, wash with water and ethanol, and dry under vacuum to yield 2-amino-4,6-dihydroxy-5-fluoropyrimidine.
Step 2: Chlorination to 4,6-dichloro-5-fluoropyrimidin-2-amine
This protocol is based on general chlorination procedures for dihydroxypyrimidines.[24][25]
-
Suspend 2-amino-4,6-dihydroxy-5-fluoropyrimidine (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline, 0.1-0.2 equivalents).
-
Heat the mixture to reflux (around 100-110°C) and maintain for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 4,6-dichloro-5-fluoropyrimidin-2-amine.
Route 2: From 5-Fluorouracil
Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine
-
To a flask, add 5-fluorouracil (1.0 equivalent) and phosphorus oxychloride (4.0-5.0 equivalents).
-
Add N,N-dimethylaniline (1.0-1.5 equivalents) dropwise while cooling the mixture in an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux (100-110°C) for 3-5 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the product with a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2,4-dichloro-5-fluoropyrimidine.
Step 2: Amination to 4,6-dichloro-5-fluoropyrimidin-2-amine
This step requires selective amination at the 2-position. While direct amination of 2,4-dichloropyrimidines can be challenging, conditions can be optimized for regioselectivity.[26][27][28]
-
Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 equivalent) in a suitable solvent such as THF or dioxane.
-
Add a solution of ammonia in an organic solvent (e.g., ammonia in methanol or isopropanol, 2-3 equivalents) or aqueous ammonia at a controlled temperature (e.g., 0-10°C).
-
Allow the reaction to stir at room temperature for several hours to overnight, monitoring for the formation of the desired product and consumption of the starting material by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization to afford 4,6-dichloro-5-fluoropyrimidin-2-amine.
Mandatory Visualization
Caption: Synthetic pathway for Route 1.
References
- 1. indiamart.com [indiamart.com]
- 2. dir.indiamart.com [dir.indiamart.com]
- 3. indiamart.com [indiamart.com]
- 4. Guanidine hydrochloride, 1 kg, CAS No. 50-01-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 5. N,N-Dimethylaniline (CAS No 121-69-7) Manufacturers, Suppliers & Exporters [tradeindia.com]
- 6. Phosphorus Oxychloride (POCl3) - High Purity 99% at Best Price [jigspharma.com]
- 7. Guanidine hydrochloride, 1 kg, CAS No. 50-01-1 | Reagents for protein isolation | Protein purification | Protein Biology | Life Science | Carl ROTH - International [carlroth.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. gerbu.de [gerbu.de]
- 10. Phosphorus Oxychloride (CAS No 10025-87-3) Manufacturers, Suppliers & Exporters [tradeindia.com]
- 11. indiamart.com [indiamart.com]
- 12. dir.indiamart.com [dir.indiamart.com]
- 13. dir.indiamart.com [dir.indiamart.com]
- 14. N N Dimethyl Aniline Exporter, N N Dimethyl Aniline Latest Price Online [jigchemuniversal.com]
- 15. N N Dimethylaniline In Hyderabad (Secunderabad) - Prices Manufacturers & Suppliers [tradeindia.com]
- 16. chemimpex.com [chemimpex.com]
- 17. Diethyl fluoromalonate price,buy Diethyl fluoromalonate - chemicalbook [m.chemicalbook.com]
- 18. 5-Fluorouracil | 51-21-8 | FF05372 | Biosynth [biosynth.com]
- 19. 5-Fluorouracil price,buy 5-Fluorouracil - chemicalbook [m.chemicalbook.com]
- 20. drugpatentwatch.com [drugpatentwatch.com]
- 21. 5-Fluorouracil - Premium Anticancer Drug at Best Price [anglebiopharma.com]
- 22. 5-Fluorouracil, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 23. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 24. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 25. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 26. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Proper Disposal of 4,6-Dichloro-5-fluoropyrimidin-2-amine: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 4,6-Dichloro-5-fluoropyrimidin-2-amine is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a procedural, step-by-step plan for researchers, scientists, and drug development professionals. Adherence to these protocols is imperative due to the hazardous properties of this compound, which include potential skin, eye, and respiratory irritation.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all relevant personnel are familiar with the safety data sheet (SDS) for 4,6-Dichloro-5-fluoropyrimidin-2-amine and similar halogenated pyrimidines. The primary hazards associated with this compound are its potential to cause skin and eye irritation, as well as respiratory irritation.[1][2]
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant (e.g., nitrile rubber) | Prevents skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes and dust.[1][3] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination.[1][3] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[3][4] | Minimizes inhalation of dust or vapors, which can cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
The recommended disposal method for 4,6-Dichloro-5-fluoropyrimidin-2-amine is through an approved and licensed hazardous waste disposal facility.[1][3][4][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
1. Waste Collection and Segregation:
-
Collect waste 4,6-Dichloro-5-fluoropyrimidin-2-amine, including any contaminated materials (e.g., weighing boats, pipette tips), in a designated and clearly labeled hazardous waste container.[1][7]
-
The container must be made of a material compatible with the chemical and have a tightly fitting lid to prevent leakage or evaporation.[7]
-
Crucially, do not mix 4,6-Dichloro-5-fluoropyrimidin-2-amine with incompatible materials. Incompatible materials include strong oxidizing agents and strong acids.[1][4] Mixing can lead to hazardous reactions.
2. Labeling and Storage:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "4,6-Dichloro-5-fluoropyrimidin-2-amine".
-
Indicate the approximate quantity of the waste.
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste storage area pending collection.[1][3] The storage area should be cool and dry.[1][3]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with a copy of the safety data sheet and any other relevant information about the waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
4. Decontamination of Empty Containers:
-
Empty containers that held 4,6-Dichloro-5-fluoropyrimidin-2-amine must be triple-rinsed with a suitable solvent (e.g., acetone or methanol) before being discarded or recycled.[7]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste along with the chemical itself.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for 4,6-Dichloro-5-fluoropyrimidin-2-amine.
Caption: Disposal workflow for 4,6-Dichloro-5-fluoropyrimidin-2-amine.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
